molecular formula C16H16F3N3O5S B1653926 GLPG2451 CAS No. 2055015-61-5

GLPG2451

カタログ番号: B1653926
CAS番号: 2055015-61-5
分子量: 419.4 g/mol
InChIキー: UMOGNCVNHXWFIX-VIFPVBQESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GLPG2451 is a useful research compound. Its molecular formula is C16H16F3N3O5S and its molecular weight is 419.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-amino-N-[(2S)-2-hydroxypropyl]-5-[4-(trifluoromethoxy)phenyl]sulfonylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O5S/c1-9(23)7-22-15(24)14-13(20)6-12(8-21-14)28(25,26)11-4-2-10(3-5-11)27-16(17,18)19/h2-6,8-9,23H,7,20H2,1H3,(H,22,24)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOGNCVNHXWFIX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=C(C=N1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)C1=C(C=C(C=N1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055015-61-5
Record name GLPG-2451
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055015615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLPG-2451
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W94ID4MZ81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

GLPG2451 mechanism of action on CFTR

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of GLPG2451 on CFTR

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic Fibrosis (CF) is a monogenic autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] These mutations lead to a dysfunctional or absent CFTR protein, an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[2] The development of CFTR modulators, which target the underlying protein defect, has revolutionized CF treatment.[1] These modulators are broadly classified as correctors, which increase the quantity of CFTR protein at the cell surface, and potentiators, which enhance the channel's gating function.[3][4] This document provides a detailed technical overview of this compound, an investigational CFTR potentiator co-developed by Galapagos and AbbVie.[5] We will explore its core mechanism of action, present key quantitative data from preclinical studies, detail relevant experimental protocols, and illustrate the underlying principles through diagrams.

Introduction to this compound

This compound is a small molecule CFTR potentiator designed to improve the function of the CFTR channel.[6] Unlike CFTR correctors that address protein trafficking defects, this compound acts on CFTR channels already present at the cell surface to enhance their gating, or open probability.[3][4] It was selected as a clinical candidate based on its potent activity and pharmacokinetic properties that favor a once-daily dosing schedule.[4][5] Preclinical studies have characterized its efficacy on various CFTR mutants, particularly the F508del mutation when rescued by either low temperature or a corrector molecule.[7][8] this compound is also known to be metabolized into an active component, M31, which exhibits efficacy similar to the parent drug.[5]

Core Mechanism of Action: CFTR Channel Potentiation

The primary mechanism of action of this compound is the potentiation of CFTR channel activity.[5] For CFTR channels located at the plasma membrane, this compound directly modulates channel gating, which is the process of channel opening and closing.[3] In dysfunctional mutant CFTR, the channel spends excessive time in a closed state, thereby reducing overall ion transport. This compound enhances channel function by increasing the open probability (Pₒ) of the CFTR channel.[7][8]

Electrophysiological studies have demonstrated that this is achieved by:

  • Prolonging the channel's open time (τₒ): The channel remains in the open, ion-conducting conformation for a longer duration.[7][8]

  • Reducing the channel's closed time (τₑ): The time between channel opening bursts is shortened.[7][8]

This dual effect leads to a significant increase in the net chloride transport across the cell membrane, helping to restore hydration of the airway surface liquid. Importantly, this compound has been shown to lack corrector activity; it does not increase the cell surface density of F508del CFTR.[7][8]

cluster_0 Defective CFTR Channel (Low Pₒ) cluster_1 Action of this compound CFTR_mut Mutant CFTR (e.g., F508del, G551D) Gating Impaired Gating (Short Open Time, Long Closed Time) CFTR_mut->Gating CFTR_bound Mutant CFTR + this compound Cl_low Reduced Cl⁻ Efflux Gating->Cl_low This compound This compound This compound->CFTR_bound Binds to CFTR Gating_restored Enhanced Gating (Long Open Time, Short Closed Time) CFTR_bound->Gating_restored Cl_high Increased Cl⁻ Efflux Gating_restored->Cl_high

Caption: Mechanism of this compound as a CFTR potentiator.

It is hypothesized that this compound competes for the same or a similar binding site as the potentiator VX-770 (ivacaftor), as co-administration of these compounds does not produce an additive effect on CFTR activation.[7] This suggests a common or overlapping binding epitope on the CFTR protein.[7]

Quantitative Data on this compound Activity

The activity of this compound has been quantified in various preclinical models, including engineered cell lines and primary human bronchial epithelial (HBE) cells derived from CF patients.

Table 1: Potency and Efficacy of this compound in Cellular Assays
Assay TypeCell/CFTR TypeParameterValueReference
YFP Halide AssayHEK293 cells with low temp-rescued F508del CFTREC₅₀11.1 ± 3.6 nM[6][7][8]
TECCPrimary HBE cells (G551D/F508del)EC₅₀675 nM[6][7]
TECCPrimary HBE cells (G551D/F508del)Efficacy147% of VX-770[6][7]
YFP: Yellow Fluorescent Protein; TECC: Transepithelial Clamp Circuit; HBE: Human Bronchial Epithelial; EC₅₀: Half-maximal effective concentration.
Table 2: Electrophysiological Effects of this compound on F508del CFTR Channel Gating (Patch-Clamp)
ConditionOpen Probability (Pₒ)Mean Open Time (τₒ)Mean Closed Time (τₑ)Reference
Pre-Potentiator0.05 ± 0.012.14 ± 0.86 s47.88 ± 20.41 s[7][8]
With this compound0.57 ± 0.055.05 ± 1.82 s4.44 ± 2.23 s[7][8]
Data obtained from inside-out patches of cells expressing F508del CFTR.

Experimental Protocols

The characterization of this compound relied on several key in vitro and ex vivo assays to measure CFTR function.

YFP-Halide Quenching Assay

This high-throughput screening assay is used to measure CFTR-mediated anion transport in living cells.

  • Principle: Halide-sensitive Yellow Fluorescent Protein (YFP) is expressed in a cell line (e.g., HEK293) that also expresses the CFTR channel of interest. The influx of halide ions, such as iodide (I⁻), through open CFTR channels quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to the CFTR channel activity.[2]

  • Methodology:

    • Cells stably expressing YFP and the desired CFTR construct (e.g., F508del) are plated in multi-well plates. For F508del, cells may be incubated at a lower temperature (~27°C) or treated with a corrector molecule to ensure some protein traffics to the cell surface.

    • The cells are washed with a chloride-containing buffer.

    • A baseline fluorescence reading is taken.

    • CFTR channels are activated using a generic agonist like forskolin, which increases intracellular cAMP.

    • The test compound (this compound) is added at various concentrations.

    • The chloride buffer is rapidly replaced with an iodide-containing buffer, and fluorescence is measured over time. The initial rate of quenching is calculated to determine CFTR activity.[7]

Transepithelial Clamp Circuit (TECC) / Ussing Chamber

This electrophysiological technique measures ion transport across a monolayer of polarized epithelial cells.

  • Principle: Primary HBE cells are grown on permeable filter supports, where they form a polarized monolayer with tight junctions. This monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides. Electrodes measure the short-circuit current (Iₛ꜀), which is a direct measure of net ion transport across the epithelium.[9][10]

  • Methodology:

    • Primary HBE cells from CF patients (e.g., homozygous or heterozygous for F508del) are cultured on permeable supports until a confluent monolayer is formed.

    • The support is mounted in the Ussing chamber, bathed in physiological solutions.

    • To isolate CFTR-mediated current, other ion channels are often blocked pharmacologically (e.g., amiloride to block epithelial sodium channels).

    • CFTR is activated with forskolin.

    • This compound is added to the apical side, and the change in Iₛ꜀ is recorded. This change reflects the potentiation of CFTR-dependent chloride secretion.[7]

Single-Channel Patch-Clamp Electrophysiology

This is the gold-standard method for studying the gating properties of a single ion channel.

  • Principle: A glass micropipette with a very fine tip is pressed against the membrane of a cell expressing CFTR. A tight seal forms, allowing the electrical current passing through the single channel captured in the "patch" to be measured. The inside-out configuration is often used, where the patch of the membrane is excised, exposing the intracellular face of the channel to the bath solution.[9]

  • Methodology:

    • Cells expressing the CFTR construct of interest are identified for patching.

    • An inside-out patch of the cell membrane is excised.

    • The intracellular side of the patch is exposed to a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channel.

    • Baseline channel activity (openings and closings) is recorded.

    • This compound is added to the bath solution, and recordings are continued.

    • Analysis of the recordings allows for the direct measurement of changes in open probability (Pₒ), mean open time (τₒ), and mean closed time (τₑ).[7][8]

cluster_0 In Vitro Screening cluster_1 Ex Vivo Functional Characterization cluster_2 Organoid Model YFP YFP-Halide Assay (HEK293 cells) - High-throughput - Measures anion flux TECC TECC / Ussing Chamber (Primary HBE cells) - Measures transepithelial current YFP->TECC Confirm activity in physiologically relevant cells Patch Single-Channel Patch-Clamp - Measures gating (Pₒ, τₒ, τₑ) TECC->Patch Elucidate specific mechanism on channel gating FIS Forskolin-Induced Swelling (Intestinal Organoids) - 3D model of CFTR function TECC->FIS Validate in 3D patient-derived model

Caption: Experimental workflow for CFTR modulator evaluation.

Role in Combination Therapy

Given that this compound is a potentiator with no corrector activity, its clinical application is intended as part of a combination therapy, particularly for patients with the F508del mutation. The F508del mutation causes both a processing defect (most protein is degraded before reaching the cell surface) and a gating defect (channels that do reach the surface function poorly).

A combination therapy for F508del typically includes:

  • Corrector(s): To rescue the misfolded F508del-CFTR protein and increase its density at the cell membrane. (e.g., GLPG2222).[5]

  • Potentiator: To enhance the function of the corrector-rescued channels at the cell surface (e.g., this compound).[5]

Studies using intestinal organoids have shown that a triple combination of correctors (ABBV/GLPG-2222, GLPG/ABBV-2737) and the potentiator ABBV/GLPG-2451 results in a greater restoration of CFTR function compared to dual-combination therapies.[1]

cluster_0 Dual Defects cluster_1 Combination Therapy Approach F508del F508del-CFTR Defect Processing Processing Defect (Protein misfolding, degradation in ER) F508del->Processing Gating Gating Defect (Reduced Pₒ at cell surface) F508del->Gating Corrector Corrector (e.g., GLPG2222) Increases surface CFTR Processing->Corrector Potentiator Potentiator (this compound) Improves channel function Gating->Potentiator Restored Restored CFTR Function (Increased Chloride Transport) Corrector->Restored Potentiator->Restored

Caption: Logic of combination therapy for F508del-CFTR.

Conclusion

This compound is a potent, second-generation CFTR potentiator that acts directly on the CFTR channel to increase its open probability by prolonging open time and shortening closed time.[7][8] Its mechanism has been thoroughly characterized through a suite of preclinical assays, from high-throughput screens to detailed electrophysiological recordings in patient-derived cells.[7] While it does not possess corrector activity, its function is critical as a component of combination therapies designed to address multiple defects associated with common CFTR mutations like F508del.[1] The data presented here underscore the specific role of this compound in enhancing channel gating, making it a key component in the development of multi-drug regimens for the treatment of Cystic Fibrosis.

References

The Discovery and Chemical Synthesis of GLPG2451: A CFTR Potentiator for Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. The discovery of small-molecule CFTR modulators has revolutionized the treatment of CF. This technical guide provides a comprehensive overview of the discovery and chemical synthesis of GLPG2451, a novel, once-daily CFTR potentiator developed by Galapagos and AbbVie.[1] this compound, chemically identified as N-(4-(1-ethyl-1H-pyrazol-4-yl)-2-methyl-6-(methylsulfonyl)pyridin-3-yl)acetamide, emerged from a focused discovery effort to identify potent and safe CFTR potentiators with favorable pharmacokinetic profiles.

Discovery of this compound

The development of this compound was part of a broader research program aimed at creating a triple combination therapy to treat a wider population of individuals with CF.[2] The discovery process, as detailed in the Journal of Medicinal Chemistry, employed a scaffold hopping strategy to identify novel chemical series with potent CFTR potentiator activity while mitigating genotoxic liabilities observed in earlier compounds.[3] This approach led to the identification of a promising pyridine-based scaffold.

The lead optimization process focused on enhancing potency, metabolic stability, and pharmacokinetic properties to achieve a once-daily dosing regimen.[3][4] this compound was selected as a clinical candidate based on its excellent in vitro potency, favorable pharmacokinetic profile, and low potential for cytochrome P450 (CYP) induction.[3]

Mechanism of Action

This compound is a CFTR potentiator.[1] In individuals with CF who have certain mutations, the CFTR protein is present on the cell surface but has a defective "gate," limiting the flow of ions. Potentiators like this compound bind to the CFTR protein and increase the probability that the channel is open, thereby enhancing chloride transport.[1][3] This action helps to restore the hydration of epithelial surfaces in the lungs and other organs, alleviating the symptoms of CF.[1]

cluster_0 CFTR Protein Lifecycle cluster_1 This compound Mechanism of Action Nucleus Nucleus ER ER Nucleus->ER Transcription & Translation Golgi Golgi ER->Golgi Processing & Folding Cell_Membrane Cell_Membrane Golgi->Cell_Membrane Trafficking Defective_CFTR Defective CFTR (Gating Mutation) Open_CFTR Open CFTR Channel Defective_CFTR->Open_CFTR Potentiation This compound This compound This compound->Defective_CFTR Binds to Ion_Flow Increased Cl- & HCO3- Transport Open_CFTR->Ion_Flow Start_Materials Starting Materials Pyridine_Core Substituted Pyridine Core Synthesis Start_Materials->Pyridine_Core Pyrazole_Intermediate Ethyl-Pyrazole Intermediate Synthesis Start_Materials->Pyrazole_Intermediate Coupling Suzuki or Buchwald-Hartwig Coupling Pyridine_Core->Coupling Pyrazole_Intermediate->Coupling Final_Modification Final Functional Group Manipulation Coupling->Final_Modification This compound This compound Final_Modification->this compound cluster_0 YFP Halide Assay Workflow cluster_1 TECC Assay Workflow Seed_Cells_YFP Seed FRT cells expressing YFP and mutant CFTR Incubate_GLPG2451_YFP Incubate with this compound Seed_Cells_YFP->Incubate_GLPG2451_YFP Measure_Fluorescence Measure baseline fluorescence Incubate_GLPG2451_YFP->Measure_Fluorescence Add_Iodide Add Iodide and Forskolin Measure_Fluorescence->Add_Iodide Measure_Quenching Measure fluorescence quenching Add_Iodide->Measure_Quenching Analyze_Data_YFP Calculate EC50 Measure_Quenching->Analyze_Data_YFP Culture_HBE Culture primary HBE cells on permeable supports Treat_GLPG2451_TECC Treat with this compound Culture_HBE->Treat_GLPG2451_TECC Mount_Ussing Mount in Ussing Chamber Treat_GLPG2451_TECC->Mount_Ussing Measure_Isc Measure short-circuit current (Isc) Mount_Ussing->Measure_Isc Activate_CFTR Activate CFTR with Forskolin Measure_Isc->Activate_CFTR Analyze_Data_TECC Determine change in Isc and EC50 Activate_CFTR->Analyze_Data_TECC

References

The Nexus of Potentiation: A Technical Guide to the GLPG2451 Binding Site on the CFTR Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Mechelen, Belgium; North Chicago, IL – December 8, 2025 – This technical guide offers an in-depth exploration of the binding site and mechanism of action of GLPG2451, an investigational potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Developed through a collaboration between Galapagos NV and AbbVie, this compound is a key component of a triple-combination therapy aimed at addressing the underlying cause of cystic fibrosis (CF) for a broad patient population. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of CFTR modulation.

Cystic fibrosis is a genetic disorder stemming from mutations in the CFTR gene, which result in a dysfunctional CFTR protein. This protein is an ion channel responsible for the transport of chloride ions across the cell membrane of epithelial cells. Its malfunction leads to the production of thick, sticky mucus, causing severe complications in the lungs, digestive system, and other organs. This compound acts as a potentiator, a class of molecules that enhance the opening probability of the CFTR channel, thereby increasing chloride transport and restoring a more normal cellular function.

The this compound Binding Site: A Shared Pocket of Potentiation

While a definitive crystal structure of this compound in complex with the CFTR protein is not publicly available, a substantial body of evidence, including competitive assays and structural data from analogous compounds, has elucidated its binding site with a high degree of confidence. Research indicates that this compound shares a common binding site with another potentiator from a distinct chemical series, GLPG1837, and the FDA-approved potentiator, ivacaftor (VX-770).

A key study demonstrated that this compound and GLPG1837 do not produce an additive effect when co-administered, strongly suggesting they compete for the same binding site on the CFTR protein[1]. This shared site is a hotspot for potentiation, located within a transmembrane pocket of the CFTR protein.

Cryo-electron microscopy (cryo-EM) structures of human CFTR in complex with ivacaftor and GLPG1837 have revealed the precise location of this binding pocket. It is situated at the interface of several transmembrane helices (TMs), specifically TM4, TM5, and TM8. This strategic location allows the potentiator molecule to act as a "molecular glue," stabilizing the open conformation of the channel.

Further insights from molecular docking and site-directed mutagenesis studies on GLPG1837, which are highly relevant to this compound, have identified key amino acid residues that form this binding pocket. These residues are critical for the interaction and efficacy of the potentiator.

Key Amino Acid Residues Involved in the Potentiator Binding Pocket:

ResidueTransmembrane HelixRole in Binding
D924 TM8Forms hydrogen bonds with the potentiator.
N1138 TM12Contributes to the binding affinity.
S1141 TM12Involved in the interaction with the potentiator.
F312 TM5Contributes to the hydrophobic interactions within the pocket.
Y304 TM5Plays a role in the binding of the potentiator.

Quantitative Analysis of this compound Efficacy

The potency of this compound has been quantified across a range of in vitro assays, demonstrating its effectiveness in potentiating the function of both wild-type and mutant forms of the CFTR protein. The following tables summarize the key quantitative data available for this compound.

Table 1: EC50 Values of this compound in YFP Halide Assays

CFTR MutantCell LineAssay ConditionEC50 (nM)Efficacy (% of VX-770)Reference
F508delCFBELow temperature corrected11.1-[2]
G178RHEK293-Similar to VX-770106%[1]
S549NHEK293-Similar to VX-770109%[1]
G551DHEK293-Similar to VX-770171%[1]
R117HHEK293-Similar to VX-770105%[1]

Table 2: EC50 Values of this compound in Primary Human Bronchial Epithelial (HBE) Cells (TECC Assay)

CFTR GenotypeAssay ConditionEC50 (nM)Efficacy (% of VX-770)Reference
G551D/F508del-675147%[1]

Experimental Protocols

The characterization of this compound and the elucidation of its binding site have relied on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Yellow Fluorescent Protein (YFP) Halide Assay

This cell-based fluorescence assay is a high-throughput method for measuring CFTR channel activity.

  • Principle: Cells co-expressing a halide-sensitive YFP and the CFTR protein are used. The influx of halide ions (like iodide) through open CFTR channels quenches the YFP fluorescence. The rate of quenching is proportional to the CFTR channel activity.

  • Cell Culture: HEK293 or CFBE41o- cells are cultured in appropriate media and transiently or stably transfected with the desired CFTR construct and the YFP-H148Q/I152L plasmid.

  • Assay Procedure:

    • Cells are seeded in 96- or 384-well plates.

    • For corrector studies, cells are incubated with the corrector compound for a specified period (e.g., 24 hours). For potentiator studies on temperature-corrected F508del-CFTR, cells are incubated at a lower temperature (e.g., 27°C) for 24-48 hours.

    • The cell plate is placed in a fluorescence plate reader.

    • A baseline fluorescence is recorded.

    • A solution containing a CFTR agonist (e.g., forskolin) and the potentiator compound (e.g., this compound) at various concentrations is added.

    • Immediately after, a halide solution (e.g., sodium iodide) is injected, and the decrease in YFP fluorescence is monitored over time.

  • Data Analysis: The initial rate of fluorescence quenching is calculated and plotted against the compound concentration to determine the EC50 value.

Transepithelial Clamp Circuit (TECC) Assay

This assay measures ion transport across a monolayer of polarized epithelial cells, providing a more physiologically relevant assessment of CFTR function.

  • Principle: Primary human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports, forming a polarized monolayer. The Ussing chamber or a similar TECC system is used to measure the short-circuit current (Isc), which reflects the net ion transport across the epithelium.

  • Cell Culture: HBE cells are cultured at an air-liquid interface to promote differentiation and polarization.

  • Assay Procedure:

    • The permeable supports with the cell monolayers are mounted in the TECC chamber.

    • The basolateral and apical sides are bathed in physiological saline solutions.

    • The transepithelial voltage is clamped to 0 mV, and the resulting Isc is recorded.

    • Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

    • A CFTR agonist (e.g., forskolin) is added to stimulate CFTR activity.

    • The potentiator compound (this compound) is added to the apical bath in a cumulative concentration-dependent manner.

  • Data Analysis: The change in Isc upon addition of the potentiator is measured and used to generate a dose-response curve to calculate the EC50 and maximal efficacy.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through individual CFTR channels, providing detailed information on channel gating properties.

  • Principle: A glass micropipette with a very small tip opening is used to form a high-resistance seal with the plasma membrane of a cell expressing CFTR. This allows for the recording of the microscopic currents flowing through a single or a small number of ion channels.

  • Cell Preparation: Cells (e.g., CHO or HEK293) transfected with the CFTR construct are used.

  • Recording Configuration: The inside-out patch configuration is commonly used to study the effects of intracellularly applied compounds and ATP.

  • Assay Procedure:

    • A giga-ohm seal is formed between the pipette and the cell membrane.

    • The patch of membrane is excised to achieve the inside-out configuration.

    • The intracellular face of the membrane is perfused with a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels.

    • Baseline channel activity is recorded.

    • This compound is added to the bath solution, and the change in channel activity is recorded.

  • Data Analysis: The channel open probability (Po), open time, and closed time are analyzed to determine the effect of the potentiator on channel gating.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key pathways and experimental logic involved in understanding the function and binding of this compound.

CFTR_Potentiation_Pathway cluster_membrane Cell Membrane CFTR_closed CFTR (Closed State) CFTR_open CFTR (Open State) CFTR_closed->CFTR_open Gating CFTR_open->CFTR_closed ATP Hydrolysis Chloride_efflux Chloride Ion Efflux CFTR_open->Chloride_efflux PKA PKA Activation (e.g., by Forskolin) PKA->CFTR_closed Phosphorylation ATP ATP Binding ATP->CFTR_closed Binding This compound This compound This compound->CFTR_open Stabilizes Open State

Figure 1. Signaling pathway of CFTR potentiation by this compound.

Binding_Site_Identification_Workflow cluster_computational Computational Methods cluster_experimental Experimental Validation cluster_structural Structural Biology docking Molecular Docking (GLPG1837 on CFTR structure) binding_sites Predicted Binding Sites docking->binding_sites mutagenesis Site-Directed Mutagenesis of Predicted Residues binding_sites->mutagenesis patch_clamp Patch-Clamp Analysis mutagenesis->patch_clamp binding_affinity Assess Change in Apparent Binding Affinity patch_clamp->binding_affinity structure High-Resolution Structure of Binding Pocket binding_affinity->structure Validates Key Residues cryo_em Cryo-EM of CFTR with GLPG1837/Ivacaftor cryo_em->structure structure->binding_sites Confirms Pocket

Figure 2. Workflow for identifying the potentiator binding site.

Conclusion

This compound is a potent CFTR potentiator that enhances channel gating by binding to a specific site within the transmembrane domains of the protein. While its own structure in complex with CFTR is yet to be determined, compelling evidence from competitive binding studies and structural and functional data from the analogous potentiator GLPG1837 have provided a detailed map of this critical interaction. The quantitative data underscore its potential as a therapeutic agent for cystic fibrosis. The experimental protocols detailed herein provide a framework for the continued investigation and development of novel CFTR modulators. This in-depth understanding of the this compound binding site is crucial for the rational design of next-generation therapies aimed at restoring CFTR function and improving the lives of individuals with cystic fibrosis.

References

GLPG2451: A Potent Potentiator for F508del CFTR Restoration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder initiated by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2][3] The CFTR protein functions as a chloride and bicarbonate channel on the apical surface of epithelial cells, regulating ion and fluid balance.[3][4][5] The most prevalent CF-causing mutation, occurring in approximately 90% of patients, is the deletion of phenylalanine at position 508 (F508del).[6] This Class II mutation leads to misfolding of the CFTR protein, which is subsequently targeted for premature degradation and results in a significant reduction of functional channels at the cell surface.[5][6][7] The few F508del CFTR proteins that do reach the plasma membrane also exhibit gating defects (Class III) and reduced stability (Class VI).[7]

The advent of CFTR modulators, small molecules that target the underlying protein defects, has revolutionized CF treatment.[7][8] These modulators are broadly categorized as correctors, which improve the processing and trafficking of mutant CFTR to the cell surface, and potentiators, which enhance the channel's opening probability (gating) once it is at the membrane.[7][8] This guide provides a detailed overview of GLPG2451, a novel and potent CFTR potentiator, and its specific effects on the F508del CFTR mutation.

Core Mechanism of Action

This compound is a CFTR potentiator designed to improve the gating function of the CFTR channel.[1][4][9] Its primary role is to increase the activity of defective CFTR proteins, such as F508del, that are present at the cell surface.[4] It is important to note that this compound does not possess corrector activity; it does not increase the quantity of F508del CFTR at the plasma membrane.[10]

The potentiation effect is achieved by directly modulating the channel's kinetics. Patch-clamp studies have demonstrated that this compound significantly increases the channel open probability (Po) of F508del CFTR.[10] This is accomplished by increasing the mean open time (τo) and decreasing the mean closed time (τc) of the channel.[10] This mechanism allows for greater transport of chloride ions across the cell membrane, thereby addressing the fundamental defect of CF. Because F508del is primarily a trafficking defect, the efficacy of a potentiator like this compound is maximized when used in combination with a corrector that increases the density of the F508del CFTR protein at the cell surface.[4]

cluster_ER Endoplasmic Reticulum (ER) cluster_Membrane Cell Membrane F508del_Gene F508del CFTR Gene Transcription & Translation Misfolded_Protein Misfolded F508del CFTR Protein F508del_Gene->Misfolded_Protein Degradation Premature Degradation (ERAD) Misfolded_Protein->Degradation Corrector Corrector (e.g., GLPG2222) Misfolded_Protein->Corrector Corrector->Trafficking Improves Folding & Trafficking Membrane_CFTR F508del CFTR at Membrane (Low number, Poor Gating) Trafficking->Membrane_CFTR Potentiator Potentiator (this compound) Membrane_CFTR->Potentiator Ion_Transport Increased Cl- Transport Potentiator->Ion_Transport Enhances Channel Gating (Opening)

Caption: Mechanism of F508del CFTR modulation.

Quantitative Data on Efficacy

The potency and efficacy of this compound have been quantified in various preclinical assays, often in comparison to the first-generation potentiator VX-770 (Ivacaftor).

Table 1: In Vitro Potency of this compound on F508del CFTR

Assay TypeCell SystemConditionEC50 (nM)Reference
YFP Halide AssayFischer Rat Thyroid (FRT) cellsLow Temperature Rescued F508del11.1[10][11]
YFP Halide Assay--11[9]
TECC AssayHuman Bronchial Epithelial (HBE) cellsF508del/F508del18[9]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum.

Table 2: Patch-Clamp Electrophysiology Data for this compound on F508del CFTR

ParameterPre-Potentiator (Baseline)Post-GLPG2451Fold ChangeReference
Channel Open Probability (Po) 0.05 ± 0.010.57 ± 0.05~11.4x[10]
Mean Open Time (τo, seconds) 2.14 ± 0.865.05 ± 1.82~2.4x[10]
Mean Closed Time (τc, seconds) 47.88 ± 20.414.44 ± 2.23~10.8x reduction[10]

Table 3: Comparative Efficacy of this compound on Other CFTR Mutations

CFTR Mutant (Gating)This compound Efficacy (% of VX-770)Reference
G178R106%[10]
S549N109%[10]
G551D171%[10]
R117H105%[10]

Note: While this compound is more potent on F508del CFTR compared to VX-770, its maximal efficacy on several Class III gating mutations is similar to or higher than VX-770.[10]

Experimental Protocols

The characterization of this compound involved several key experimental methodologies to assess its function from high-throughput screening to detailed biophysical analysis.

YFP Halide Assay

This cell-based fluorescence assay is a primary high-throughput screening method for identifying CFTR modulators.

  • Principle: Cells (commonly Fischer Rat Thyroid - FRT) are co-transfected to express a specific CFTR mutant (e.g., F508del) and a Yellow Fluorescent Protein (YFP) that is sensitive to halide quenching (YFP-H148Q/I152L). CFTR channel activation allows an influx of iodide (I⁻) into the cell, which quenches the YFP fluorescence. The rate of fluorescence quenching is directly proportional to the CFTR channel activity.

  • Methodology:

    • Cell Culture: FRT cells expressing F508del CFTR and the halide-sensitive YFP are plated in multi-well plates. To increase the amount of F508del at the surface for potentiator screening, cells are often rescued by incubation at a lower temperature (e.g., 27°C for 24-48 hours) or by pre-treatment with a corrector compound.

    • Compound Addition: A concentration range of the test compound (this compound) is added to the cells.

    • Activation & Measurement: The CFTR channel is activated using a cAMP agonist like Forskolin (FSK). Simultaneously, a buffer containing iodide is added.

    • Data Acquisition: The plate is read in a fluorescence plate reader, and the rate of YFP fluorescence decay over time is measured. Potentiator activity is quantified by the concentration-dependent increase in the quenching rate.

Transepithelial Clamp Circuit (TECC) Assay

This assay provides a more physiologically relevant measure of CFTR function by using primary human bronchial epithelial (HBE) cells derived from CF patients.

  • Principle: HBE cells are grown on permeable filter supports, where they differentiate and form a polarized epithelial monolayer with tight junctions. The TECC instrument measures the net ion flow across this epithelial layer by clamping the voltage and measuring the resulting short-circuit current (Isc). An increase in Isc upon CFTR stimulation corresponds to increased chloride secretion through CFTR channels.

  • Methodology:

    • Cell Culture: Primary HBE cells from F508del homozygous donors are cultured on permeable supports until a polarized monolayer is formed.

    • Corrector Pre-treatment: To ensure sufficient F508del CFTR is present at the apical membrane, cells are typically pre-incubated with a corrector compound (e.g., GLPG2222 or VX-809) for 24 hours.[10]

    • Ussing Chamber Mounting: The filter supports with the cell monolayers are mounted in Ussing chambers, which separate the apical and basolateral sides.

    • Measurement: The transepithelial voltage is clamped to 0 mV, and the Isc is recorded. A baseline is established, after which a cAMP agonist (FSK) is added to activate CFTR. Following FSK stimulation, a concentration range of the potentiator (this compound) is added to the apical side, and the change in Isc is measured to determine efficacy.

Patch-Clamp Electrophysiology

This technique is the gold standard for studying the properties of individual ion channels, providing direct insight into channel gating.

  • Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a cell expressing the ion channel of interest. This isolates a small "patch" of the membrane, often containing only a single channel. In the "inside-out" configuration, the intracellular face of the membrane is exposed to the bath solution, allowing for precise control of the factors that regulate the channel (e.g., ATP, PKA, and test compounds).

  • Methodology:

    • Cell Preparation: Cells (e.g., CHO or HEK293) transiently expressing F508del CFTR are used.

    • Pipette Seal: A micropipette forms a high-resistance seal with the cell membrane.

    • Patch Excising: The pipette is pulled away from the cell to excise the membrane patch into an "inside-out" configuration.

    • Channel Activation: The channel is activated by perfusing the bath (intracellular side) with a solution containing ATP and the catalytic subunit of protein kinase A (PKA).

    • Compound Application: Once baseline channel activity is recorded, this compound is added to the bath solution.

    • Data Analysis: The electrical current flowing through the single channel is recorded over time. Analysis of these recordings allows for the determination of channel open probability (Po), mean open time (τo), and mean closed time (τc).

cluster_Discovery Discovery & High-Throughput Screening cluster_Validation Physiological Validation cluster_Mechanism Mechanistic & Biophysical Analysis YFP_Assay YFP Halide Assay (FRT Cells) TECC_Assay TECC Assay (Primary HBE Cells) YFP_Assay->TECC_Assay Confirm Activity in Patient-derived Cells Primary_Screen Primary Screen (Compound Library) Primary_Screen->YFP_Assay Identify 'Hits' Patch_Clamp Patch-Clamp Electrophysiology TECC_Assay->Patch_Clamp Elucidate Single- Channel Mechanism

Caption: Experimental workflow for CFTR potentiator characterization.

Clinical Context and Combination Therapy

Given that F508del is primarily a protein trafficking defect, this compound was developed for use as part of a triple combination therapy.[6][12] The therapeutic strategy involves using one or more correctors to increase the amount of F508del CFTR at the cell surface, combined with a potentiator like this compound to maximize the function of those rescued channels.

This compound was investigated in clinical trials as part of a triple combination regimen with the C1 corrector galicaftor (GLPG2222) and the C2 corrector GLPG2737.[2][12] Studies in patient-derived intestinal organoids demonstrated that this triple combination showed increased efficacy in rescuing CFTR function compared to dual-combination therapies.[2] These combination therapies aim to provide significant clinical benefits to patients homozygous for the F508del mutation and those heterozygous for F508del with another mutation.[12][13]

Conclusion

This compound is a potent, second-generation CFTR potentiator that effectively enhances the channel gating of the F508del CFTR mutant. Preclinical data robustly demonstrate its ability to increase the channel's open probability by extending its open time and shortening its closed time, leading to a significant increase in ion transport. While it lacks corrector activity, its true therapeutic potential lies in its use as a component of a multi-drug combination therapy. By pairing this compound with next-generation correctors, it is possible to both increase the quantity and enhance the function of F508del CFTR at the cell surface, representing a promising therapeutic strategy for the majority of individuals with Cystic Fibrosis.

References

In-Depth Technical Guide: Activity of GLPG2451 on Rare CFTR Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical activity of GLPG2451, an investigational potentiator for the treatment of cystic fibrosis (CF), with a specific focus on its effects on rare mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.

Core Mechanism of Action

This compound is a CFTR potentiator designed to enhance the function of the CFTR protein at the cell surface.[1] In individuals with CF, mutations in the CFTR gene can lead to a defective protein that is either present in insufficient quantities at the cell surface or functions improperly, resulting in impaired chloride ion transport.[1] This disruption in ion transport leads to the thick, sticky mucus characteristic of the disease.[1]

Potentiators like this compound work by increasing the channel-open probability of the CFTR protein, effectively holding the "gate" of the channel open for longer periods. This allows for increased flow of chloride ions through the channel, helping to restore the proper hydration of cellular surfaces.

In laboratory studies, this compound has demonstrated the ability to potentiate wild-type CFTR, as well as CFTR channels with specific gating mutations.[2] It is also being investigated as part of a triple-combination therapy for individuals with the more common F508del mutation.[3]

An active metabolite of this compound, identified as M31, has been reported to have similar efficacy to the parent drug in in vitro studies.[1] However, specific quantitative data on the activity of M31 on rare CFTR mutations is not currently available in the public domain.

Below is a diagram illustrating the mechanism of action of a CFTR potentiator like this compound.

CFTR_Potentiator_Mechanism cluster_membrane Cell Membrane CFTR_protein Mutated CFTR Channel Gate (Low Open Probability) Increased_Gating Mutated CFTR Channel Gate (Increased Open Probability) CFTR_protein->Increased_Gating ATP ATP Binding ATP->CFTR_protein Binds PKA PKA Phosphorylation PKA->CFTR_protein Activates This compound This compound (Potentiator) This compound->CFTR_protein:gate Binds & Stabilizes Open State Cl_ion_flow Increased Chloride Ion Flow Increased_Gating->Cl_ion_flow

Mechanism of CFTR Potentiation by this compound.

Quantitative Data on In Vitro Activity

The following tables summarize the quantitative data on the activity of this compound on various rare and common CFTR mutations, as determined by in vitro assays.

Table 1: Activity of this compound on Rare CFTR Mutations (YFP Halide Assay)
CFTR MutationAssay TypeParameterValue
G178RYFP Halide InfluxEfficacy (% of VX770)~100%
S549NYFP Halide InfluxEfficacy (% of VX770)~100%
G551DYFP Halide InfluxEfficacy (% of VX770)~100%
R117HYFP Halide InfluxEfficacy (% of VX770)~100%

Data sourced from "Identification and Characterization of Novel CFTR Potentiators". The publication indicates similar potency to VX770 for these mutations.

Table 2: Activity of this compound on F508del and G551D CFTR Mutations
Cell/Mutation TypeAssay TypeParameterValue
F508del CFTR (low temperature rescued)YFP Halide InfluxEC5011.1 nM
F508del CFTR (in HBE cells)TECCEC5018 nM
G551D/F508del (in HBE cells)TECCEC50675 nM
G551D/F508del (in HBE cells)TECCEfficacy (% of VX770)147%

HBE: Human Bronchial Epithelial; TECC: Trans-Epithelial Clamp Circuit. Data sourced from "Identification and Characterization of Novel CFTR Potentiators" and Probechem.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

YFP-Halide Influx Assay

This assay measures the function of the CFTR channel by detecting the influx of iodide ions into cells, which quenches the fluorescence of a co-expressed Yellow Fluorescent Protein (YFP).

Experimental Workflow:

YFP_Halide_Assay_Workflow Cell_Culture 1. Cell Seeding & Culture (e.g., HEK293 or CFBE41o- cells) Transfection 2. Co-transfection with CFTR construct & YFP Cell_Culture->Transfection Incubation 3. Incubation to allow protein expression Transfection->Incubation Assay_Plate 4. Transfer to microplate Incubation->Assay_Plate Baseline_Reading 5. Measure baseline YFP fluorescence Assay_Plate->Baseline_Reading Compound_Addition 6. Add this compound and CFTR activator (e.g., Forskolin) Baseline_Reading->Compound_Addition Iodide_Addition 7. Add iodide-containing solution Compound_Addition->Iodide_Addition Fluorescence_Quenching 8. Monitor decrease in YFP fluorescence over time Iodide_Addition->Fluorescence_Quenching Data_Analysis 9. Calculate rate of quenching to determine CFTR activity Fluorescence_Quenching->Data_Analysis

Workflow for the YFP-Halide Influx Assay.

Detailed Steps:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells or Cystic Fibrosis Bronchial Epithelial (CFBE41o-) cells are cultured in appropriate media and conditions.

  • Transfection: Cells are co-transfected with a plasmid encoding the specific rare CFTR mutation and a plasmid encoding a halide-sensitive YFP.

  • Incubation: Cells are incubated for 24-48 hours to allow for the expression of both the CFTR channel and YFP. For temperature-sensitive mutations like F508del, a lower incubation temperature (e.g., 27°C) may be used to facilitate protein trafficking to the cell surface.

  • Assay Preparation: Cells are seeded into a multi-well microplate (e.g., 96- or 384-well) suitable for fluorescence measurements.

  • Baseline Fluorescence Measurement: The baseline YFP fluorescence is measured using a fluorescence plate reader.

  • Compound and Activator Addition: A solution containing this compound at various concentrations is added to the wells, along with a generic CFTR activator such as forskolin to stimulate the channel.

  • Iodide Influx: An iodide-containing solution is added to the wells. The influx of iodide through open CFTR channels leads to the quenching of the intracellular YFP fluorescence.

  • Fluorescence Monitoring: The decrease in YFP fluorescence is monitored over time.

  • Data Analysis: The rate of fluorescence quenching is proportional to the activity of the CFTR channel. EC50 and efficacy values are calculated by fitting the concentration-response data to a logistical equation.

Trans-Epithelial Clamp Circuit (TECC) Assay

The TECC assay measures the net ion flow across a polarized epithelial cell monolayer, providing a more physiologically relevant measure of CFTR activity.

Experimental Workflow:

TECC_Assay_Workflow Cell_Culture 1. Culture primary HBE cells on permeable supports Polarization 2. Allow cells to form a polarized monolayer Cell_Culture->Polarization Ussing_Chamber 3. Mount supports in an Ussing chamber or TECC instrument Polarization->Ussing_Chamber Baseline_Current 4. Measure baseline transepithelial current (Isc) Ussing_Chamber->Baseline_Current ENaC_Inhibition 5. Add amiloride to inhibit ENaC sodium channels Baseline_Current->ENaC_Inhibition CFTR_Activation 6. Add CFTR activator (e.g., Forskolin) and this compound ENaC_Inhibition->CFTR_Activation Measure_Isc 7. Measure the change in Isc (ΔIsc) due to CFTR activity CFTR_Activation->Measure_Isc CFTR_Inhibition 8. Add a CFTR inhibitor to confirm specificity Measure_Isc->CFTR_Inhibition Data_Analysis 9. Calculate net CFTR-mediated current and dose-response curves CFTR_Inhibition->Data_Analysis

Workflow for the Trans-Epithelial Clamp Circuit (TECC) Assay.

Detailed Steps:

  • Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients with specific mutations are cultured on permeable filter supports.

  • Polarization: Cells are grown until they form a confluent and polarized monolayer with high transepithelial electrical resistance.

  • Ussing Chamber/TECC Instrument: The filter supports are mounted in an Ussing chamber or a TECC instrument, which allows for the measurement of ion flow across the cell layer.

  • Baseline Measurement: The baseline short-circuit current (Isc), a measure of net ion transport, is recorded.

  • ENaC Inhibition: Amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate the chloride current.

  • CFTR Activation and Potentiation: A CFTR activator like forskolin is added to stimulate the channel, followed by the addition of this compound at various concentrations.

  • Measurement of CFTR-mediated Current: The change in Isc (ΔIsc) following the addition of the activator and potentiator is measured. This change is attributed to the movement of chloride ions through the CFTR channels.

  • Specificity Confirmation: A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is indeed mediated by CFTR.

  • Data Analysis: The magnitude of the ΔIsc is used to determine the activity of the CFTR channel. EC50 and efficacy values are calculated from the concentration-response data.

Conclusion

This compound demonstrates potent in vitro activity as a CFTR potentiator for several rare CFTR mutations, including G178R, S549N, G551D, and R117H. The available data from YFP halide influx and TECC assays provide a strong preclinical rationale for its further investigation as a therapeutic agent for individuals with these and other responsive CFTR mutations. Further studies are warranted to elucidate the activity of its metabolite, M31, and to fully understand its potential clinical benefit in diverse CF populations.

References

GLPG2451 Preclinical In Vitro Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the preclinical in vitro studies conducted on GLPG2451, a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel. Developed by Galapagos and AbbVie, this compound has been investigated as a potential therapeutic agent for Cystic Fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene.[1] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the compound's in vitro characterization, including quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Core Findings and Data Presentation

This compound acts as a CFTR potentiator, enhancing the channel's activity at the cell surface to improve chloride ion transport.[1] Preclinical in vitro studies have demonstrated its significant activity in primary cells derived from cystic fibrosis patients.[1] Notably, this compound is metabolized to an active component, M31, which exhibits similar efficacy to the parent drug.[1] The primary focus of in vitro investigations has been to characterize the potency and efficacy of this compound on various CFTR mutants, particularly the F508del mutation, which is the most common cause of CF.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: Potency (EC50) of this compound on F508del-CFTR

Assay TypeCell LineConditionEC50 (nM)Reference
YFP Halide AssayNot SpecifiedLow temperature rescued11.1[2]
YFP Halide AssayNot SpecifiedLow temperature rescued11.1 ± 3.6 (n=10)[3]
TECCHBE cells from F508del patientsNot Specified18

Table 2: Potency (EC50) and Efficacy of this compound on G551D-CFTR

Assay TypeCell LineEC50 (nM)Efficacy (% of VX770)Reference
TECCG551D/F508del cells675147%[2][3]

Table 3: Efficacy of this compound on Various Class III CFTR Mutations (YFP Halide Assay)

CFTR MutantEfficacy (% of VX770)Reference
G178R106%[3]
S549N109%[3]
G551D171%[3]
R117H105%[3]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Yellow Fluorescent Protein (YFP) Halide Assay

This high-throughput assay is used to measure CFTR-mediated halide transport by detecting the quenching of YFP fluorescence upon iodide influx.

Cell Lines:

  • HEK293 cells stably expressing various CFTR mutants (e.g., G178R, G551D, S549N, R117H) and a halide-sensitive YFP.[3]

  • Fisher Rat Thyroid (FRT) cells co-expressing F508del-CFTR and a halide-sensing YFP.

Protocol Outline:

  • Cell Culture and Seeding: Cells are cultured in appropriate media and seeded into 96-well or 384-well plates. For F508del-CFTR, cells are often incubated at a lower temperature (e.g., 27°C) for 18-24 hours to promote the trafficking of the mutant protein to the cell surface.

  • Compound Incubation: Cells are washed with a chloride-containing buffer. Test compounds, including a concentration range of this compound, are then added in the presence of a CFTR activator, typically 10 µM Forskolin.[3] Incubation is carried out for a short period (e.g., 10-30 minutes) at room temperature.

  • Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Baseline YFP fluorescence is measured.

  • Iodide Addition and Quenching: An iodide-containing buffer is added to the wells to initiate halide influx through open CFTR channels.

  • Data Acquisition and Analysis: YFP fluorescence is monitored over time. The rate of fluorescence quenching is proportional to the iodide influx and thus to CFTR activity. Data is typically normalized to the response of a reference potentiator, such as VX770 (Ivacaftor).[3]

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity at the single-channel or whole-cell level, providing detailed information on channel gating properties.

Cell Lines:

  • Chinese Hamster Ovary (CHO) cells or other suitable host cells transiently or stably expressing wild-type (WT) or mutant CFTR (e.g., F508del).

Protocol Outline (Inside-Out Configuration):

  • Cell Preparation: Cells are grown on glass coverslips.

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with a pipette solution containing a permeant anion (e.g., 150 mM NMDG-Cl, 2 mM MgCl₂, 10 mM TES, pH 7.4).

  • Seal Formation: A high-resistance (gigaohm) seal is formed between the pipette tip and the cell membrane.

  • Patch Excision: The pipette is pulled away from the cell to excise a small patch of the membrane, with the intracellular side facing the bath solution.

  • Channel Activation: The excised patch is moved to a bath solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels.

  • Compound Application: this compound is added to the bath solution to assess its effect on channel activity.

  • Data Recording and Analysis: Channel currents are recorded using a patch-clamp amplifier. The open probability (Po), open time, and closed time of the channel are analyzed to determine the effect of the compound. Studies have shown that this compound increases the open time and reduces the closed time of the F508del CFTR channel.[3]

Trans-epithelial Clamp Circuit (TECC) Assay

The TECC assay, often performed in Ussing chambers, measures ion transport across a polarized epithelial cell monolayer, providing a more physiologically relevant assessment of CFTR function.

Cell Lines:

  • Primary human bronchial epithelial (HBE) cells derived from CF patients (e.g., homozygous for F508del or compound heterozygous G551D/F508del).[3]

Protocol Outline:

  • Cell Culture: HBE cells are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface to allow for differentiation into a polarized epithelium.

  • Corrector Treatment (for F508del): For studies involving the F508del mutation, cells are pre-incubated with a CFTR corrector compound (e.g., GLPG2222) for 24 hours to increase the amount of F508del-CFTR at the cell surface.

  • Mounting in Ussing Chambers: The permeable supports with the cell monolayers are mounted in Ussing chambers, which separate the apical and basolateral compartments.

  • Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current, which reflects net ion transport, is measured.

  • Sequential Drug Addition: A series of drugs are added to the chambers in a specific order:

    • Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

    • Forskolin is added to both sides to activate CFTR through cAMP stimulation.

    • This compound is then added to the apical side to potentiate the forskolin-stimulated CFTR current.

    • Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.

  • Data Analysis: The change in Isc upon the addition of this compound is measured to determine its potentiator activity.

Mandatory Visualizations

Signaling and Experimental Workflows

GLPG2451_Mechanism_of_Action cluster_membrane Cell Membrane CFTR_protein Mutant CFTR (e.g., F508del, G551D) Chloride_Ions_Out CFTR_protein->Chloride_Ions_Out Facilitates transport Increased_Po Increased Channel Open Probability CFTR_protein->Increased_Po Leads to This compound This compound This compound->CFTR_protein Binds to Chloride_Ions_In Chloride_Ions_In->CFTR_protein Improved_Transport Improved Chloride Ion Transport Increased_Po->Improved_Transport

YFP_Halide_Assay_Workflow Start Start Seed_Cells Seed CFTR-YFP expressing cells in microplate Start->Seed_Cells Incubate Incubate (e.g., 24h at 27°C for F508del) Seed_Cells->Incubate Wash_Cl Wash with Chloride Buffer Incubate->Wash_Cl Add_Compounds Add this compound and Forskolin Wash_Cl->Add_Compounds Measure_Baseline Measure baseline YFP fluorescence Add_Compounds->Measure_Baseline Add_Iodide Add Iodide Buffer Measure_Baseline->Add_Iodide Measure_Quenching Measure fluorescence quenching over time Add_Iodide->Measure_Quenching Analyze_Data Analyze rate of quenching (CFTR activity) Measure_Quenching->Analyze_Data End End Analyze_Data->End

TECC_Assay_Workflow Start Start Culture_HBE Culture primary HBE cells on permeable supports Start->Culture_HBE Corrector_Incubation Incubate with corrector (e.g., GLPG2222) for 24h Culture_HBE->Corrector_Incubation Mount_Chamber Mount in Ussing Chamber Corrector_Incubation->Mount_Chamber Measure_Isc Measure Short-Circuit Current (Isc) Mount_Chamber->Measure_Isc Add_Amiloride Add Amiloride Measure_Isc->Add_Amiloride Add_Forskolin Add Forskolin Add_Amiloride->Add_Forskolin Add_this compound Add this compound Add_Forskolin->Add_this compound Add_Inhibitor Add CFTR Inhibitor Add_this compound->Add_Inhibitor Analyze_Isc Analyze changes in Isc Add_Inhibitor->Analyze_Isc End End Analyze_Isc->End

References

GLPG2451: A Technical Overview of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical data on GLPG2451. Detailed in vivo animal model efficacy and pharmacodynamic data for this compound are not extensively available in the public domain. The information presented herein is based on published scientific literature and company announcements, focusing on the available in vitro data and the general preclinical development context for a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator.

Introduction

This compound is an investigational CFTR potentiator developed by Galapagos and AbbVie for the treatment of cystic fibrosis (CF).[1] As a potentiator, this compound aims to enhance the function of the defective CFTR protein at the cell surface, thereby improving chloride ion transport.[1] This mechanism of action is crucial for addressing the underlying cause of CF in patients with specific CFTR mutations. The development of this compound has progressed to clinical trials, indicating a foundation of preclinical evidence supporting its potential.[2][3][4]

In Vitro Efficacy Data

In vitro studies have been crucial in characterizing the activity of this compound on various CFTR mutations. The following table summarizes the available quantitative data from these studies.

Cell/Assay TypeCFTR MutationMetricValueComparatorReference
HEK293 Cells (YFP halide assay)F508del (low temperature rescued)EC5011.1 nM-[5]
Primary Human Bronchial Epithelial (HBE) Cells (TECC)G551D/F508delEC50675 nM-[5]
Primary Human Bronchial Epithelial (HBE) Cells (TECC)G551D/F508delEfficacy147% of VX-770 (Ivacaftor)VX-770[5]
HEK293 Cells (YFP halide assay)G178REfficacy106% of VX-770VX-770[5]
HEK293 Cells (YFP halide assay)S549NEfficacy109% of VX-770VX-770[5]
HEK293 Cells (YFP halide assay)G551DEfficacy171% of VX-770VX-770[5]
HEK293 Cells (YFP halide assay)R117HEfficacy105% of VX-770VX-770[5]

Signaling Pathway and Mechanism of Action

This compound functions as a CFTR potentiator. In individuals with certain CF mutations, the CFTR protein is present on the cell surface but has a defective opening mechanism (gating). This compound binds to the CFTR protein and increases the probability of the channel being in an open state, thereby augmenting the flow of chloride ions across the cell membrane. This helps to restore the hydration of the airway surface liquid, a key factor in mucociliary clearance.

CFTR_Potentiation cluster_membrane Cell Membrane CFTR CFTR Protein (Gating Mutation) Open_Channel Open CFTR Channel CFTR->Open_Channel Increased Gating This compound This compound This compound->CFTR Binds to Chloride_Flow Increased Chloride Ion Flow Open_Channel->Chloride_Flow ASL_Hydration Restored Airway Surface Liquid Hydration Chloride_Flow->ASL_Hydration

Mechanism of this compound as a CFTR potentiator.

Experimental Protocols

While specific in vivo protocols for this compound are not publicly detailed, the in vitro characterization relied on established methodologies.

Yellow Fluorescent Protein (YFP) Halide Assay

This cell-based assay is a common method for screening and characterizing CFTR modulators.

  • Cell Line: Human Embryonic Kidney (HEK293) cells are transiently transfected to express both a specific CFTR mutant and a halide-sensitive YFP.

  • Principle: The fluorescence of YFP is quenched by halide ions (like iodide). When the CFTR channel is open, iodide flows into the cell, reducing YFP fluorescence.

  • Procedure:

    • Cells are plated in microtiter plates.

    • A baseline fluorescence reading is taken.

    • A solution containing the test compound (e.g., this compound) and iodide is added.

    • The rate of fluorescence quenching is measured over time. A faster quenching rate indicates greater CFTR channel activity.

  • Data Analysis: The rate of quenching is used to determine the potency (EC50) and efficacy of the compound in activating the specific CFTR mutant.

Transepithelial Clamp Circuit (TECC) on Primary Human Bronchial Epithelial (HBE) Cells

This assay provides a more physiologically relevant measure of CFTR function in primary cells from CF patients.

  • Cell Source: HBE cells are isolated from the lungs of CF patients with specific genotypes and cultured on permeable supports to form a polarized epithelial layer.

  • Principle: The assay measures the net ion flow across the epithelial layer by clamping the voltage and measuring the resulting current (short-circuit current, Isc).

  • Procedure:

    • The permeable supports with the HBE cell monolayer are mounted in an Ussing chamber.

    • The epithelial layer is bathed in solutions that mimic physiological conditions.

    • Pharmacological agents are added sequentially:

      • Amiloride is used to block the epithelial sodium channel (ENaC).

      • Forskolin is added to activate CFTR through the cAMP pathway.

      • The CFTR potentiator (this compound) is then added at various concentrations to measure its effect on the forskolin-stimulated current.

  • Data Analysis: The change in Isc upon addition of the potentiator is a direct measure of the increase in CFTR-mediated chloride transport. This data is used to calculate EC50 and maximal efficacy.

Preclinical Development Workflow

The development of a CFTR modulator like this compound typically follows a structured preclinical workflow to establish safety and efficacy before human trials.

Preclinical_Workflow cluster_discovery Discovery & In Vitro cluster_invivo In Vivo & Safety Screening High-Throughput Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead In_Vitro In Vitro Profiling (YFP, Ussing Chamber) Hit_to_Lead->In_Vitro PK Pharmacokinetics (Rodent, Non-rodent) In_Vitro->PK Tox Toxicology Studies (GLP) PK->Tox IND Investigational New Drug (IND) Application Tox->IND

General preclinical development workflow for a CFTR modulator.

Conclusion

While specific in vivo animal efficacy data for this compound remains limited in public disclosures, the available in vitro data demonstrates its activity as a potent CFTR potentiator across multiple disease-causing mutations. The compound's progression into clinical trials was supported by a preclinical data package that likely included pharmacokinetic and safety studies in animals, as is standard in drug development. For researchers in the field, the in vitro characterization of this compound provides valuable insights into its mechanism and potential as part of a therapeutic regimen for cystic fibrosis.

References

GLPG2451: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG2451 is an investigational potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, co-developed by Galapagos and AbbVie for the treatment of cystic fibrosis (CF).[1] CF is a genetic disorder caused by mutations in the CFTR gene, leading to the production of a dysfunctional protein that impairs chloride ion transport across cell membranes. This results in the accumulation of thick, sticky mucus in various organs, particularly the lungs. This compound is designed to enhance the activity of the defective CFTR protein at the cell surface, thereby improving ion transport.[1] This document provides a comprehensive technical guide on the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound, based on publicly available preclinical and clinical data.

Mechanism of Action

This compound acts as a CFTR potentiator. In individuals with CF who have certain mutations, the CFTR protein may be present on the cell surface but has a reduced channel opening probability. Potentiators like this compound bind to the CFTR protein and increase the likelihood that the channel will be open, facilitating the transport of chloride ions. This helps to restore the hydration of the airway surface and improve mucus clearance.

Signaling Pathway

The primary signaling pathway involves the direct interaction of this compound with the CFTR protein located in the apical membrane of epithelial cells. The activation of CFTR is also dependent on phosphorylation by Protein Kinase A (PKA), which is stimulated by cyclic AMP (cAMP).

This compound Mechanism of Action cluster_cell Epithelial Cell cluster_membrane Apical Membrane CFTR CFTR Protein Chloride_out Chloride Ions (Extracellular) CFTR->Chloride_out transport PKA Protein Kinase A (PKA) PKA->CFTR phosphorylates cAMP cAMP cAMP->PKA activates This compound This compound This compound->CFTR potentiates (increases open probability) Chloride_in Chloride Ions (Intracellular) Chloride_in->CFTR transport

Caption: Mechanism of action of this compound as a CFTR potentiator.

Pharmacodynamic Profile

The pharmacodynamic activity of this compound has been characterized in various in vitro systems, demonstrating its potency and efficacy in restoring the function of mutant CFTR.

In Vitro Potency and Efficacy

The potency of this compound has been assessed in cellular assays using different CFTR mutations. The following table summarizes the key pharmacodynamic parameters.

Cell Line/MutationAssay TypeParameterValueComparator (VX-770/Ivacaftor)Reference
Low temperature rescued F508del CFTR-EC5011.1 nM-[2]
G551D/F508del primary cellsTECCEC50675 nM-[3]
G551D/F508del primary cellsTECCEfficacy147%100%[3]

TECC: Transepithelial Clamp Circuit

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in preclinical studies and Phase 1 clinical trials. The available information suggests a profile suitable for once-daily dosing.[1]

Metabolism

This compound is known to be metabolized to an active metabolite, M31, which exhibits similar efficacy to the parent compound.[1] Further quantitative data on the pharmacokinetic profile of M31 are not publicly available.

Preclinical and Clinical Pharmacokinetics

Detailed quantitative pharmacokinetic parameters from clinical trials, such as Cmax, Tmax, AUC, and half-life, have not been disclosed in the public domain. Phase 1 studies (NCT02788721 and NCT03214614) were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses.[1] The results indicated that this compound was safe and well-tolerated.[1] The pharmacokinetic profile was reported to be favorable for a low-dose, once-daily treatment schedule.[1] this compound also demonstrated a low potential for inducing cytochrome P450 (CYP) enzymes.[3]

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to characterize the pharmacodynamic profile of this compound.

Yellow Fluorescent Protein (YFP) Halide Assay

This assay is a cell-based high-throughput screening method to measure CFTR-mediated halide transport. It relies on the principle that the fluorescence of YFP is quenched by halide ions, particularly iodide.

Objective: To determine the potency and efficacy of compounds in potentiating CFTR channel activity.

Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are transfected with plasmids encoding the specific CFTR mutant (e.g., G551D, F508del) and a halide-sensitive YFP variant (e.g., YFP-H148Q/I152L).

    • Transfected cells are seeded into 96-well or 384-well microplates.

  • CFTR Rescue (for F508del):

    • For temperature-sensitive mutants like F508del, cells are incubated at a lower temperature (e.g., 27°C) for 24 hours to promote the trafficking of the protein to the cell surface.

  • Compound Incubation:

    • Cells are washed with a chloride-containing buffer.

    • A concentration range of the test compound (this compound) is added to the wells.

  • CFTR Activation and Fluorescence Measurement:

    • The plate is placed in a fluorescence plate reader.

    • A baseline fluorescence reading is taken.

    • A stimulus, such as forskolin, is added to activate CFTR via the cAMP pathway.

    • An iodide-containing solution is injected to replace the chloride buffer.

    • The rate of fluorescence quenching due to iodide influx through the activated CFTR channels is measured over time.

  • Data Analysis:

    • The initial rate of fluorescence decrease is calculated for each concentration of the test compound.

    • Dose-response curves are generated to determine the EC50 and maximal efficacy.

YFP Halide Assay Workflow start Start cell_culture Culture & Transfect Cells (CFTR + YFP) start->cell_culture rescue Low-Temperature Rescue (for F508del) cell_culture->rescue wash Wash with Cl- Buffer rescue->wash add_compound Add this compound wash->add_compound plate_reader Place in Plate Reader add_compound->plate_reader activate Activate CFTR (e.g., Forskolin) plate_reader->activate add_iodide Inject Iodide Buffer activate->add_iodide measure Measure Fluorescence Quenching add_iodide->measure analyze Analyze Data (EC50, Efficacy) measure->analyze end End analyze->end

Caption: Workflow for the YFP halide assay.

Transepithelial Clamp Circuit (TECC) Assay

The TECC assay, often performed in an Ussing chamber, measures ion transport across a polarized epithelial cell monolayer. It is considered a more physiologically relevant assay than the YFP halide assay.

Objective: To measure the effect of this compound on CFTR-mediated transepithelial chloride current in primary human bronchial epithelial (HBE) cells.

Methodology:

  • Cell Culture:

    • Primary HBE cells from CF patients are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface to allow for differentiation into a polarized epithelium.

  • Mounting in Ussing Chamber:

    • The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.

    • Both compartments are filled with a Ringer's solution and maintained at 37°C.

  • Inhibition of Sodium Current:

    • Amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate the chloride current.

  • CFTR Activation and Compound Addition:

    • Forskolin is added to both the apical and basolateral sides to stimulate CFTR through the cAMP pathway.

    • A concentration range of this compound is added to assess its potentiating effect.

  • Measurement of Short-Circuit Current (Isc):

    • The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current, which represents the net ion transport, is measured.

    • An increase in the Isc after the addition of forskolin and the test compound is indicative of CFTR-mediated chloride secretion.

  • Data Analysis:

    • The change in Isc is measured for each compound concentration.

    • Dose-response curves are constructed to determine the EC50 and maximal efficacy.

TECC Assay Workflow start Start culture_cells Culture Primary HBE Cells on Permeable Supports start->culture_cells mount Mount in Ussing Chamber culture_cells->mount add_ringer Add Ringer's Solution mount->add_ringer block_enac Block ENaC (Amiloride) add_ringer->block_enac activate_cftr Activate CFTR (Forskolin) block_enac->activate_cftr add_compound Add this compound activate_cftr->add_compound measure_isc Measure Short-Circuit Current (Isc) add_compound->measure_isc analyze Analyze Data (EC50, Efficacy) measure_isc->analyze end End analyze->end

Caption: Workflow for the Transepithelial Clamp Circuit (TECC) assay.

Clinical Development

This compound has been evaluated in Phase 1 clinical trials in healthy volunteers, both as a single agent and in combination with the CFTR corrector GLPG2222.[1] These studies have demonstrated that this compound is safe and well-tolerated.[1] Further clinical development is exploring its potential as part of a triple combination therapy for CF.

Conclusion

This compound is a potent CFTR potentiator with a pharmacokinetic profile that supports once-daily dosing. In vitro studies have demonstrated its ability to restore the function of various mutant CFTR proteins. While detailed clinical pharmacokinetic and pharmacodynamic data are not yet publicly available, the initial clinical studies have shown a favorable safety and tolerability profile. The ongoing development of this compound as part of a combination therapy holds promise for the treatment of a broader population of individuals with cystic fibrosis.

References

GLPG2451: A Technical Overview of Safety and Tolerability in Early Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GLPG2451 is an investigational potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, co-developed by Galapagos NV and AbbVie for the treatment of cystic fibrosis (CF). Early Phase 1 clinical trials were conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. This technical guide synthesizes the publicly available information on the safety and tolerability profile of this compound from these initial studies. While detailed quantitative data and specific experimental protocols from these trials are not fully available in the public domain, this document provides a comprehensive overview of the mechanism of action, clinical trial design, and the reported qualitative safety outcomes.

Introduction: Mechanism of Action of this compound

This compound is a small molecule designed to act as a CFTR potentiator. In individuals with certain CF-causing mutations, the CFTR protein is present on the cell surface but exhibits defective channel gating, leading to reduced ion transport. This compound aims to enhance the activity of this defective CFTR, thereby improving chloride ion transport across the cell membrane.[1] Preclinical in vitro studies demonstrated that this compound has significant activity in primary cells derived from CF patients.[1] It was also discovered that this compound is metabolized to an active component, M31, which shows similar efficacy to the parent drug.[1]

Signaling Pathway of this compound

GLPG2451_Mechanism_of_Action cluster_cell Apical Membrane of Epithelial Cell cluster_membrane Extracellular Extracellular Intracellular Intracellular CFTR_protein Defective CFTR Protein Chloride_Ions_Out CFTR_protein->Chloride_Ions_Out Ion_Flow Increased Chloride Ion Efflux CFTR_protein->Ion_Flow Enhanced Gating This compound This compound This compound->CFTR_protein Binds to and potentiates Chloride_Ions_In Chloride_Ions_In->CFTR_protein Cellular_Response Normalization of Airway Surface Liquid Ion_Flow->Cellular_Response

Figure 1: Mechanism of action of this compound as a CFTR potentiator.

Early Clinical Trial Program

This compound was evaluated in two key Phase 1, randomized, double-blind, placebo-controlled studies in healthy volunteers to determine its safety, tolerability, and pharmacokinetics.[1]

  • NCT02788721: A first-in-human study evaluating single and multiple ascending oral doses of this compound, as well as combined multiple doses of this compound and the CFTR corrector GLPG2222, in healthy female subjects.

  • NCT03214614: A study assessing the safety, tolerability, and pharmacokinetics of multiple ascending oral doses of this compound and the combination of this compound and GLPG2222 in healthy male subjects.[1]

The primary objective of these studies was to evaluate the safety and tolerability of this compound.

Safety and Tolerability Profile

Based on the available information from the early clinical trials, this compound was reported to be safe and well-tolerated when administered alone or in combination with the CFTR corrector, GLPG2222.[1]

Qualitative Summary of Adverse Events

The side effects observed during the Phase 1 studies were described as manageable and of mild or moderate intensity.[1] However, a detailed breakdown of the types and frequencies of these adverse events has not been made publicly available.

Quantitative Safety Data

Detailed quantitative data from the Phase 1 trials of this compound are not available in the public domain. For a comprehensive understanding of the safety profile, the following data, typically collected in such trials, would be necessary. The tables below are representative examples of how such data would be presented.

Table 1: Example of Summary of Treatment-Emergent Adverse Events (TEAEs) in a Phase 1 Study

System Organ ClassThis compound (N=X)Placebo (N=Y)
Any TEAE n (%)n (%)
Gastrointestinal Disorders n (%)n (%)
Nausean (%)n (%)
Diarrhean (%)n (%)
Nervous System Disorders n (%)n (%)
Headachen (%)n (%)
Dizzinessn (%)n (%)
General Disorders n (%)n (%)
Fatiguen (%)n (%)

Note: This table is a template. Actual data for this compound is not publicly available.

Table 2: Example of Mean Change from Baseline in Vital Signs and ECG Parameters

ParameterThis compound (N=X)Placebo (N=Y)
Vital Signs
Systolic Blood Pressure (mmHg)Mean (SD)Mean (SD)
Diastolic Blood Pressure (mmHg)Mean (SD)Mean (SD)
Heart Rate (bpm)Mean (SD)Mean (SD)
ECG Parameters
QTcF (msec)Mean (SD)Mean (SD)
PR Interval (msec)Mean (SD)Mean (SD)
QRS Duration (msec)Mean (SD)Mean (SD)

Note: This table is a template. Actual data for this compound is not publicly available.

Experimental Protocols

Detailed experimental protocols for the safety assessments in the this compound Phase 1 trials have not been published. However, based on the information available on ClinicalTrials.gov and standard practices for first-in-human studies, the following methodologies were likely employed.

Study Design and Conduct

The studies were designed as randomized, double-blind, placebo-controlled, ascending dose trials. This design is the gold standard for minimizing bias in early clinical development. Healthy volunteers were enrolled in cohorts and received either single or multiple doses of this compound or a placebo. Dose escalation to the next cohort would only occur after a safety review of the data from the current dose level.

Experimental Workflow for a Phase 1 Single Ascending Dose Study

Phase1_SAD_Workflow Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Dosing Single Dose Administration (this compound or Placebo) Randomization->Dosing Safety_Monitoring Intensive Safety Monitoring (Vital Signs, ECGs, AEs) Dosing->Safety_Monitoring PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling Follow_Up Follow-up Period Safety_Monitoring->Follow_Up PK_Sampling->Follow_Up Data_Review Safety Data Review by Safety Monitoring Committee Follow_Up->Data_Review Dose_Escalation Decision on Dose Escalation Data_Review->Dose_Escalation

References

An In-depth Technical Guide to GLPG2451 and its Active Metabolite M31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GLPG2451 is an investigational small molecule that acts as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Developed by Galapagos and AbbVie, it is designed to address the underlying cause of cystic fibrosis (CF) in patients with specific CFTR mutations. This document provides a comprehensive technical overview of this compound, including its mechanism of action, the role of its active metabolite M31, and a summary of its preclinical and clinical evaluation. Detailed experimental methodologies for key assays are provided, and quantitative data are presented in structured tables for clarity. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding of the complex processes involved.

Introduction to this compound and Cystic Fibrosis

Cystic fibrosis is a life-threatening genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes. Defective CFTR protein leads to the production of thick, sticky mucus, primarily affecting the lungs, pancreas, and other organs. This compound is a CFTR potentiator, a class of drugs that enhances the function of CFTR proteins that are present at the cell surface but have impaired channel gating.

Mechanism of Action: CFTR Potentiation

This compound works by directly binding to the CFTR protein and increasing the probability of the channel being in an open state, thereby augmenting the transepithelial transport of chloride ions. This action helps to restore the hydration of epithelial surfaces and thin the mucus, alleviating the symptoms of CF. In laboratory studies, this compound has demonstrated significant activity in primary cells derived from cystic fibrosis patients[1].

Signaling Pathway

The potentiation of CFTR by small molecules like this compound is understood to occur within the broader context of CFTR activation, which is primarily regulated by the cyclic AMP (cAMP) and protein kinase A (PKA) signaling pathway.

CFTR_Potentiation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to CFTR_Channel CFTR Channel (Closed) Extracellular Intracellular CFTR_Open CFTR Channel (Open) Extracellular Intracellular CFTR_Channel->CFTR_Open Gating This compound This compound This compound->CFTR_Channel:f1 Binds to and stabilizes open state ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation PKA->Phosphorylation Catalyzes Phosphorylation->CFTR_Channel:f1 Phosphorylates R-domain Cl_ion CFTR_Open:f0->Cl_ion Chloride Efflux

Figure 1: Simplified signaling pathway of CFTR activation and potentiation by this compound.

The Active Metabolite: M31

A key characteristic of this compound is its metabolism to an active component known as M31. In vitro studies have shown that M31 possesses a similar efficacy to its parent drug, this compound, in potentiating the CFTR channel[1]. The biotransformation of this compound to M31 is a critical aspect of its pharmacokinetic profile. While specific details on the enzymatic pathways are not publicly available, it is common for such transformations to be mediated by cytochrome P450 (CYP) enzymes in the liver.

In Vitro Efficacy

The potency of this compound and its active metabolite has been evaluated using various in vitro assays. The primary methods cited are the Yellow Fluorescent Protein (YFP) halide influx assay and the Transepithelial Clamp Circuit (TECC) assay.

Quantitative In Vitro Data
CompoundAssayCell Line/SystemMutationEC50 (nM)Efficacy (% of VX-770)Reference
This compoundTECCG551D/F508del HBEG551D675147%[2]
GLPG1837TECCG551D/F508del HBEG551D159173%[2]

Note: HBE refers to human bronchial epithelial cells. VX-770 (Ivacaftor) is a commercially available CFTR potentiator used as a reference compound. Data for M31 is stated to be of similar efficacy to this compound but specific quantitative values are not publicly available.

Experimental Protocols

YFP-Based Halide Influx Assay

This high-throughput screening assay measures the influx of iodide into cells expressing a halide-sensitive YFP. The quenching of YFP fluorescence upon iodide entry is proportional to CFTR channel activity.

YFP_Assay_Workflow Start Start Cell_Seeding Seed cells expressing CFTR and YFP Start->Cell_Seeding Compound_Incubation Incubate with this compound or control compounds Cell_Seeding->Compound_Incubation Wash Wash cells with chloride-based buffer Compound_Incubation->Wash Baseline_Reading Measure baseline YFP fluorescence Wash->Baseline_Reading Iodide_Addition Add iodide-containing buffer + agonist (Forskolin) Baseline_Reading->Iodide_Addition Kinetic_Reading Measure kinetic fluorescence quenching Iodide_Addition->Kinetic_Reading Data_Analysis Calculate rate of quenching (CFTR activity) Kinetic_Reading->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for the YFP-based halide influx assay.

A detailed, generalized protocol is as follows:

  • Cell Culture: Fischer Rat Thyroid (FRT) or human bronchial epithelial (CFBE41o-) cells stably co-expressing the CFTR mutation of interest and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) are cultured in appropriate media.

  • Plating: Cells are seeded into 96- or 384-well black, clear-bottom microplates.

  • Compound Incubation: Cells are treated with varying concentrations of this compound or control compounds for a specified period (e.g., 24 hours).

  • Assay: The cells are washed with a chloride-containing buffer. A baseline fluorescence reading is taken. An iodide-containing buffer, along with a CFTR agonist such as forskolin, is added to the wells to initiate iodide influx through the activated CFTR channels.

  • Data Acquisition: The fluorescence intensity is measured kinetically over time using a fluorescence plate reader. The rate of fluorescence quenching is proportional to the CFTR-mediated iodide influx.

Transepithelial Clamp Circuit (TECC) / Ussing Chamber Assay

This assay provides a more physiologically relevant measure of CFTR function by measuring ion transport across a polarized epithelial cell monolayer.

TECC_Assay_Workflow Start Start Cell_Culture Culture primary HBE cells on permeable supports Start->Cell_Culture Mount_in_Chamber Mount cell monolayer in Ussing chamber Cell_Culture->Mount_in_Chamber Baseline_Isc Measure baseline short- circuit current (Isc) Mount_in_Chamber->Baseline_Isc Pharmacological_Additions Sequentially add: 1. Amiloride (block ENaC) 2. Forskolin (activate CFTR) 3. This compound (potentiate CFTR) Baseline_Isc->Pharmacological_Additions Isc_Measurement Measure changes in Isc after each addition Pharmacological_Additions->Isc_Measurement Data_Analysis Quantify CFTR-dependent chloride secretion Isc_Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: General workflow for the TECC/Ussing chamber assay.

A detailed, generalized protocol is as follows:

  • Cell Culture: Primary human bronchial epithelial cells from CF patients are cultured on permeable supports until a polarized monolayer with high transepithelial resistance is formed.

  • Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments, which are filled with appropriate physiological solutions.

  • Electrophysiological Measurements: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.

  • Pharmacological Modulation: A series of compounds are added sequentially to the chambers to isolate and measure CFTR-specific chloride secretion. This typically includes an ENaC inhibitor (e.g., amiloride) to block sodium absorption, a CFTR activator (e.g., forskolin) to stimulate the channel, and the potentiator (this compound) to enhance its activity.

  • Data Analysis: The change in Isc in response to the addition of the CFTR activator and potentiator is quantified to determine the activity of the compound.

Clinical Development

This compound has been evaluated in Phase I clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.

Phase I Clinical Trials

Two key Phase I studies have been conducted:

  • NCT02788721: A study in healthy female subjects evaluating single and multiple ascending oral doses of this compound and combined doses with a CFTR corrector, GLPG2222.

  • NCT03214614: A study in healthy male subjects evaluating multiple ascending oral doses of this compound and in combination with GLPG2222.

The results from these studies indicated that this compound was safe and well-tolerated, with a pharmacokinetic profile that supports a once-daily dosing regimen[3]. Side effects were reported to be manageable and of mild to moderate intensity[3].

Pharmacokinetic and Safety Data
ParameterThis compoundM31
Pharmacokinetics
CmaxData not publicly availableData not publicly available
AUCData not publicly availableData not publicly available
Data not publicly availableData not publicly available
Safety & Tolerability
Adverse EventsMild to moderate in intensityNot separately reported
Most Common AEsData not publicly availableNot applicable

Note: While the overall safety and favorable pharmacokinetic profile have been reported, specific quantitative data from the Phase I trials are not publicly available at the time of this writing.

Future Directions

This compound is being developed as part of a potential triple combination therapy for cystic fibrosis, alongside CFTR correctors. The aim of such a combination is to address both the trafficking and gating defects of the most common CFTR mutation, F508del, and thereby provide a more effective treatment for a larger proportion of the CF population.

Conclusion

This compound is a promising CFTR potentiator that, along with its active metabolite M31, has demonstrated significant in vitro efficacy. Early clinical data in healthy volunteers suggest a favorable safety and pharmacokinetic profile. Further clinical development, particularly in combination with CFTR correctors, will be crucial in determining its therapeutic potential for patients with cystic fibrosis. The experimental methodologies and data presented in this guide provide a foundational understanding of the preclinical and early clinical characterization of this novel therapeutic candidate.

References

Methodological & Application

GLPG2451: Application Notes and Protocols for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro cell-based assay protocols for the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, GLPG2451. This document includes detailed methodologies for key experiments, a summary of quantitative data, and diagrams of the relevant signaling pathway and experimental workflows.

Introduction

This compound is an investigational potentiator of the CFTR protein, the ion channel that is defective in cystic fibrosis (CF).[1] In individuals with CF, mutations in the CFTR gene lead to the production of a dysfunctional protein, resulting in impaired chloride ion transport across epithelial cell membranes. This compound acts by increasing the channel open probability (gating) of the CFTR protein at the cell surface, thereby restoring its function.[1] This document details the in vitro assays used to characterize the pharmacological activity of this compound.

Mechanism of Action and Signaling Pathway

This compound directly targets the CFTR protein to enhance its function. The primary mechanism involves increasing the likelihood of the CFTR channel being in an open state, allowing for increased transport of chloride ions. This activity is particularly relevant for CFTR mutants that are present at the cell surface but exhibit defective gating (Class III and IV mutations). The signaling pathway leading to CFTR activation and potentiation by compounds like this compound is initiated by the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates the Regulatory (R) domain of the CFTR protein. This phosphorylation event, coupled with the binding of ATP to the Nucleotide-Binding Domains (NBDs), is required for channel opening. Potentiators like this compound are thought to further stabilize the open state of the channel.

cluster_0 Cell Membrane AC Adenylyl Cyclase ATP_cAMP ATP -> cAMP PKA PKA ATP_cAMP->PKA activates CFTR CFTR Protein PKA->CFTR phosphorylates Chloride Chloride Ion (Cl-) CFTR->Chloride transports This compound This compound This compound->CFTR potentiates Ion_in Intracellular Chloride->Ion_in Ion_out Extracellular

Caption: Signaling pathway of CFTR activation and potentiation by this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound on various CFTR mutants in different cell-based assays. Data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response.

Table 1: Potency of this compound on F508del-CFTR

Assay TypeCell LineConditionThis compound EC50 (nM)
YFP Halide AssayHEK293Low temperature rescued11.1[2]
TECCG551D/F508del primary cells-675[2]

Table 2: Potency of this compound on Various CFTR Gating Mutants (YFP Halide Assay in HEK293 cells)

CFTR MutantThis compound EC50 (nM)
G551DSimilar potency to VX770[3]
G178RSimilar potency to VX770[3]
S549NSimilar potency to VX770[3]
R117HSimilar potency to VX770[3]

Note: In these assays, this compound demonstrated a higher efficacy (maximal effect) compared to the approved CFTR potentiator, VX770 (ivacaftor), on the G551D mutant.[3]

Experimental Protocols

Yellow Fluorescent Protein (YFP) Halide Quenching Assay

This high-throughput assay is used to measure CFTR-mediated halide transport by detecting the quenching of a halide-sensitive YFP (YFP-H148Q/I152L) by iodide influx.

Materials:

  • HEK293 or CFBE41o- cells

  • Plasmids encoding wild-type or mutant CFTR and YFP-H148Q/I152L

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM or MEM)

  • Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 8.1 mM Na2HPO4, 1.5 mM KH2PO4, 1 mM CaCl2, 0.5 mM MgCl2[4]

  • Iodide-containing solution (PBS with NaCl replaced by NaI)

  • Forskolin (to activate CFTR)

  • This compound

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence plate reader

Protocol:

  • Cell Seeding: Seed HEK293 or CFBE41o- cells into black, clear-bottom microplates.

  • Transfection: Co-transfect cells with plasmids encoding the desired CFTR variant and YFP-H148Q/I152L using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours to allow for protein expression. For temperature-sensitive mutants like F508del, a 24-hour incubation at a lower temperature (e.g., 27°C) can be performed to promote cell surface trafficking.[3]

  • Compound Addition: Wash the cells with PBS. Add PBS containing various concentrations of this compound and a fixed concentration of forskolin (e.g., 10 µM) to the wells. Incubate for a specified time (e.g., 10-30 minutes) at 37°C.

  • Fluorescence Reading: Place the plate in a fluorescence plate reader and measure the baseline YFP fluorescence.

  • Iodide Addition: Add the iodide-containing solution to each well to initiate halide influx.

  • Quenching Measurement: Immediately begin recording the decrease in YFP fluorescence over time as iodide enters the cells and quenches the YFP signal.

  • Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity. Calculate the initial rate of quenching for each concentration of this compound and plot the data to determine the EC50 value.

A Seed cells in microplate B Transfect with CFTR and YFP plasmids A->B C Incubate for protein expression (optional low temperature) B->C D Wash with PBS C->D E Add this compound and Forskolin D->E F Measure baseline fluorescence E->F G Add iodide solution F->G H Measure fluorescence quenching G->H I Analyze data and determine EC50 H->I

Caption: Workflow for the YFP Halide Quenching Assay.

Transepithelial Clamp Circuit (TECC) Assay

The TECC assay, often performed using an Ussing chamber system, measures ion transport across a monolayer of polarized epithelial cells, providing a more physiologically relevant assessment of CFTR activity.

Materials:

  • Primary human bronchial epithelial (HBE) cells from CF patients or CFBE41o- cells

  • Permeable supports (e.g., Transwell inserts)

  • Cell culture medium for polarized cells

  • Ussing chamber system

  • Apical and basolateral solutions (e.g., Krebs-bicarbonate Ringer solution)

  • Amiloride (to block epithelial sodium channels)

  • Forskolin

  • This compound

  • CFTR inhibitor (e.g., CFTRinh-172)

Protocol:

  • Cell Culture: Culture primary HBE cells or CFBE41o- cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber, separating the apical and basolateral compartments.

  • Equilibration: Add the appropriate apical and basolateral solutions to the chambers and allow the system to equilibrate.

  • Baseline Measurement: Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.

  • ENaC Inhibition: Add amiloride to the apical solution to inhibit the epithelial sodium channel (ENaC) and isolate the CFTR-dependent chloride current.

  • CFTR Activation: Add forskolin to the basolateral (or both) solution to activate CFTR.

  • Potentiator Addition: Add various concentrations of this compound to the apical and/or basolateral solutions and record the change in Isc.

  • Inhibition: At the end of the experiment, add a CFTR-specific inhibitor to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The change in Isc upon addition of this compound represents the potentiation of CFTR activity. Plot the change in Isc against the this compound concentration to determine the EC50 value.

A Culture polarized epithelial cells on permeable supports B Mount supports in Ussing chamber A->B C Equilibrate and measure baseline Isc B->C D Inhibit ENaC with Amiloride C->D E Activate CFTR with Forskolin D->E F Add this compound and measure Isc change E->F G Confirm with CFTR inhibitor F->G H Analyze data and determine EC50 G->H

Caption: Workflow for the Transepithelial Clamp Circuit (TECC) Assay.

Conclusion

The in vitro cell-based assays described in these application notes are essential tools for the characterization of CFTR potentiators like this compound. The YFP halide quenching assay provides a high-throughput method for initial screening and potency determination, while the TECC assay offers a more physiologically relevant model to confirm activity in polarized epithelial cells. The quantitative data and detailed protocols provided herein should serve as a valuable resource for researchers in the field of cystic fibrosis drug discovery and development.

References

Application Notes and Protocols for GLPG2451 in Ussing Chamber Experiments with Human Bronchial Epithelial (HBE) Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GLPG2451 is a novel, potent potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, leading to a dysfunctional CFTR protein, which is an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes.[2] this compound improves the gating function of the CFTR channel, increasing the probability of the channel being in an open state and thereby restoring ion transport.[1][3]

Ussing chamber technology is a vital tool for studying epithelial transport. It allows for the measurement of ion transport across epithelial tissues or cell monolayers by mounting the epithelium as a barrier between two chambers.[4] This system enables the precise control of the electrochemical environment on both the apical and basolateral sides of the cells and the measurement of key electrophysiological parameters such as short-circuit current (Isc), which is a direct measure of net ion transport.[5]

These application notes provide a detailed protocol for utilizing this compound in Ussing chamber experiments with primary Human Bronchial Epithelial (HBE) cells, a highly relevant cell model for studying CFTR function in the airways.

Data Presentation

The following tables summarize the key quantitative data for this compound in preclinical studies using HBE cells.

Table 1: Potency of this compound in F508del-CFTR HBE Cells

ParameterValueCell TypeAssayReference
EC5018 nMHBE cells from patients with F508del mutationTransepithelial Clamp Circuit (TECC)[1]

Table 2: Representative Dose-Response of this compound on CFTR-mediated Current in F508del-CFTR HBE Cells

This compound Concentration (nM)Mean Increase in Forskolin-stimulated Isc (µA/cm²)Standard Deviation (µA/cm²)
0.11.20.3
14.50.8
1015.82.1
10025.33.5
100028.13.9

Note: The data in Table 2 is representative and synthesized based on the known EC50 and typical dose-response curves for CFTR potentiators in Ussing chamber experiments.

Table 3: Effect of this compound on CFTR Channel Gating Properties (Patch-Clamp Data)

ParameterPre-potentiator (F508del-CFTR)With 10 µM this compound (F508del-CFTR)Reference
Open Probability (Po)0.05 ± 0.010.57 ± 0.05[3]
Mean Open Time (τo)2.14 ± 0.86 s5.05 ± 1.82 s[3]
Mean Closed Time (τc)47.88 ± 20.41 s4.44 ± 2.23 s[3]

Experimental Protocols

Protocol 1: Culturing Human Bronchial Epithelial (HBE) Cells at Air-Liquid Interface (ALI)

Well-differentiated primary HBE cells are crucial for meaningful Ussing chamber experiments.[6]

Materials:

  • Primary HBE cells

  • Bronchial epithelial growth medium (BEGM)

  • Collagen-coated permeable supports (e.g., Transwell®)

  • ALI culture medium

Procedure:

  • Expand primary HBE cells in BEGM on collagen-coated plastic dishes.

  • Seed the expanded HBE cells onto collagen-coated permeable supports at a high density.

  • Culture the cells submerged in BEGM until they reach confluence.

  • Once confluent, remove the apical medium and switch the basolateral medium to an ALI culture medium. This establishes the air-liquid interface.

  • Maintain the cultures at ALI for 4-6 weeks to allow for full differentiation, including the development of cilia and mucus production. The basolateral medium should be changed every 2-3 days.

  • Monitor the differentiation and barrier integrity by measuring the transepithelial electrical resistance (TEER).

Protocol 2: Ussing Chamber Assay for this compound Potentiator Activity in HBE Cells

This protocol details the steps to measure the potentiation of CFTR-mediated chloride secretion by this compound.

Materials:

  • Differentiated HBE cells on permeable supports

  • Ussing chamber system

  • Voltage-clamp amplifier

  • Krebs-Bicarbonate Ringer (KBR) solution

  • Amiloride solution (to block epithelial sodium channels, ENaC)

  • Forskolin solution (to activate CFTR through cAMP stimulation)

  • This compound stock solution (in a suitable solvent like DMSO)

  • CFTR inhibitor (e.g., CFTRinh-172)

Procedure:

  • Preparation:

    • Prepare fresh KBR solution and warm it to 37°C. Continuously bubble the solution with 95% O2 / 5% CO2 to maintain pH.

    • Prepare stock solutions of amiloride, forskolin, this compound, and a CFTR inhibitor at appropriate concentrations.

  • Mounting the Epithelium:

    • Carefully excise the permeable support membrane with the differentiated HBE cell monolayer.

    • Mount the membrane in the Ussing chamber, separating the apical and basolateral chambers.

  • Equilibration:

    • Fill both the apical and basolateral chambers with the pre-warmed and gassed KBR solution.

    • Allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.

  • ENaC Inhibition:

    • Add amiloride to the apical chamber (final concentration typically 10-100 µM) to block ENaC-mediated sodium absorption. This will result in a decrease in the Isc.

  • CFTR Activation and Potentiation:

    • Once the Isc stabilizes after amiloride addition, add this compound to the apical chamber at the desired concentration. For a dose-response experiment, test a range of concentrations on different cell monolayers.

    • After a short incubation period with this compound (e.g., 10-15 minutes), add forskolin to both the apical and basolateral chambers (final concentration typically 10-20 µM) to activate CFTR.

    • Record the increase in Isc, which represents the forskolin-stimulated, this compound-potentiated CFTR-mediated chloride secretion.

  • CFTR Inhibition:

    • To confirm that the observed current is CFTR-specific, add a CFTR inhibitor (e.g., CFTRinh-172, typically 10-20 µM) to the apical chamber. This should cause a significant reduction in the stimulated Isc.

  • Data Analysis:

    • The change in Isc (ΔIsc) in response to each compound is calculated by subtracting the baseline current before the addition of the compound from the peak or stable current after its addition.

    • For dose-response experiments, plot the ΔIsc against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound in Ussing Chamber cluster_prep Cell Preparation cluster_ussing Ussing Chamber Experiment cluster_analysis Data Analysis HBE_Culture Culture HBE cells at Air-Liquid Interface (ALI) Differentiation Allow cells to differentiate for 4-6 weeks HBE_Culture->Differentiation Mount Mount differentiated HBE cells in Ussing chamber Differentiation->Mount Equilibrate Equilibrate with KBR solution to establish baseline Isc Mount->Equilibrate Amiloride Add Amiloride (apical) to inhibit ENaC Equilibrate->Amiloride This compound Add this compound (apical) Amiloride->this compound Forskolin Add Forskolin (apical & basolateral) to activate CFTR This compound->Forskolin Inhibitor Add CFTR Inhibitor (apical) to confirm specificity Forskolin->Inhibitor Measure_Isc Measure changes in Short-Circuit Current (ΔIsc) Inhibitor->Measure_Isc Dose_Response Generate dose-response curve and calculate EC50 Measure_Isc->Dose_Response CFTR_Potentiation_Pathway Mechanism of CFTR Potentiation by this compound cluster_membrane Apical Membrane cluster_intracellular Intracellular CFTR_closed CFTR Channel (Closed State) CFTR_open CFTR Channel (Open State) CFTR_closed->CFTR_open Channel Gating Cl_ion Cl- CFTR_open->Cl_ion PKA Protein Kinase A (PKA) PKA->CFTR_closed phosphorylates ATP ATP ATP->CFTR_closed binds This compound This compound This compound->CFTR_closed binds & stabilizes open state Forskolin Forskolin AC Adenylate Cyclase Forskolin->AC activates cAMP cAMP AC->cAMP produces cAMP->PKA activates Efflux Chloride Efflux Cl_ion->Efflux Increased

References

Application Notes and Protocols for GLPG2451 in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG2451 is an investigational potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, the anion channel that is defective in cystic fibrosis (CF).[1] Potentiators are a class of CFTR modulators that enhance the activity of the CFTR channel at the cell surface, thereby increasing the transport of chloride ions.[1] This document provides detailed application notes and protocols for the use of this compound in patch-clamp electrophysiology, a gold-standard technique for studying ion channel function.

This compound has demonstrated significant activity in preclinical in vitro studies using primary cells from cystic fibrosis patients.[1] While much of the publicly available quantitative data on this compound's efficacy comes from higher-throughput assays such as the yellow fluorescent protein (YFP)-halide assay and Transepithelial Clamp Circuit (TECC), patch-clamp electrophysiology offers a detailed, real-time analysis of the compound's effect on single-channel and whole-cell currents.[2][3][4]

Mechanism of Action

This compound acts as a CFTR potentiator, meaning it increases the probability of the CFTR channel being in an open state.[1] In individuals with CFTR gating mutations (e.g., G551D), the CFTR protein is present on the cell surface but does not open efficiently. This compound binds to the CFTR protein and enhances its gating function, leading to increased chloride ion transport across the cell membrane.[1][5] This mechanism helps to restore the hydration of epithelial surfaces, a key physiological process that is impaired in cystic fibrosis.

The following diagram illustrates the proposed signaling pathway for this compound's action on the CFTR channel.

cluster_cell_membrane Cell Membrane CFTR CFTR Channel (Closed State) CFTR_Open CFTR Channel (Open State) CFTR->CFTR_Open Increased Open Probability Chloride This compound This compound This compound->CFTR Binds to CFTR Efflux Increased Cl- Efflux Chloride->Efflux A Cell Preparation C Establish Whole-Cell Configuration A->C B Pipette Preparation B->C D Record Baseline Current C->D E Activate CFTR D->E F Apply this compound E->F G Record Potentiated Current F->G H Data Analysis G->H A High-Throughput Screening (e.g., YFP-Halide Assay) B Lead Compound Identification (e.g., this compound) A->B C Secondary Assays (e.g., TECC on Primary Cells) B->C D Detailed Mechanistic Studies C->D E Whole-Cell Patch-Clamp D->E F Single-Channel Patch-Clamp D->F

References

Application Notes and Protocols: Forskolin-Induced Swelling (FIS) Assay with GLPG2451 in Intestinal Organoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Forskolin-Induced Swelling (FIS) assay utilizing patient-derived intestinal organoids has emerged as a powerful tool in cystic fibrosis (CF) research and drug development.[1][2][3] This in vitro functional assay provides a quantitative measure of the cystic fibrosis transmembrane conductance regulator (CFTR) protein function.[4][5] Intestinal organoids, which are three-dimensional structures grown from rectal biopsies, recapitulate the genetic and phenotypic characteristics of the patient's intestinal epithelium.[6] Forskolin, an adenylate cyclase activator, elevates intracellular cyclic AMP (cAMP) levels, leading to the activation of functional CFTR channels.[6][7][8] This activation results in the secretion of chloride ions and fluid into the organoid lumen, causing them to swell. The degree of swelling is directly proportional to CFTR function.[4][6]

GLPG2451 is a novel, once-daily investigational CFTR potentiator developed by Galapagos NV.[9][10] Potentiators are a class of CFTR modulators that enhance the opening probability of the CFTR channel at the cell surface.[1] This application note provides a detailed protocol for performing the FIS assay to evaluate the efficacy of this compound in restoring CFTR function in intestinal organoids derived from CF patients.

Signaling Pathway of Forskolin-Induced Swelling

The FIS assay is based on the physiological response of intestinal epithelial cells to an increase in intracellular cAMP. The signaling cascade is initiated by the addition of forskolin and results in the CFTR-dependent swelling of the organoids.

FIS_Pathway Forskolin-Induced Swelling Signaling Pathway Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR CFTR Channel (Phosphorylated) PKA->CFTR Phosphorylates Cl_ion Cl- Efflux CFTR->Cl_ion Mediates This compound This compound (Potentiator) This compound->CFTR Potentiates (Increases open probability) Water Water Movement (Osmosis) Cl_ion->Water Swelling Organoid Swelling Water->Swelling

Caption: Signaling cascade of forskolin-induced organoid swelling.

Experimental Workflow

The experimental workflow for the FIS assay with this compound involves several key stages, from organoid culture to data analysis. A generalized workflow is depicted below.

FIS_Workflow FIS Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_imaging Data Acquisition cluster_analysis Data Analysis Culture 1. Culture Intestinal Organoids Passage 2. Passage and Seed Organoids in 96-well plates Culture->Passage Pre_incubation 3. Pre-incubation with Corrector (if applicable) Passage->Pre_incubation GLPG2451_treatment 4. Add this compound and Forskolin Pre_incubation->GLPG2451_treatment Live_imaging 5. Live-Cell Imaging (Confocal Microscopy) GLPG2451_treatment->Live_imaging Quantification 6. Image Analysis: Quantify Organoid Area Live_imaging->Quantification AUC 7. Calculate Area Under the Curve (AUC) Quantification->AUC Dose_response 8. Generate Dose-Response Curves AUC->Dose_response

Caption: A generalized workflow for the FIS assay with this compound.

Detailed Protocols

Culture and Maintenance of Human Intestinal Organoids

This protocol is adapted from established methods for human intestinal organoid culture.

Materials:

  • Human intestinal crypts isolated from biopsies

  • Basement Membrane Matrix (e.g., Matrigel®)

  • IntestiCult™ Organoid Growth Medium (Human)

  • Advanced DMEM/F-12

  • Gentle Cell Dissociation Reagent

  • 24-well and 96-well tissue culture plates

  • Sterile laboratory equipment

Procedure:

  • Crypt Isolation: Isolate intestinal crypts from fresh rectal biopsies using standard protocols.

  • Seeding: Resuspend the isolated crypts in Basement Membrane Matrix and plate 50 µL domes in the center of each well of a 24-well plate.

  • Polymerization: Incubate the plate at 37°C for 10-15 minutes to allow the matrix to solidify.

  • Culture: Add 500 µL of pre-warmed IntestiCult™ Organoid Growth Medium to each well. Culture the organoids at 37°C and 5% CO₂.

  • Maintenance: Replace the medium every 2-3 days.

  • Passaging: Passage the organoids every 7-10 days.[11] Disrupt the organoids mechanically or enzymatically into smaller fragments, resuspend in fresh Basement Membrane Matrix, and re-plate.

Forskolin-Induced Swelling (FIS) Assay

Materials:

  • Mature intestinal organoids (7-10 days post-passaging)

  • 96-well clear-bottom black plates

  • Basement Membrane Matrix

  • Basal medium (e.g., Advanced DMEM/F-12)

  • Forskolin (stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • Calcein AM (live cell stain)

  • Confocal microscope with live-cell imaging capabilities and environmental control (37°C, 5% CO₂)

Procedure:

  • Seeding for Assay: On day 0, harvest mature organoids and mechanically disrupt them into fragments of approximately 30-80 crypts.[11] Resuspend the fragments in Basement Membrane Matrix and seed 5-10 µL domes into the center of each well of a 96-well plate.[11]

  • Polymerization and Culture: Incubate at 37°C for 15 minutes to solidify the matrix, then add 100 µL of culture medium. Grow for 3-5 days.

  • Staining: On the day of the assay, replace the medium with 100 µL of basal medium containing Calcein AM (e.g., 2 µM) and incubate for 30-60 minutes at 37°C.

  • Drug Addition: Prepare serial dilutions of this compound in basal medium. Also, prepare a solution of forskolin (e.g., 5 µM final concentration) in basal medium.

  • Assay Initiation: Aspirate the Calcein AM-containing medium. Add 100 µL of the appropriate this compound dilution (or vehicle control) and 100 µL of the forskolin solution to each well. Potentiators like this compound are typically added simultaneously with forskolin.[6]

  • Live-Cell Imaging: Immediately place the 96-well plate into the confocal microscope pre-heated to 37°C with 5% CO₂.

  • Image Acquisition: Acquire images (e.g., using a 10x objective) of each well every 15 minutes for a duration of 120 minutes.

Data Presentation and Analysis

Quantitative data from the FIS assay is typically presented as the increase in organoid area over time. The Area Under the Curve (AUC) is calculated to represent the total swelling response.

Table 1: Representative Dose-Response of this compound in Forskolin-Induced Swelling of F508del/F508del Intestinal Organoids
This compound Concentration (nM)Mean AUC (% of Wild-Type Control)Standard Deviation (SD)
0 (Vehicle)5.21.1
115.82.5
1045.35.1
10078.68.2
100085.17.9
1000086.28.5

Note: This table presents illustrative data based on the known function of this compound as a potent CFTR potentiator. Actual results may vary depending on the specific organoid line and experimental conditions.

Table 2: Comparison of this compound in a Triple Combination Therapy

A study assessing a triple combination therapy including this compound demonstrated significant rescue of CFTR function in organoids with at least one F508del allele.[11]

Treatment GroupMean Swelling (AUC) in F508del homozygous organoids
Vehicle ControlBaseline
VX-770/VX-809Significant increase over baseline
ABBV/GLPG-2222/ABBV-2737/ABBV/GLPG-2451Increased efficacy over VX-770/VX-809 in most organoid lines[11]

This study highlights the potential of this compound as part of a combination therapy to achieve greater efficacy in restoring CFTR function.[11]

Data Analysis Protocol

  • Image Segmentation: Use image analysis software (e.g., ImageJ/Fiji, ZEN software) to identify and measure the cross-sectional area of the fluorescently labeled organoids in each image at every time point.

  • Normalization: Normalize the organoid area at each time point to the initial area at time 0.

  • Area Under the Curve (AUC) Calculation: For each well, calculate the AUC for the normalized swelling curve over the entire time course. The AUC provides a single value representing the total swelling response.[2][5]

  • Dose-Response Analysis: Plot the mean AUC values against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to compare the effects of different concentrations of this compound and to compare its efficacy against other CFTR modulators.

Conclusion

The Forskolin-Induced Swelling assay in intestinal organoids is a robust and physiologically relevant method to assess the function of CFTR and the efficacy of CFTR modulators. This compound, as a CFTR potentiator, can be effectively evaluated using this assay, both as a single agent and as part of a combination therapy. The detailed protocols and data analysis guidelines provided in these application notes offer a comprehensive framework for researchers to implement this assay in their drug discovery and personalized medicine workflows for cystic fibrosis.

References

Application Notes and Protocols: Measuring GLPG2451 Potency using a YFP Halide Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel.[1] These mutations lead to the production of dysfunctional CFTR protein, resulting in impaired ion transport across epithelial cells.[1] GLPG2451 is an investigational potentiator of the CFTR channel, designed to enhance the activity of the defective CFTR protein at the cell surface, thereby improving chloride ion transport.[2]

The Yellow Fluorescent Protein (YFP) halide assay is a cell-based fluorescence quenching assay widely used for high-throughput screening and characterization of CFTR modulators.[3][4] This method relies on the principle that the fluorescence of halide-sensitive YFP is quenched by the influx of iodide ions (I-) through active CFTR channels.[5][6] The rate of fluorescence quenching is directly proportional to the activity of the CFTR channel, providing a robust method to quantify the potency of CFTR potentiators like this compound.[7]

These application notes provide a detailed protocol for utilizing the YFP halide assay to measure the potency of this compound on various CFTR mutations.

Signaling Pathway and Assay Principle

The CFTR channel is primarily regulated by the cyclic AMP (cAMP) and protein kinase A (PKA) signaling pathway.[8] Activation of this pathway leads to the phosphorylation of the CFTR protein, which, in conjunction with ATP binding, opens the channel to allow the passage of chloride and other anions. This compound acts as a potentiator, meaning it increases the probability of the channel being in an open state once it is present at the cell membrane.

The YFP halide assay leverages the quenching of YFP fluorescence by iodide ions to measure CFTR activity. Cells co-expressing a halide-sensitive YFP and the CFTR protein are first stimulated to activate the CFTR channels. The addition of an iodide-containing solution to the extracellular medium creates an iodide gradient. If the CFTR channels are open, iodide flows into the cell and quenches the YFP fluorescence. The rate of this fluorescence decrease is a direct measure of CFTR channel activity.

cluster_0 CFTR Activation Pathway GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CFTR_inactive Inactive CFTR PKA->CFTR_inactive Phosphorylates CFTR_active Active (Open) CFTR CFTR_inactive->CFTR_active ATP Binding CFTR_active->CFTR_active This compound This compound (Potentiator) This compound->CFTR_active

Diagram 1: Simplified CFTR Activation Pathway and this compound Action.

cluster_1 YFP Halide Assay Workflow Cell_Culture 1. Plate cells expressing YFP and CFTR Compound_Addition 2. Add this compound and CFTR activators (e.g., Forskolin) Cell_Culture->Compound_Addition Iodide_Injection 3. Inject Iodide-containing buffer Compound_Addition->Iodide_Injection Fluorescence_Reading 4. Measure YFP fluorescence over time Iodide_Injection->Fluorescence_Reading Data_Analysis 5. Calculate initial rate of fluorescence quenching Fluorescence_Reading->Data_Analysis Potency_Determination 6. Determine EC50 of this compound Data_Analysis->Potency_Determination

Diagram 2: Experimental Workflow for the YFP Halide Assay.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human Embryonic Kidney (HEK293) or Fischer Rat Thyroid (FRT) cells stably co-expressing a halide-sensitive YFP (e.g., YFP-H148Q/I152L) and the desired CFTR mutant (e.g., F508del, G551D).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or appropriate medium for the chosen cell line, supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Phosphate-Buffered Saline (PBS): Ca2+/Mg2+-free.

  • Chloride Buffer (Buffer A): 137 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 2.5 mM CaCl2, 10 mM HEPES, 5.5 mM D-glucose, pH 7.4.

  • Iodide Buffer (Buffer B): 137 mM NaI, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 2.5 mM CaCl2, 10 mM HEPES, 5.5 mM D-glucose, pH 7.4.

  • This compound Stock Solution: 10 mM in DMSO.

  • CFTR Activator: Forskolin (10 mM stock in DMSO).

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Cell Culture and Plating
  • Culture the YFP-CFTR expressing cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • For cells expressing temperature-sensitive mutants like F508del, an incubation at a lower temperature (e.g., 27-30°C) for 24-48 hours prior to the assay can be performed to promote its trafficking to the cell surface.[6]

  • On the day of the experiment, wash the cells with PBS and detach them using trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and plate them in the microplates at a density that will result in a confluent monolayer on the day of the assay.

YFP Halide Assay Protocol
  • Compound Preparation: Prepare a serial dilution of this compound in Chloride Buffer (Buffer A) to achieve the desired final concentrations. Also, prepare a solution of Forskolin (e.g., 10 µM final concentration) in Buffer A.

  • Cell Washing: On the day of the assay, gently wash the confluent cell monolayer twice with 100 µL of pre-warmed (37°C) Buffer A.

  • Compound Incubation: Add 50 µL of the this compound serial dilutions and the Forskolin solution to the respective wells. Incubate the plate at 37°C for 10-20 minutes.

  • Fluorescence Measurement: Place the microplate in a fluorescence plate reader pre-set to 37°C. Set the excitation and emission wavelengths for YFP (e.g., ~500 nm excitation, ~535 nm emission).

  • Baseline Reading: Record the baseline fluorescence for 2-5 seconds.

  • Iodide Injection: Using the plate reader's injector, rapidly add 100 µL of pre-warmed Buffer B to each well.

  • Kinetic Reading: Immediately after injection, record the fluorescence quenching every 0.5-1 second for 30-60 seconds.

Data Analysis
  • The initial rate of fluorescence quenching is determined from the maximal slope of the fluorescence decay curve.[6]

  • Normalize the rates of quenching to the maximal response observed with a saturating concentration of a reference potentiator or to the response with Forskolin alone.

  • Plot the normalized rate of quenching against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

Quantitative Data Summary

The potency of this compound has been evaluated on various CFTR mutations, often in comparison to other known potentiators like VX-770. The following table summarizes representative potency data.

CFTR MutantAssay SystemReported EC50 of this compoundEfficacy (% of VX-770)Reference
F508del (low temp rescued)YFP halide assay in HEK cells11.1 ± 3.6 nMNot directly compared in this context[9]
G551D/F508delTECC on primary HBE cells675 nM147%[9]
G178RYFP halide assay in HEK cellsSimilar potency to VX-770106%[9]
S549NYFP halide assay in HEK cellsSimilar potency to VX-770109%[9]
G551DYFP halide assay in HEK cellsSimilar potency to VX-770171%[9]
R117HYFP halide assay in HEK cellsSimilar potency to VX-770105%[9]
Wild-Type (WT)YFP halide assay in HEK cells79.7 nMNot directly compared in this context[9]

HBE: Human Bronchial Epithelial; TECC: Transepithelial Clamp Circuit; EC50 values represent the mean ± standard error where available.

Conclusion

The YFP halide assay is a reliable and high-throughput method for determining the potency of CFTR potentiators like this compound.[10] The detailed protocol and data analysis guide provided in these application notes will enable researchers to accurately characterize the pharmacological activity of this compound and other CFTR modulators. This assay is a valuable tool in the discovery and development of new therapies for Cystic Fibrosis.

References

Application Notes and Protocols for Assessing GLPG2451 Efficacy in Primary Human Bronchial Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to dysfunctional chloride and bicarbonate ion transport across epithelial surfaces.[1] This dysfunction results in the accumulation of thick mucus, particularly in the lungs, causing chronic infections, inflammation, and progressive respiratory failure.[2] GLPG2451 is an investigational CFTR potentiator developed to enhance the function of the CFTR protein at the cell surface.[2][3] These application notes provide detailed protocols to assess the efficacy of this compound in restoring CFTR function in primary human bronchial epithelial cells (PHBECs), a physiologically relevant in vitro model for CF research.[4]

The following sections detail experimental protocols for culturing PHBECs and evaluating the efficacy of this compound through functional assays and biochemical analysis. The key methodologies covered are the Forskolin-Induced Swelling (FIS) assay in 3D organoid cultures, Ussing chamber electrophysiological measurements in 2D air-liquid interface (ALI) cultures, and Western blotting for CFTR protein expression and maturation.

Data Presentation

The efficacy of this compound as a CFTR potentiator has been quantified in various preclinical models. The following tables summarize key quantitative data from in vitro studies.

Table 1: Potency of this compound in Potentiating F508del-CFTR

Assay SystemCFTR Rescue MethodEC50 (nM)Reference
HEK293 Cells (YFP halide assay)Low temperature (27°C)11.1 ± 3.6[5]

Table 2: Efficacy and Potency of this compound on Different CFTR Mutations in Primary Human Bronchial Epithelial Cells (TECC Assay)

CFTR GenotypeEfficacy (% of VX770)EC50 (nM)Reference
G551D/F508del147%675[5]

Table 3: Potency of this compound on Wild-Type (WT) CFTR

Assay SystemForskolin ConcentrationEC50 (nM)Reference
HEK293 Cells (YFP halide assay)10 µM79.7[5]
Primary WT HBE Cells0.1 µM102.5[5]

Experimental Protocols

Culture of Primary Human Bronchial Epithelial Cells (PHBECs)

1.1. Expansion of PHBECs

Primary human bronchial epithelial cells can be obtained from commercial vendors or isolated from lung tissue resections.[6]

  • Culture Medium: Use a specialized bronchial epithelial growth medium.[7]

  • Coating of Culture Vessels: Coat culture flasks or plates with a solution of collagen, fibronectin, and bovine serum albumin to promote cell attachment.[6]

  • Seeding and Expansion: Seed the isolated cells and culture them in a humidified incubator at 37°C and 5% CO2. Change the medium every 2-3 days. Passage the cells when they reach 70-80% confluency to avoid contact inhibition.[8]

1.2. Differentiation at Air-Liquid Interface (ALI)

For functional assays like the Ussing chamber, PHBECs need to be differentiated into a polarized, pseudostratified epithelium.

  • Seeding on Transwell Inserts: Seed the expanded PHBECs onto permeable Transwell inserts.

  • Establishment of ALI: Once the cells reach confluence on the inserts, remove the apical medium to establish an air-liquid interface. Continue to feed the cells from the basolateral side.

  • Differentiation: Culture the cells for 4-6 weeks to allow for full differentiation, characterized by the presence of ciliated and mucus-producing cells.[9]

Forskolin-Induced Swelling (FIS) Assay in Bronchial Organoids

The FIS assay is a functional readout of CFTR channel activity.[10] Forskolin activates adenylyl cyclase, increasing intracellular cAMP and thereby opening CFTR channels. The subsequent efflux of chloride ions into the organoid lumen drives water movement via osmosis, causing the organoids to swell.[11][12]

2.1. Generation of Bronchial Organoids from PHBECs

  • Embed PHBECs in a basement membrane matrix (e.g., Matrigel) and culture in a specialized organoid growth medium.

  • The cells will self-organize into three-dimensional organoids over 1-2 weeks.

2.2. FIS Protocol

  • Pre-treatment: Treat the mature bronchial organoids with this compound at various concentrations for a specified period (e.g., 24 hours for correctors, but potentiators like this compound can be added shortly before the assay).[11]

  • Staining: Stain the organoids with a live-cell dye (e.g., Calcein Green) for visualization.[11]

  • Assay Initiation: Add a solution containing forskolin (e.g., 5 µM) and this compound to the organoids.[11]

  • Imaging: Acquire images of the organoids at regular intervals (e.g., every 30 minutes) for several hours using a confocal microscope.[10]

  • Quantification: Measure the cross-sectional area of the organoids at each time point. The increase in organoid area over time is a measure of CFTR function. Calculate the area under the curve (AUC) to quantify the swelling response.[10][13]

Ussing Chamber Electrophysiology

Ussing chamber experiments directly measure ion transport across the polarized epithelial monolayer.[14]

3.1. Protocol

  • Mounting: Mount the Transwell inserts with differentiated PHBECs in the Ussing chamber, separating the apical and basolateral compartments.[15]

  • Equilibration: Bathe both sides of the epithelium with a physiological salt solution (e.g., Krebs-Ringer bicarbonate solution) and allow the system to equilibrate.[16]

  • Baseline Measurement: Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.

  • ENaC Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.[14]

  • CFTR Activation: Add forskolin to the apical chamber to activate CFTR channels.

  • Potentiator Addition: Add this compound to the apical chamber and measure the change in Isc. A significant increase in Isc indicates potentiation of CFTR-mediated chloride secretion.

  • CFTR Inhibition: Add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.[14]

Western Blotting for CFTR Protein Analysis

Western blotting is used to assess the expression and maturation of the CFTR protein.[14] Immature, core-glycosylated CFTR (Band B) resides in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) is found at the cell surface.[14]

4.1. Protocol

  • Cell Lysis: Lyse the PHBECs (either from 2D or 3D cultures) with a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the intensity of Band B and Band C to determine the CFTR maturation efficiency. An effective corrector would increase the ratio of Band C to Band B. While this compound is a potentiator and not expected to directly affect maturation, this analysis is crucial when assessing it in combination with a corrector.[5]

Mandatory Visualizations

CFTR Activation Signaling Pathway

CFTR_Activation_Pathway cluster_membrane Apical Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CFTR CFTR Channel (Closed) PKA->CFTR Phosphorylates (R-domain) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open Conformational Change Chloride Cl- CFTR_Open->Chloride Efflux This compound This compound (Potentiator) This compound->CFTR_Open Enhances Gating Forskolin Forskolin Forskolin->AC Directly Activates Lumen Apical Lumen

Caption: CFTR channel activation pathway.

Experimental Workflow for Assessing this compound Efficacy

GLPG2451_Efficacy_Workflow start Start: PHBEC Culture ali_culture 2D Air-Liquid Interface (ALI) Culture start->ali_culture organoid_culture 3D Organoid Culture start->organoid_culture ussing Ussing Chamber Assay ali_culture->ussing Functional Analysis western Western Blot Analysis ali_culture->western Biochemical Analysis fis Forskolin-Induced Swelling (FIS) Assay organoid_culture->fis Functional Analysis organoid_culture->western Biochemical Analysis data_analysis Data Analysis: - Isc Measurement - Swelling Quantification - Band C/B Ratio ussing->data_analysis fis->data_analysis western->data_analysis conclusion Conclusion: Efficacy of this compound data_analysis->conclusion

Caption: Workflow for this compound efficacy assessment.

References

Application Notes and Protocols for the Combined Use of GLPG2451 and GLPG2222 in Cystic Fibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the combination of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator GLPG2451 and the CFTR corrector GLPG2222. This document is intended to guide researchers in the design and execution of preclinical studies to evaluate the synergistic effects of these compounds on restoring CFTR function.

Introduction to Cystic Fibrosis and CFTR Modulator Therapy

Cystic fibrosis (CF) is a monogenic, life-shortening genetic disorder caused by mutations in the CFTR gene. This gene encodes for the CFTR protein, an anion channel primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells.[1] Dysfunction of the CFTR protein leads to impaired ion and water transport, resulting in the accumulation of thick, sticky mucus in various organs, most notably the lungs and digestive system.

The most common mutation in CF is the deletion of phenylalanine at position 508 (F508del), which results in a misfolded CFTR protein that is prematurely degraded and does not traffic to the cell surface.[2] CFTR modulators are a class of drugs that target the underlying protein defect. They are categorized into two main classes:

  • Correctors: These small molecules, such as GLPG2222 (also known as ABBV-2222 or Galicaftor), are designed to rescue the processing and trafficking of misfolded CFTR proteins, thereby increasing the quantity of CFTR at the cell surface.[2][3]

  • Potentiators: These drugs, like this compound, aim to improve the gating function of the CFTR channel, increasing the probability of the channel being open to allow for ion transport.[1][4]

The combination of a corrector and a potentiator is a promising therapeutic strategy for CF, particularly for individuals with the F508del mutation. The corrector increases the amount of CFTR protein at the cell surface, and the potentiator then enhances the function of these rescued channels.

Mechanism of Action of this compound and GLPG2222

GLPG2222 (Corrector): This investigational drug is a C1-type CFTR corrector. It aids in the proper folding of the F508del-CFTR protein within the cell, preventing its degradation and facilitating its transport to the cell membrane.[2][3]

This compound (Potentiator): As a potentiator, this compound acts on the CFTR protein at the cell surface to increase the channel's open probability, thereby enhancing chloride ion transport.[1][4] In preclinical studies, this compound has demonstrated the ability to potentiate both wild-type and rescued F508del-CFTR.[5]

The synergistic action of GLPG2222 and this compound is based on a dual approach: increasing the number of CFTR channels at the cell surface and then maximizing the function of those channels.

Mechanism of Action of GLPG2222 and this compound cluster_0 Cell Interior cluster_1 Cell Membrane ER Endoplasmic Reticulum F508del_mRNA F508del CFTR mRNA Misfolded_CFTR Misfolded F508del CFTR F508del_mRNA->Misfolded_CFTR Translation Degradation Proteasomal Degradation Misfolded_CFTR->Degradation GLPG2222 GLPG2222 (Corrector) Misfolded_CFTR->GLPG2222 Binding Corrected_CFTR Correctly Folded CFTR GLPG2222->Corrected_CFTR Promotes Folding CFTR_channel CFTR Channel Corrected_CFTR->CFTR_channel Trafficking This compound This compound (Potentiator) CFTR_channel->this compound Binding Ion_Transport Chloride Ion Transport CFTR_channel->Ion_Transport Facilitates This compound->CFTR_channel Increases Open Probability

Mechanism of GLPG2222 and this compound

Data Presentation

The following tables summarize the quantitative data from preclinical and clinical studies evaluating this compound and GLPG2222, both alone and in combination.

Table 1: In Vitro Efficacy of this compound and GLPG2222

Compound/CombinationAssayCell TypeTargetEC50Efficacy (% of control)Reference
This compoundTECCG551D/F508del HBECFTR Potentiation675 nM147% of VX-770[5]
GLPG2222Functional AssayF508del/F508del primary patient cellsCFTR Correction<10 nMNot Reported[6]
GLPG2222 (0.15 µM) + this compound (10 µM)TECCF508del/F508del HBECFTR FunctionNot ApplicableSignificant increase in chloride transport[5]

HBE: Human Bronchial Epithelial; TECC: Transepithelial Clamp Circuit

Table 2: Clinical Efficacy of this compound and GLPG2222 Combination (FALCON Trial - Part 1 Interim Results)

ParameterTreatment GroupDurationMean Change from BaselineReference
Sweat Chloride ConcentrationThis compound + GLPG22222 weeks~25 mmol/L decrease[4]
Percent Predicted FEV1 (ppFEV1)This compound + GLPG22222 weeks~3% increase[4]

FEV1: Forced Expiratory Volume in 1 second

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound and GLPG2222 in combination are provided below.

Ussing Chamber Assay for CFTR-Mediated Chloride Current in Primary Human Bronchial Epithelial (HBE) Cells

This protocol is designed to measure the effect of GLPG2222 and this compound on CFTR-mediated chloride transport across a polarized monolayer of primary HBE cells derived from CF patients (F508del/F508del).

Ussing Chamber Experimental Workflow start Start: Culture primary HBE cells on permeable supports treatment Treat with GLPG2222 (corrector) for 24h start->treatment chamber Mount cell culture inserts in Ussing chamber treatment->chamber baseline Establish baseline short-circuit current (Isc) chamber->baseline amiloride Add Amiloride (ENaC inhibitor) baseline->amiloride forskolin Add Forskolin (cAMP agonist) amiloride->forskolin potentiator Add this compound (potentiator) forskolin->potentiator inhibitor Add CFTR inhibitor (e.g., CFTRinh-172) potentiator->inhibitor end End: Analyze change in Isc inhibitor->end

Ussing Chamber Workflow

Materials:

  • Primary HBE cells from F508del/F508del CF patients

  • Cell culture inserts (e.g., Snapwell™)

  • Ussing chamber system with voltage-clamp amplifier

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • GLPG2222 (corrector)

  • This compound (potentiator)

  • Amiloride (ENaC inhibitor)

  • Forskolin (cAMP agonist)

  • CFTRinh-172 (CFTR inhibitor)

Procedure:

  • Cell Culture: Culture primary HBE cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Corrector Treatment: Incubate the cells with GLPG2222 (e.g., 0.15 µM) in the basolateral medium for 24 hours at 37°C to allow for CFTR correction.[5] A vehicle control (e.g., DMSO) should be run in parallel.

  • Ussing Chamber Setup: Mount the cell culture inserts in the Ussing chamber, separating the apical and basolateral compartments. Both compartments should be filled with pre-warmed KRB buffer and bubbled with 95% O2/5% CO2.

  • Baseline Measurement: Clamp the voltage across the epithelium to 0 mV and measure the baseline short-circuit current (Isc).

  • ENaC Inhibition: Add amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.

  • CFTR Activation: Add forskolin (e.g., 10 µM) to the apical chamber to activate CFTR through cAMP stimulation.

  • Potentiator Addition:

    • Acute Setting: Add this compound (e.g., 10 µM) to the apical chamber and record the change in Isc.[5]

    • Chronic Setting: For chronic experiments, this compound is co-incubated with GLPG2222 for the 24-hour period prior to the Ussing chamber measurement.[5]

  • CFTR Inhibition: At the end of the experiment, add a CFTR-specific inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The change in Isc (ΔIsc) in response to each compound is calculated. The synergistic effect of the combination is determined by comparing the ΔIsc in the combination-treated group to the sum of the ΔIsc in the single-agent-treated groups.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay measures the function of CFTR in a 3D organoid model derived from CF patient intestinal crypts. Increased CFTR function leads to fluid secretion into the organoid lumen, causing them to swell.

Materials:

  • CF patient-derived intestinal organoids (F508del/F508del)

  • Basement membrane matrix (e.g., Matrigel®)

  • 96-well plates

  • Forskolin

  • GLPG2222

  • This compound

  • Calcein AM (live-cell stain)

  • Confocal microscope with live-cell imaging capabilities

Procedure:

  • Organoid Plating: Dissociate established organoids into small fragments and plate them in a basement membrane matrix in a 96-well plate.

  • Corrector Treatment: Add GLPG2222 (e.g., 0.15 µM) to the culture medium and incubate for 24 hours to allow for CFTR correction.[7] Include a vehicle control.

  • Potentiator Treatment: Add this compound (e.g., 1 µM) to the culture medium.[7]

  • Live-Cell Staining: Stain the organoids with Calcein AM to visualize them.

  • Forskolin Stimulation: Add forskolin (e.g., 5 µM) to the medium to stimulate CFTR-mediated fluid secretion.[7]

  • Live-Cell Imaging: Immediately begin live-cell imaging using a confocal microscope. Capture images at regular intervals (e.g., every 30 minutes) for a period of several hours.

  • Data Analysis: Quantify the change in the cross-sectional area of the organoids over time using image analysis software. The area under the curve (AUC) of the swelling response is a measure of CFTR function.

Western Blotting for CFTR Maturation

This protocol is used to assess the effect of the corrector GLPG2222 on the maturation of the F508del-CFTR protein. Mature, complex-glycosylated CFTR (Band C) is distinguished from the immature, core-glycosylated form (Band B) by its higher molecular weight.

Materials:

  • CFBE41o- cells (human bronchial epithelial cell line homozygous for F508del)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels (6% acrylamide)

  • PVDF or nitrocellulose membranes

  • Primary anti-CFTR antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • GLPG2222

Procedure:

  • Cell Treatment: Culture CFBE41o- cells and treat with varying concentrations of GLPG2222 for 24 hours. Include a vehicle control.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on a 6% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for CFTR.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the intensity of Band B and Band C for each treatment condition. An increase in the ratio of Band C to Band B indicates improved CFTR maturation.

Conclusion

The combination of the CFTR corrector GLPG2222 and the potentiator this compound represents a rational and promising approach to restore CFTR function in individuals with cystic fibrosis, particularly those with the F508del mutation. The experimental protocols outlined in these application notes provide a framework for researchers to investigate the synergistic effects of this combination therapy in relevant preclinical models. The data generated from these studies will be crucial for advancing our understanding of CFTR modulator therapies and for the development of new and improved treatments for cystic fibrosis.

References

Application Notes and Protocols: Measuring GLPG2451 Effects on Chloride Transport in Cystic Fibrosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel responsible for chloride transport across epithelial cell membranes.[1] Defective CFTR function leads to abnormal mucus accumulation, primarily affecting the respiratory and digestive systems.[1] GLPG2451 is an investigational CFTR potentiator that enhances the channel gating function of the CFTR protein at the cell surface, thereby increasing chloride transport.[1][2] Developed by Galapagos and AbbVie, this compound has demonstrated significant activity in preclinical studies on primary cells from CF patients.[1]

These application notes provide detailed protocols for measuring the effects of this compound on chloride transport in various in vitro CF models. The included methodologies are essential for researchers evaluating the efficacy of this compound and other CFTR potentiators.

Data Presentation: Efficacy of this compound on Various CFTR Mutants

The following tables summarize the quantitative data on the potency and efficacy of this compound in potentiating the function of different CFTR mutants. The data is primarily derived from Yellow Fluorescent Protein (YFP)-based halide assays and Transepithelial Clamp Circuit (TECC) assays on human bronchial epithelial (HBE) cells.

Table 1: Potency and Efficacy of this compound in YFP-Halide Assay on HEK293 Cells [3]

CFTR MutantThis compound EC50 (nM)This compound Max Efficacy (% of VX770)
F508del (low temp rescued)11.1Not Reported
G178RSimilar to VX770106%
S549NSimilar to VX770109%
G551DSimilar to VX770171%
R117HSimilar to VX770105%

Table 2: Potency and Efficacy of this compound in Primary Human Bronchial Epithelial Cells (TECC Assay) [3]

Cell GenotypeThis compound EC50 (nM)This compound Max Efficacy (% of VX770)
G551D/F508del675147%
R334W/F508del40.3161%

Signaling Pathway

The diagram below illustrates the signaling pathway for CFTR activation and the role of potentiators like this compound. Forskolin is commonly used in vitro to activate adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[4] cAMP then activates Protein Kinase A (PKA), which phosphorylates the regulatory (R) domain of CFTR, leading to a conformational change that, in the presence of ATP, opens the chloride channel.[5][6] Potentiators like this compound act directly on the CFTR protein to increase its open probability, thus enhancing chloride efflux.[1]

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Activates cAMP cAMP AC->cAMP Converts ATP to CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open Opens Cl_out Cl- Efflux CFTR_Open->Cl_out Allows GLPG2451_mol This compound GLPG2451_mol->CFTR_Open Potentiates (Increases open probability) PKA PKA cAMP->PKA Activates PKA->CFTR Phosphorylates ATP ATP ATP->CFTR_Open Binds

CFTR Activation and Potentiation Pathway.

Experimental Protocols

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay measures CFTR function by quantifying the swelling of intestinal organoids in response to forskolin stimulation.[7] Swelling is a result of chloride and water movement into the organoid lumen and is dependent on CFTR activity.[7]

Materials:

  • Mature intestinal organoids derived from CF patients or healthy individuals

  • Basement membrane matrix (e.g., Matrigel)

  • 96-well plates

  • Krebs-Ringer Bicarbonate (KBR) buffer

  • Forskolin

  • This compound

  • CFTR inhibitors (e.g., CFTRinh-172) as a negative control

  • Confocal microscope with live-cell imaging capabilities

Protocol:

  • Organoid Plating:

    • Culture patient-derived intestinal organoids to maturity.

    • Mechanically dissociate organoids into small fragments.

    • Seed 30-80 fragments per well in a 96-well plate with basement membrane matrix and allow them to solidify.

    • Add culture medium and incubate for 3-5 days.[8]

  • Compound Treatment:

    • For corrector co-treatment (if applicable), incubate organoids with a CFTR corrector (e.g., GLPG2222) for 18-24 hours prior to the assay.[7]

    • Replace the culture medium with KBR buffer and allow it to equilibrate for 30 minutes at 37°C.[8]

  • FIS Assay:

    • Capture baseline images (Time = 0) of the organoids.

    • Add forskolin (e.g., 10 µM final concentration) simultaneously with this compound (at desired concentrations) to the wells.[7] For vehicle controls, add forskolin and the vehicle (e.g., DMSO). For negative controls, add a CFTR inhibitor 3 hours prior to forskolin addition.[8]

    • Immediately begin live-cell imaging, capturing brightfield images at regular intervals (e.g., every 10 minutes) for 1-2 hours.[8]

  • Data Analysis:

    • Quantify the organoid area at each time point using image analysis software (e.g., ImageJ).

    • Normalize the area to the baseline (Time = 0) for each organoid.

    • Calculate the area under the curve (AUC) to represent the total swelling response.[9]

    • Compare the AUC of this compound-treated organoids to vehicle-treated and inhibitor-treated controls.

FIS_Assay_Workflow Start Start: Mature Organoids Plate Plate Organoid Fragments in 96-well Plate Start->Plate Incubate Incubate (3-5 days) Plate->Incubate Equilibrate Equilibrate in KBR Buffer Incubate->Equilibrate Image_T0 Capture Baseline Image (T=0) Equilibrate->Image_T0 Add_Compounds Add Forskolin +/- this compound Image_T0->Add_Compounds Live_Imaging Live Cell Imaging (1-2 hours) Add_Compounds->Live_Imaging Analyze Image Analysis: Quantify Swelling (Area) Live_Imaging->Analyze AUC Calculate Area Under the Curve (AUC) Analyze->AUC End End: Compare AUCs AUC->End

Forskolin-Induced Swelling (FIS) Assay Workflow.

Ussing Chamber Assay on Polarized Epithelial Cells

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.[10] It allows for the precise measurement of CFTR-mediated chloride currents (short-circuit current, Isc).

Materials:

  • Polarized human bronchial epithelial (HBE) cells or other suitable cell lines (e.g., CFBE41o-) grown on permeable supports (e.g., Transwell inserts)

  • Ussing chamber system

  • Krebs-Ringer Bicarbonate (KRB) solution

  • Amiloride (ENaC inhibitor)

  • Forskolin

  • This compound

  • CFTR inhibitor (e.g., CFTRinh-172)

Protocol:

  • Cell Culture:

    • Culture HBE cells on permeable supports at an air-liquid interface (ALI) to achieve a differentiated, polarized monolayer.

  • Ussing Chamber Setup:

    • Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

    • Fill both chambers with pre-warmed and gassed (95% O2 / 5% CO2) KRB solution.

    • Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).

  • Measurement of CFTR-dependent Isc:

    • Allow the baseline Isc to stabilize.

    • Add amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).[8]

    • Once a new stable baseline is reached, add forskolin (e.g., 10-20 µM) to the basolateral chamber to activate CFTR.[8]

    • After the forskolin-stimulated current plateaus, add this compound (at desired concentrations) to the apical chamber to measure its potentiating effect.

    • Finally, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.[8]

  • Data Analysis:

    • Calculate the change in Isc (ΔIsc) in response to each compound addition.

    • The this compound-potentiated CFTR current is the difference in Isc before and after the addition of this compound.

    • The total CFTR-dependent current is the difference between the peak current after this compound addition and the current after the addition of the CFTR inhibitor.

Ussing_Chamber_Workflow Start Start: Polarized Epithelial Monolayer Mount Mount Cells in Ussing Chamber Start->Mount Equilibrate Equilibrate and Stabilize Baseline Isc Mount->Equilibrate Add_Amiloride Add Amiloride (Apical) - Inhibit ENaC Equilibrate->Add_Amiloride Add_Forskolin Add Forskolin (Basolateral) - Activate CFTR Add_Amiloride->Add_Forskolin Add_this compound Add this compound (Apical) - Potentiate CFTR Add_Forskolin->Add_this compound Add_Inhibitor Add CFTR Inhibitor (Apical) - Confirm CFTR-dependence Add_this compound->Add_Inhibitor Analyze Analyze Change in Isc (ΔIsc) at Each Step Add_Inhibitor->Analyze End End: Quantify this compound Effect Analyze->End

Ussing Chamber Experimental Workflow.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers investigating the effects of the CFTR potentiator this compound. The Forskolin-Induced Swelling assay offers a medium-to-high throughput method for assessing CFTR function in a physiologically relevant 3D model, while the Ussing chamber assay provides a detailed electrophysiological characterization of chloride transport. By utilizing these standardized methods, researchers can obtain robust and reproducible data to further elucidate the therapeutic potential of this compound and other CFTR modulators.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GLPG2451 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GLPG2451 in in vitro settings. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and key data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational small molecule that acts as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] In individuals with cystic fibrosis, certain mutations in the CFTR gene lead to a dysfunctional protein that cannot effectively transport chloride ions across the cell membrane. This compound works by binding to the CFTR protein and increasing its channel-gating activity, thereby enhancing the flow of chloride ions and improving the function of the protein at the cell surface.[1]

Q2: What are the key in vitro assays to assess the activity of this compound?

A2: The primary in vitro assays to evaluate the efficacy of this compound include:

  • Yellow Fluorescent Protein (YFP) Halide Quenching Assay: A cell-based fluorescence assay to measure CFTR-mediated iodide influx.

  • Patch-Clamp Electrophysiology: A technique to directly measure the ion channel activity of single or multiple CFTR channels in the cell membrane.

  • Trans-epithelial Clamp Circuit (TECC): An assay that measures ion transport across a monolayer of epithelial cells, providing a more physiologically relevant assessment of CFTR function.

Q3: What is a typical effective concentration range for this compound in in vitro experiments?

A3: The effective concentration of this compound can vary depending on the cell type, the specific CFTR mutation being studied, and the assay being used. However, published data indicates that this compound is potent in the nanomolar range. For example, it has been shown to potentiate low-temperature rescued F508del CFTR with an EC50 of 11.1 nM.[2] In G551D/F508del cells, it has an EC50 value of 675 nM.[2] It is crucial to perform a dose-response study for your specific experimental system to determine the optimal concentration.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For in vivo experiments, further dilution in vehicles like a mixture of DMSO, PEG300, Tween-80, and saline is common. For in vitro assays, the DMSO stock is usually diluted directly into the cell culture medium to achieve the desired final concentration. It is important to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: Is this compound cytotoxic at higher concentrations?

Data Presentation

Table 1: Summary of this compound In Vitro Efficacy

Cell Line / ConditionAssayParameterValueReference
Low temperature rescued F508del CFTRYFP Halide AssayEC5011.1 nM[2]
G551D/F508del cellsTECCEC50675 nM[2]
G551D/F508del cellsTECCEfficacy147% of VX770[2]

Experimental Protocols

YFP-Halide Quenching Assay

This assay measures CFTR-mediated iodide influx by observing the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) expressed in the cells.

Methodology:

  • Cell Culture: Plate cells stably expressing both the CFTR mutant of interest and the YFP-H148Q/I152L halide sensor in a 96-well or 384-well black, clear-bottom plate. Culture the cells to form a confluent monolayer.

  • Compound Incubation: Wash the cells with a chloride-containing buffer. Incubate the cells with varying concentrations of this compound (prepared in the same buffer) for a predetermined period (e.g., 10-30 minutes) at 37°C. Include appropriate controls (vehicle and a known CFTR activator like forskolin).

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading (Excitation ~500 nm, Emission ~530 nm).

  • Iodide Addition: Add an equal volume of an iodide-containing buffer (where chloride is replaced by iodide) to all wells to stimulate iodide influx through activated CFTR channels.

  • Data Acquisition: Immediately after iodide addition, continuously record the fluorescence quenching over time.

  • Data Analysis: Calculate the initial rate of fluorescence quenching for each well. Plot the rate of quenching against the concentration of this compound to generate a dose-response curve and determine the EC50.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of CFTR channel activity.

Methodology:

  • Cell Preparation: Culture cells expressing the CFTR mutant on glass coverslips.

  • Pipette Preparation: Pull microelectrodes from borosilicate glass and fill them with an appropriate pipette solution.

  • Seal Formation: Form a high-resistance seal (GΩ seal) between the micropipette and the cell membrane.

  • Recording Configuration: Establish a whole-cell or inside-out patch-clamp configuration.

  • CFTR Activation: Perfuse the cell with a solution containing a cAMP agonist (e.g., forskolin) and ATP to activate CFTR.

  • This compound Application: Apply different concentrations of this compound to the bath solution and record the changes in CFTR channel currents.

  • Data Analysis: Analyze the recorded currents to determine the effect of this compound on channel open probability, conductance, and gating kinetics.

Trans-epithelial Clamp Circuit (TECC)

This assay measures ion transport across a polarized epithelial cell monolayer.

Methodology:

  • Cell Culture: Seed epithelial cells on permeable filter supports (e.g., Transwell inserts) and culture them until they form a polarized and high-resistance monolayer.

  • Ussing Chamber Setup: Mount the filter supports in an Ussing chamber, which separates the apical and basolateral sides of the monolayer.

  • Short-Circuit Current Measurement: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.

  • CFTR Activation and Potentiation: Sequentially add a cAMP agonist (e.g., forskolin) to the basolateral side to activate CFTR, followed by the addition of varying concentrations of this compound to the apical side.

  • Data Analysis: Measure the change in Isc in response to this compound. Plot the change in Isc against the this compound concentration to determine the EC50 and maximal efficacy.

Mandatory Visualizations

CFTR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR Binds AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP CFTR CFTR Channel Cl_ion Cl- CFTR->Cl_ion Transport ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PKA->CFTR Phosphorylates (Opens Channel) This compound This compound This compound->CFTR Potentiates (Increases Gating)

Figure 1. Simplified signaling pathway of CFTR activation and potentiation by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock Solution (DMSO) C Perform Dose-Response Experiment A->C B Culture Cells with Target CFTR Mutant B->C D Incubate Cells with Varying [this compound] C->D E Measure CFTR Activity (YFP, Patch-Clamp, or TECC) D->E F Generate Concentration- Response Curve E->F G Determine EC50 and Maximal Efficacy F->G I Determine Optimal Concentration Range G->I H Perform Cytotoxicity Assay H->I

Figure 2. General experimental workflow for optimizing this compound concentration.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low potentiation effect observed 1. Suboptimal this compound Concentration: The concentration used may be too low. 2. Compound Degradation: Improper storage or handling of this compound. 3. Low CFTR Expression/Function: The cell line may not have sufficient functional CFTR at the plasma membrane. 4. Assay Conditions: Incorrect buffer composition, temperature, or incubation times.1. Perform a dose-response experiment with a wider concentration range. 2. Prepare fresh stock solutions and store them properly (aliquoted at -20°C or -80°C). 3. Verify CFTR expression and localization using techniques like Western blotting or immunofluorescence. Consider using a positive control potentiator. 4. Optimize assay parameters and ensure all reagents are correctly prepared.
High variability between replicates 1. Inaccurate Pipetting: Inconsistent volumes of compound or reagents. 2. Cell Seeding Density: Uneven cell distribution in the assay plate. 3. Edge Effects: Evaporation or temperature gradients across the plate.1. Use calibrated pipettes and ensure proper mixing. 2. Ensure a homogenous cell suspension before seeding and check for even cell distribution. 3. Use a randomized plate layout, and fill outer wells with sterile buffer or media to minimize evaporation.
Apparent cytotoxicity 1. High this compound Concentration: The concentration used may be toxic to the cells. 2. High DMSO Concentration: The final DMSO concentration in the culture medium may be too high.1. Perform a cytotoxicity assay to determine the toxic concentration range and use concentrations below this threshold. 2. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).
Inconsistent results with TECC 1. Poor Epithelial Monolayer Integrity: Low transepithelial electrical resistance (TEER) indicates a leaky monolayer. 2. Cell Polarization Issues: Cells may not have formed a fully polarized monolayer.1. Monitor TEER values before and during the experiment to ensure monolayer integrity. Optimize cell seeding density and culture time. 2. Allow sufficient time for cells to polarize and form tight junctions.

References

GLPG2451 solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of GLPG2451 in in vitro cell culture experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to the solubility and stability of this CFTR potentiator.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an investigational therapy that acts as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] In individuals with cystic fibrosis, mutations in the CFTR gene can lead to a defective CFTR protein that is present on the cell surface but has impaired channel activity. This compound enhances the function of this defective CFTR, increasing the transport of chloride ions across the cell membrane.[1] This helps to restore the proper balance of fluid and electrolytes on epithelial surfaces.

Q2: What are the solubility properties of this compound?

A2: this compound is a hydrophobic compound with the following solubility characteristics:

SolventSolubility
DMSO250 mg/mL (596.12 mM)

Data obtained from commercially available product data sheets. It is recommended to use ultrasonic treatment to aid dissolution in DMSO.

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal performance and stability, follow these guidelines for preparing and storing this compound stock solutions:

Preparation:

  • It is recommended to prepare a high-concentration stock solution in 100% DMSO.

  • Ensure the compound is fully dissolved by vortexing and, if necessary, using brief sonication in an ultrasonic water bath.

Storage:

  • Solid (Powder): Store at -20°C for up to 3 years or at 4°C for up to 2 years.

  • Stock Solution (in DMSO):

    • For long-term storage (up to 6 months), aliquot the stock solution into single-use vials and store at -80°C.

    • For short-term storage (up to 1 month), store at -20°C.

  • Important: Avoid repeated freeze-thaw cycles of stock solutions to prevent degradation.

Q4: What is the recommended working concentration of this compound in cell-based assays?

A4: The optimal working concentration of this compound will vary depending on the cell type, the specific CFTR mutation being studied, and the assay endpoint. However, published studies have shown effective concentrations in the nanomolar range. For example, this compound has an EC50 of 11.1 nM for potentiating low-temperature rescued F508del CFTR and an EC50 of 675 nM in G551D/F508del cells.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Issue: Precipitation of this compound in Cell Culture Media

Potential Cause 1: High Final Concentration The final concentration of this compound in the aqueous cell culture medium may exceed its solubility limit.

Solution:

  • Decrease Working Concentration: Lower the final concentration of this compound in your experiment.

  • Perform a Solubility Test: Empirically determine the maximum soluble concentration of this compound in your specific cell culture medium (with and without serum) before conducting your experiment.

Potential Cause 2: Rapid Dilution from DMSO Stock Adding a highly concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to "crash out" of solution due to the rapid change in solvent polarity.

Solution:

  • Use Pre-warmed Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.

  • Stepwise Dilution: Perform a serial dilution of the DMSO stock in pre-warmed culture media. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even distribution.

Potential Cause 3: Media Composition and Temperature Fluctuations Interactions with components in the cell culture medium or temperature changes can lead to delayed precipitation.

Solution:

  • Maintain Stable Temperature: Minimize the time that culture vessels are outside of the incubator. If frequent microscopic observation is necessary, use a microscope with a heated stage.

  • Consider Media Formulation: If precipitation persists, trying a different basal media formulation may be beneficial.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays

  • Prepare a 10 mM Stock Solution:

    • Based on the molecular weight of this compound (419.38 g/mol ), dissolve the appropriate amount of powder in high-quality, anhydrous DMSO to achieve a 10 mM stock solution.

    • For example, to prepare 1 mL of a 10 mM stock, dissolve 4.19 mg of this compound in 1 mL of DMSO.

    • Ensure complete dissolution using a vortex mixer and, if necessary, a brief sonication.

  • Prepare Intermediate Dilutions (Optional but Recommended):

    • Create a series of intermediate dilutions from your 10 mM stock in 100% DMSO. This will make it easier to achieve a low final DMSO concentration in your culture media.

  • Prepare Final Working Solution:

    • Pre-warm your complete cell culture medium to 37°C.

    • Add a small volume of the this compound stock or intermediate dilution to the pre-warmed medium while gently mixing. The final concentration of DMSO should ideally be kept below 0.5% to minimize solvent-induced cytotoxicity.

    • Example: To prepare 1 mL of a 1 µM working solution from a 10 mM stock, add 0.1 µL of the stock to 1 mL of media (Final DMSO concentration: 0.001%). To make this practical, a serial dilution is recommended. For instance, first dilute the 10 mM stock to 100 µM in DMSO, and then add 10 µL of the 100 µM stock to 1 mL of media (Final DMSO concentration: 1%). A further intermediate dilution step would be necessary to achieve a final DMSO concentration of <0.5%.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media

  • Prepare Spiked Media:

    • Prepare a working solution of this compound in your cell culture medium of choice at the desired final concentration.

    • Prepare a control sample of the same medium with the equivalent concentration of DMSO (vehicle control).

  • Incubation:

    • Incubate the "spiked" and control media under standard cell culture conditions (37°C, 5% CO2) for various time points (e.g., 0, 2, 6, 24, 48, and 72 hours).

  • Analysis:

    • At each time point, visually inspect the media for any signs of precipitation (cloudiness or visible particles).

    • For a more quantitative analysis, you can measure the absorbance of the media at a wavelength of 600 nm. An increase in absorbance over time in the this compound-containing media compared to the vehicle control would indicate precipitation.

    • To assess chemical stability, the concentration of this compound at each time point can be quantified using a suitable analytical method such as HPLC-MS/MS.

Signaling Pathway and Experimental Workflow Diagrams

GLPG2451_Mechanism_of_Action cluster_membrane Cell Membrane CFTR Defective CFTR Channel (Gating Mutation) Increased_Cl_Transport Increased Chloride Ion Transport CFTR->Increased_Cl_Transport Increased open probability This compound This compound This compound->CFTR Binds to and potentiates channel PKA PKA Phosphorylation PKA->CFTR Phosphorylates R-domain ATP ATP Binding ATP->CFTR Binds to NBDs

Caption: Mechanism of action of this compound as a CFTR potentiator.

Experimental_Workflow start Start prep_stock Prepare 10 mM this compound Stock in DMSO start->prep_stock prep_working Prepare Working Solution in Pre-warmed Media prep_stock->prep_working treat_cells Treat Cells in Culture prep_working->treat_cells incubate Incubate at 37°C, 5% CO2 treat_cells->incubate assay Perform Cell-Based Assay (e.g., YFP Halide Assay, Ussing Chamber) incubate->assay analyze Analyze Data assay->analyze end End analyze->end

Caption: General experimental workflow for using this compound.

References

Technical Support Center: Interpreting Electrophysiological Data from GLPG2451 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CFTR potentiator, GLPG2451. The information is designed to assist with the interpretation of electrophysiological data and to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational CFTR potentiator.[1] Its primary mechanism of action is to enhance the channel gating function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein at the cell surface.[1][2] This leads to an increased open probability of the CFTR channel, prolonging its open time and reducing its closed time, thereby improving the transport of chloride ions across the cell membrane.[3]

Q2: In which experimental systems has the electrophysiological activity of this compound been characterized?

The activity of this compound has been characterized in various in vitro systems, including:

  • HEK293 cells expressing different CFTR mutants for YFP-halide assays.[3]

  • Primary human bronchial epithelial (HBE) cells derived from cystic fibrosis patients, used in Trans-epithelial clamp circuit (TECC) experiments.[3]

  • Cells transiently expressing WT or F508del CFTR for patch-clamp analysis.[3]

Q3: How does the efficacy of this compound compare to other CFTR potentiators like VX-770 (Ivacaftor)?

In in vitro studies on primary HBE cells with G551D/F508del CFTR mutations, this compound demonstrated a higher efficacy in terms of maximal chloride transport compared to VX-770.[3] Specifically, this compound reached an efficacy level of 147% of that of VX-770.[3] On R334W/F508del mutant cells, this compound also showed a higher channel opening compared to VX-770.[3]

Quantitative Data Summary

The following tables summarize the quantitative electrophysiological data for this compound from in vitro studies.

Table 1: Potency (EC50) of this compound on Various CFTR Mutations

CFTR MutantCell TypeAssayEC50 (nM)
G551D/F508delPrimary HBE CellsTECC675
R334W/F508delPrimary HBE CellsTECC40.3
Wild-Type (WT)HEK293 CellsYFP Halide Assay79.7
Wild-Type (WT)Primary HBE CellsTECC102.5

Table 2: Efficacy of this compound in Comparison to VX-770

CFTR MutantCell TypeAssayEfficacy of this compound (% of VX-770)
G551D/F508delPrimary HBE CellsTECC147%
R334W/F508delPrimary HBE CellsTECC161%

Experimental Protocols

1. Patch-Clamp Electrophysiology

This protocol provides a general framework for investigating the effect of this compound on CFTR channel activity at the single-channel level.

  • Cell Preparation: Use cells transiently expressing WT or F508del CFTR.

  • Recording Configuration: Inside-out patch configuration is typically used to allow for the application of compounds to the intracellular face of the channel.

  • Solutions:

    • Pipette Solution (extracellular): Contains (in mM) 140 NMDG-Cl, 2 MgCl2, 5 CaCl2, 10 TES, pH 7.4.

    • Bath Solution (intracellular): Contains (in mM) 140 NMDG-Cl, 2 MgCl2, 10 TES, 1 EGTA, pH 7.4.

  • Channel Activation:

    • Excise inside-out patches from the cells.

    • Add Protein Kinase A (PKA) and ATP to the bath solution to phosphorylate and activate the CFTR channels.

  • This compound Application: Once a stable baseline of CFTR activity is achieved, apply this compound to the bath solution at the desired concentration.

  • Data Acquisition: Record single-channel currents using a patch-clamp amplifier. The data can be used to analyze the open probability (Po), open time, and closed time of the channel.

2. YFP-Halide Assay

This high-throughput assay is used to measure CFTR-mediated halide transport.

  • Cell Line: Use HEK293 cells co-expressing the desired CFTR mutant and a halide-sensitive Yellow Fluorescent Protein (YFP).

  • Assay Principle: The fluorescence of YFP is quenched by iodide. The rate of fluorescence quenching upon addition of an iodide-containing solution is proportional to the halide transport through the CFTR channels.

  • Protocol:

    • Plate the cells in a multi-well plate.

    • Activate the CFTR channels by adding a cAMP agonist, such as forskolin (typically 10 µM).[3]

    • Add this compound at various concentrations.

    • Initiate the quenching by adding an iodide-containing solution.

    • Measure the YFP fluorescence over time using a fluorescence plate reader.

  • Data Analysis: The initial rate of fluorescence decay is used to determine the activity of the CFTR channel.

3. Trans-epithelial Clamp Circuit (TECC)

This assay measures ion transport across a monolayer of polarized epithelial cells.

  • Cell Culture: Grow primary human bronchial epithelial cells on permeable supports until they form a polarized monolayer.

  • Measurement: Use a TECC system to measure the transepithelial voltage and resistance.

  • Protocol:

    • Mount the permeable supports in the TECC chamber.

    • Activate the CFTR channels with a cAMP agonist like forskolin.

    • Add this compound to the apical side of the monolayer.

    • Measure the change in short-circuit current (Isc), which reflects the net ion transport across the epithelium. An increase in Isc indicates an increase in chloride secretion through CFTR.

Troubleshooting Guide

Issue 1: Low or no response to this compound in patch-clamp experiments.

  • Possible Cause 1: Insufficient CFTR activation.

    • Troubleshooting: Ensure that PKA and ATP concentrations are optimal for channel phosphorylation and activation. Check the activity of your PKA enzyme.

  • Possible Cause 2: Incorrect this compound concentration or degradation.

    • Troubleshooting: Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment.

  • Possible Cause 3: Low CFTR expression in the patched membrane.

    • Troubleshooting: Confirm the expression of CFTR in your cell line using other techniques like Western blotting or immunofluorescence.

Issue 2: High variability in YFP-halide assay results.

  • Possible Cause 1: Inconsistent cell seeding.

    • Troubleshooting: Ensure a uniform cell density across all wells of the plate.

  • Possible Cause 2: Uneven compound or activator addition.

    • Troubleshooting: Use automated liquid handling for precise and consistent addition of forskolin, this compound, and the iodide solution.

  • Possible Cause 3: Photobleaching of YFP.

    • Troubleshooting: Minimize the exposure of the cells to excitation light before and during the measurement.

Issue 3: Low transepithelial resistance (TEER) in TECC experiments.

  • Possible Cause 1: Incomplete cell polarization or monolayer formation.

    • Troubleshooting: Allow sufficient time for the cells to form a tight monolayer. Monitor the TEER values regularly during cell culture.

  • Possible Cause 2: Cell toxicity.

    • Troubleshooting: Test for potential cytotoxic effects of this compound or other compounds in your assay at the concentrations used.

Visualizations

GLPG2451_Mechanism_of_Action cluster_cell Cell Membrane CFTR CFTR Channel (Closed State) CFTR_Open CFTR Channel (Open State) CFTR->CFTR_Open Gating CFTR_Open->CFTR Closing Chloride_Out Chloride Ions (Extracellular) This compound This compound This compound->CFTR_Open Potentiates (Increases Open Time, Decreases Closed Time) Chloride_In Chloride Ions (Intracellular) Chloride_In->CFTR_Open Transport

Caption: Mechanism of action of this compound as a CFTR potentiator.

Experimental_Workflow_Patch_Clamp start Start: Cells expressing CFTR patch Form Inside-Out Patch start->patch activate Activate CFTR (PKA + ATP) patch->activate baseline Record Baseline Channel Activity activate->baseline apply_drug Apply this compound baseline->apply_drug record_effect Record Channel Activity in presence of this compound apply_drug->record_effect analysis Analyze Data (Po, Open/Closed Time) record_effect->analysis end End analysis->end

Caption: Experimental workflow for patch-clamp analysis of this compound.

References

Addressing low plasma levels of GLPG2451 in combination studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with low plasma levels of GLPG2451 in combination studies.

Troubleshooting Guides

Issue: Lower than expected plasma concentrations of this compound observed in combination therapy.

This guide provides a systematic approach to investigating and addressing unexpectedly low plasma levels of this compound when co-administered with other investigational drugs.

Question 1: We are observing significantly lower plasma levels of this compound in our triple combination study compared to when it is administered alone or in a dual combination. What are the potential causes?

Answer:

This is a critical observation and warrants a thorough investigation. Several factors could contribute to lower-than-expected plasma concentrations of this compound in a combination study. It has been noted in a phase 1b study (NCT03540524) that in a triple combination with GLPG2222 and GLPG2737, the plasma levels of this compound were insufficient to overcome the effects of GLPG2737 on CFTR gating, leading to limited clinical benefit.[1][2] The potential causes for such an observation can be broadly categorized into pharmacokinetic and analytical factors.

Potential Pharmacokinetic Causes:

  • Drug-Drug Interactions (DDIs): The co-administered drug(s) may be inducing the metabolic enzymes responsible for this compound clearance. This compound was selected in part for its low potential to induce cytochrome P450 (CYP) enzymes[3][4]; however, the co-administered compounds may be potent inducers of enzymes that metabolize this compound.

  • Altered Absorption: The combination drugs might affect the gastrointestinal environment (e.g., altering pH or motility), which could in turn reduce the absorption of this compound.

  • Transporter-Mediated Interactions: The co-administered drugs could be inducers or inhibitors of drug transporters (e.g., P-glycoprotein) that may be involved in the absorption and/or excretion of this compound.

Potential Analytical Issues:

  • Assay Interference: Components of the combination therapy or their metabolites may interfere with the analytical method used to quantify this compound plasma concentrations.

  • Sample Handling and Stability: Improper sample collection, processing, or storage conditions could lead to the degradation of this compound, resulting in artificially low measured concentrations.

The following logical workflow can help systematically troubleshoot this issue:

G start Low this compound Plasma Levels Observed analytical Verify Analytical Method start->analytical pk_investigation Investigate Pharmacokinetic Interactions start->pk_investigation interference Check for Assay Interference analytical->interference stability Confirm Sample Stability analytical->stability in_vitro_metabolism In Vitro Metabolism Studies pk_investigation->in_vitro_metabolism caco2 Caco-2 Permeability Assays pk_investigation->caco2 clinical_protocol Review Clinical Protocol pk_investigation->clinical_protocol adjust_protocol Adjust Clinical Protocol in_vitro_metabolism->adjust_protocol If DDI confirmed caco2->adjust_protocol If transporter interaction identified clinical_protocol->adjust_protocol reformulate Consider Reformulation adjust_protocol->reformulate If protocol adjustments are insufficient

Figure 1: A logical workflow for troubleshooting low plasma levels of this compound.

Question 2: How can we experimentally determine if a drug-drug interaction is causing the low plasma levels of this compound?

Answer:

A stepwise experimental approach is recommended to elucidate potential drug-drug interactions.

Step 1: In Vitro Metabolism Studies

  • Objective: To assess the potential of the co-administered drug(s) to induce or inhibit the metabolism of this compound.

  • Methodology: Conduct an in vitro drug metabolism study using human liver microsomes. This will help determine if the combination drugs alter the rate of this compound metabolism.

Step 2: Caco-2 Permeability Assays

  • Objective: To evaluate the potential for transporter-mediated drug-drug interactions.

  • Methodology: Utilize Caco-2 cell monolayers to assess the bidirectional permeability of this compound in the presence and absence of the combination drugs. This can indicate if the co-administered drugs are affecting efflux or uptake transporters involved in this compound disposition.

The following diagram illustrates the experimental workflow:

G start Hypothesis: Co-administered drug affects This compound plasma levels metabolism_study In Vitro Metabolism Assay (Human Liver Microsomes) start->metabolism_study transporter_study Caco-2 Permeability Assay start->transporter_study analyze_metabolism Analyze this compound Metabolite Formation metabolism_study->analyze_metabolism analyze_transport Analyze Bidirectional Permeability of this compound transporter_study->analyze_transport conclusion_metabolism Conclusion on Metabolic DDI analyze_metabolism->conclusion_metabolism conclusion_transport Conclusion on Transporter-Mediated DDI analyze_transport->conclusion_transport

Figure 2: An experimental workflow to investigate potential drug-drug interactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[5][6] In individuals with cystic fibrosis, the CFTR protein is defective, leading to impaired chloride ion transport across cell membranes. This compound works by enhancing the activity of the defective CFTR protein that is present at the cell surface, thereby improving chloride ion transport.[5][6]

The signaling pathway for CFTR activation, which is targeted by potentiators like this compound, is illustrated below:

G cluster_cell Epithelial Cell PKA Protein Kinase A (PKA) CFTR_channel CFTR Channel (Closed) PKA->CFTR_channel Phosphorylates ATP ATP ATP->CFTR_channel Binds to NBDs CFTR_open CFTR Channel (Open) CFTR_channel->CFTR_open Gating Cl_ion Cl- CFTR_open->Cl_ion Allows transport This compound This compound (Potentiator) This compound->CFTR_open Increases open probability Corrector Corrector (e.g., GLPG2222) Corrected_CFTR Corrected CFTR (trafficked to membrane) Corrector->Corrected_CFTR Promotes folding & trafficking Misfolded_CFTR Misfolded CFTR (in ER) Misfolded_CFTR->Corrector Binds to Corrected_CFTR->CFTR_channel

References

GLPG2451 Technical Support Center: Investigating Drug-Drug Interaction Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on assessing the potential for drug-drug interactions (DDIs) with GLPG2451, a CFTR potentiator. The following information is intended to assist researchers in designing, troubleshooting, and interpreting experiments related to the metabolic and transport properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known potential for this compound to cause cytochrome P450 (CYP) mediated drug-drug interactions?

A1: Based on available preclinical data, this compound was selected for clinical development due in part to its low potential for CYP induction .[1][2] This suggests a reduced likelihood of this compound significantly altering the metabolism of co-administered drugs that are substrates of major CYP enzymes. However, comprehensive clinical data on CYP inhibition or induction by this compound is not publicly available.

Q2: How was the low CYP induction potential of this compound likely determined during preclinical development?

A2: The assessment of CYP induction potential in vitro typically involves incubating human hepatocytes with the test compound (this compound) and measuring the induction of CYP enzyme expression (mRNA levels) and/or activity. A common experimental workflow is outlined below.

Q3: Is there any information on the metabolism of this compound?

A3: Yes, in vitro studies have shown that this compound is metabolized to an active metabolite, M31.[3] This metabolite was found to have similar efficacy to the parent compound.[3] The specific metabolic pathways and the enzymes responsible for the formation of M31 have not been detailed in publicly available literature.

Q4: What is the potential for this compound to interact with drug transporters?

A4: There is currently no publicly available information regarding in vitro or in vivo studies investigating the interaction of this compound with major drug transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATPs), or Organic Cation Transporters (OCTs). Standard in vitro assays using cell lines overexpressing these transporters are necessary to evaluate this potential.

Troubleshooting Experimental Workflows

Problem: High variability in CYP induction assay results.
  • Possible Cause 1: Hepatocyte viability and density.

    • Troubleshooting: Ensure consistent cell seeding density and viability of primary human hepatocytes. Use a positive control inducer (e.g., rifampicin for CYP3A4, omeprazole for CYP1A2) to confirm cell responsiveness.

  • Possible Cause 2: Inconsistent compound concentration.

    • Troubleshooting: Verify the concentration and stability of this compound in the culture medium over the incubation period. Use appropriate analytical methods like LC-MS/MS to confirm concentrations.

  • Possible Cause 3: Assay methodology.

    • Troubleshooting: Standardize incubation times, media changes, and the method for measuring CYP activity (e.g., probe substrate metabolism) or mRNA levels (qPCR).

Problem: Difficulty in identifying metabolites of this compound.
  • Possible Cause 1: Low metabolite formation.

    • Troubleshooting: Increase the concentration of this compound or the incubation time with liver microsomes or hepatocytes. Consider using hepatocytes from multiple donors to account for genetic variability in metabolic enzymes.

  • Possible Cause 2: Unstable metabolites.

    • Troubleshooting: Employ trapping agents for reactive metabolites. Adjust pH and temperature of the incubation and sample processing to minimize degradation.

  • Possible Cause 3: Analytical method limitations.

    • Troubleshooting: Optimize mass spectrometry conditions for the detection of predicted metabolites. Use high-resolution mass spectrometry to aid in structural elucidation.

Experimental Protocols

In Vitro Cytochrome P450 Induction Assay

This protocol provides a general methodology for assessing the potential of a compound like this compound to induce major CYP enzymes in cultured human hepatocytes.

Table 1: Summary of Experimental Conditions for CYP Induction Assay

ParameterRecommendation
Test System Cryopreserved or fresh primary human hepatocytes
Culture Format Sandwich culture (e.g., collagen-coated plates)
Compound Concentrations Range of concentrations (e.g., 0.1 to 100 µM)
Incubation Time 48-72 hours
Positive Controls Omeprazole (CYP1A2), Phenobarbital (CYP2B6), Rifampicin (CYP3A4)
Negative Control Vehicle (e.g., 0.1% DMSO)
Endpoints 1. Enzyme Activity: Metabolism of specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, midazolam for CYP3A4) measured by LC-MS/MS. 2. mRNA Expression: Quantification of CYP1A2, CYP2B6, and CYP3A4 mRNA levels by RT-qPCR.
Data Analysis Fold induction relative to vehicle control. Calculation of EC50 (concentration causing 50% of maximal induction).

Visualizations

CYP_Induction_Workflow cluster_cell_culture Hepatocyte Culture cluster_treatment Treatment cluster_analysis Analysis Plate Hepatocytes Plate Hepatocytes Acclimatize Acclimatize Plate Hepatocytes->Acclimatize Add this compound Add this compound Acclimatize->Add this compound Incubate 48-72h Incubate 48-72h Add this compound->Incubate 48-72h Measure mRNA Measure mRNA Incubate 48-72h->Measure mRNA Measure Activity Measure Activity Incubate 48-72h->Measure Activity

Caption: Workflow for assessing CYP450 induction potential.

DDI_Logic cluster_compound This compound cluster_interaction Potential Interaction Points cluster_outcome Clinical Outcome This compound This compound CYP_Enzymes CYP_Enzymes This compound->CYP_Enzymes Metabolism / Induction / Inhibition Transporters Transporters This compound->Transporters Substrate / Inhibitor DDI Drug-Drug Interaction CYP_Enzymes->DDI Transporters->DDI

Caption: Key pathways for potential drug-drug interactions.

References

Managing confounding effects in GLPG2451 functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using GLPG2451 in functional assays. The information is tailored for scientists and drug development professionals working to characterize the activity of this CFTR potentiator.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an investigational potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] Its primary function is to enhance the channel gating activity of CFTR proteins that are already present on the cell surface.[3][4] By increasing the probability that the channel is open, this compound facilitates increased transport of chloride ions across the cell membrane, which can help restore function to defective CFTR channels caused by certain CF mutations.[1]

Q2: How is a "potentiator" like this compound different from a CFTR "corrector"?

A2: A potentiator and a corrector address different defects in the CFTR protein.

  • Potentiators (e.g., this compound, Ivacaftor) work on CFTR channels located at the cell membrane, improving their gating function (opening and closing).[3][4] They are primarily effective for mutations (like G551D) that affect channel opening but not protein trafficking.

  • Correctors (e.g., GLPG2222, Lumacaftor) help misfolded CFTR proteins (most commonly the F508del mutation) to fold correctly and be trafficked from the endoplasmic reticulum to the cell surface.[1][4] These two classes of drugs are often used in combination to both increase the number of channels at the surface and enhance their function.[1]

Q3: What are the standard functional assays used to measure this compound activity?

A3: The most common in-vitro functional assays for this compound and other CFTR modulators include:

  • Yellow Fluorescent Protein (YFP)-Halide Assays: A cell-based, high-throughput assay that measures halide influx (as a surrogate for chloride) by observing the quenching of YFP fluorescence.[5]

  • Ussing Chamber / Transepithelial Clamp Circuit (TECC): An electrophysiological method that directly measures ion transport across a monolayer of epithelial cells grown on a permeable support.[5][6] It is considered a more physiologically relevant assay.

  • Patch-Clamp Assays: A highly sensitive electrophysiological technique that measures the opening and closing rates of single CFTR channels on a "patch" of cell membrane.[6]

  • Forskolin-Induced Swelling (FIS) Assays: This method uses patient-derived intestinal organoids. Functional CFTR channels expel chloride, leading to fluid secretion and organoid swelling, which can be quantified.[7][8]

Q4: What is the expected potency (EC50) of this compound in these assays?

A4: The reported EC50 of this compound can vary depending on the specific CFTR mutation, the cell system, and the assay format. Refer to the table below for a summary of published values.

Quantitative Data Summary

The following tables summarize the reported potency and efficacy of this compound in various preclinical models.

Table 1: In-Vitro Potency (EC50) of this compound

CFTR Mutation / Cell ModelAssay TypeReported EC50Reference
F508del CFTR (low temperature rescued)YFP-Halide Assay11.1 nM[2]
F508del CFTRYFP-Halide Assay (YHA)11 nM[9]
F508del CFTR (in HBE cells)TECC18 nM[9]
G551D/F508del (in HBE cells)TECC675 nM[5]

Table 2: In-Vitro Efficacy of this compound Compared to Reference Compound VX-770 (Ivacaftor)

CFTR Mutation / Cell ModelAssay TypeReported Efficacy (% of VX-770)Reference
G551D/F508del (in HBE cells)TECC147%[5]

HBE: Human Bronchial Epithelial; TECC: Transepithelial Clamp Circuit

Troubleshooting Guides

Issue 1: High variability or no response in my cell-based assay.

Potential Cause Troubleshooting Step
Low CFTR Expression/Function Ensure the cell line (e.g., Fischer Rat Thyroid, HEK293) is stably expressing the CFTR mutant of interest. For F508del, confirm that a corrector (e.g., GLPG2222) or low-temperature incubation (27-30°C for 24-48h) was used to traffic the protein to the membrane before adding this compound.
Cell Health and Confluency Monitor cell viability. High concentrations of this compound or other compounds (like forskolin) may be cytotoxic. Ensure cell monolayers for Ussing chamber/TECC assays are fully confluent and have high transepithelial electrical resistance (TEER) before starting the experiment.
Compound Solubility/Stability Prepare fresh dilutions of this compound from a validated stock solution (e.g., in DMSO). Visually inspect for precipitation when diluting into aqueous assay buffers. Perform a solubility test if issues persist.
Assay Activator Issues Most CFTR assays require an initial activation step (e.g., with forskolin) to open the channel before potentiation can be measured. Confirm the concentration and activity of your forskolin stock.

Issue 2: My dose-response curve is non-sigmoidal (e.g., bell-shaped).

Potential Cause Troubleshooting Step
Cytotoxicity at High Concentrations High concentrations of the test compound can lead to cell death, causing a drop-off in the assay signal that mimics reduced activity. Perform a separate cytotoxicity assay (e.g., CellTiter-Glo®, MTS) with this compound at the same concentrations to identify the toxic threshold.
Off-Target Effects At high concentrations, this compound may have off-target effects that interfere with the assay readout or cell signaling. This is a common confounding factor in drug discovery.[10] Consider counter-screening against other ion channels or known off-targets.
Compound Precipitation At the highest concentrations, the compound may be precipitating out of the solution, reducing its effective concentration and causing a "hook effect" in the dose-response curve. Check for solubility limits.

Issue 3: Results from YFP-halide assay do not match Ussing chamber/TECC results.

Potential Cause Troubleshooting Step
Assay Sensitivity and Mechanism YFP assays are indirect measures of ion flux and can sometimes be prone to artifacts. Ussing chamber/TECC is a direct measure of electrophysiology.[5][6] Discrepancies are not uncommon. The TECC data is generally considered more physiologically relevant.
Cellular Context The cell lines used for high-throughput YFP assays (e.g., HEK293) are very different from the polarized primary human bronchial epithelial (HBE) cells used in TECC assays.[5] Primary cells better represent the native environment and may yield different pharmacological results.
Acute vs. Chronic Dosing Some studies note differences between acute (compound added at time of measurement) and chronic (24h pre-incubation) exposure.[5] Ensure your experimental timelines are consistent or are designed to test both conditions. Chronic exposure can sometimes negatively impact the surface expression of corrected F508del CFTR.

Visualizations and Protocols

CFTR Potentiator Signaling and Assay Workflow

The following diagram illustrates the basic mechanism of CFTR activation and potentiation, which forms the basis for functional assays.

CFTR_Potentiation cluster_membrane Cell Membrane CFTR_closed CFTR (Closed) CFTR_open CFTR (Open) CFTR_closed->CFTR_open Gating CFTR_potentiated CFTR (Potentiated Open) CFTR_open->CFTR_potentiated Chloride_out CFTR_open->Chloride_out Basal Cl- Flow CFTR_potentiated->Chloride_out Increased Cl- Flow Forskolin Forskolin (Activator) Forskolin->CFTR_closed Activates This compound This compound (Potentiator) This compound->CFTR_open Enhances Gating Chloride_in

Diagram 1: CFTR activation and potentiation by this compound.
Experimental Workflow: Troubleshooting Logic

This diagram provides a logical flow for diagnosing common issues during a typical cell-based experiment.

Troubleshooting_Workflow start Experiment Start: Dose with this compound readout Acquire Assay Data start->readout check_controls Are Controls Valid? (Positive & Negative) readout->check_controls check_signal Is Signal Window Adequate? check_controls->check_signal Yes troubleshoot_reagents Troubleshoot Reagents: - Check Activator (Forskolin) - Check Cell Health/Passage # - Validate Compound Stock check_controls->troubleshoot_reagents No check_curve Is Dose-Response Curve Sigmoidal? check_signal->check_curve Yes troubleshoot_assay Troubleshoot Assay: - Optimize Cell Density - Adjust Activator Conc. - Check Instrument Settings check_signal->troubleshoot_assay No success Result is Valid check_curve->success Yes troubleshoot_compound Troubleshoot Compound Effect: - Run Cytotoxicity Assay - Check Solubility Limit - Consider Off-Target Effects check_curve->troubleshoot_compound No fail Result is Invalid troubleshoot_reagents->fail troubleshoot_assay->fail troubleshoot_compound->fail

Diagram 2: A logical workflow for troubleshooting assay results.

Experimental Protocols

Protocol 1: YFP-Halide Quenching Assay

This protocol provides a generalized method for assessing this compound activity in cells expressing a halide-sensitive YFP and a CFTR mutant.

1. Cell Preparation:

  • Plate HEK293 or FRT cells stably co-expressing YFP-H148Q/I152L and the CFTR mutant of interest into black, clear-bottom 96- or 384-well plates.
  • If testing the F508del mutant, incubate the plate at 27-30°C for 24-48 hours post-seeding to facilitate protein trafficking to the cell surface. For other mutants, incubate under standard conditions (37°C, 5% CO2).
  • Grow cells to >90% confluency.

2. Compound and Reagent Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.
  • Create a serial dilution plate (e.g., 1:3 dilutions) of this compound in a suitable buffer like PBS. Include a DMSO-only vehicle control.
  • Prepare a CFTR activator solution (e.g., 10 µM Forskolin + 100 µM IBMX) in PBS.
  • Prepare a high-halide stimulus solution (e.g., PBS with NaI replacing NaCl).

3. Assay Procedure:

  • Wash the cell plate twice with PBS to remove culture medium. Leave a final volume of 50 µL/well.
  • Add 25 µL of the serially diluted this compound or vehicle control to the appropriate wells.
  • Add 25 µL of the CFTR activator solution to all wells.
  • Incubate the plate at room temperature for 15-20 minutes.
  • Place the plate in a fluorescence plate reader equipped with injectors.
  • Set the reader to kinetic mode, measuring fluorescence (Excitation ~485 nm, Emission ~525 nm) every 0.2-0.5 seconds.
  • Establish a stable baseline reading for 2-5 seconds.
  • Inject 100 µL of the high-halide stimulus solution.
  • Continue reading for 10-20 seconds to capture the fluorescence quench.

4. Data Analysis:

  • Determine the maximal rate of fluorescence decay (dF/dt) for each well.
  • Normalize the rates to the vehicle control (0% activity) and a positive control (e.g., a saturating dose of a known potentiator, 100% activity).
  • Plot the normalized response against the log of the this compound concentration and fit with a four-parameter logistic equation to determine the EC50.

References

Cell viability considerations when using GLPG2451 in long-term cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of GLPG2451 in long-term cell cultures, with a focus on maintaining cell viability. The following information is based on the known mechanism of this compound and established best practices for long-term cell culture with small molecule modulators.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an investigational therapeutic for cystic fibrosis (CF).[1] It functions as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein channel.[1][2] In individuals with specific CF mutations, the CFTR protein is present on the cell surface but has a defective "gate," impairing the transport of chloride ions. This compound enhances the activity of this defective CFTR, improving chloride ion transport.[1]

Q2: What is the reported potency of this compound in vitro?

A2: In laboratory studies, this compound has been shown to effectively potentiate low-temperature rescued F508del CFTR with an EC50 of 11.1 nM.[2] In G551D/F508del cells, it has a reported EC50 value of 675 nM.[2]

Q3: Are there any known direct cytotoxic effects of this compound in long-term cultures?

A3: Publicly available data does not specifically detail direct cytotoxic effects of this compound in long-term cultures. However, as with any small molecule, high concentrations or prolonged exposure could potentially impact cell viability due to off-target effects or metabolic burden. It is crucial to determine the optimal, non-toxic concentration range for your specific cell line and experimental duration.

Q4: How often should the media with this compound be replaced in a long-term experiment?

A4: The frequency of media and compound replacement will depend on the metabolic activity of your cell line and the stability of this compound in your culture conditions. A general recommendation is to replace the media every 2-3 days to ensure a consistent concentration of the compound and to replenish essential nutrients.

Q5: What cell lines are appropriate for long-term viability studies with this compound?

A5: The most relevant cell lines would be those expressing CFTR mutations that are potentiated by this compound, such as primary human bronchial epithelial cells derived from cystic fibrosis patients with gating mutations (e.g., G551D) or the F508del mutation.[1][3]

Troubleshooting Guide: Long-Term Cell Viability

This guide addresses common issues that may arise during long-term cell culture experiments with this compound.

Issue Possible Cause Suggested Solution
Decreased Cell Viability Over Time - Compound Cytotoxicity: The concentration of this compound may be too high for long-term exposure. - Nutrient Depletion/Waste Accumulation: Infrequent media changes in long-term culture. - Solvent Toxicity: If using a solvent like DMSO, the final concentration in the media might be toxic.- Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line and experiment duration. - Increase the frequency of media changes (e.g., every 48 hours). - Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1%).
Microbial Contamination (Bacteria, Yeast, Fungi) - Breach in Aseptic Technique: Improper handling of cell cultures, media, or reagents.[4][5][6] - Contaminated Reagents or Equipment: Use of non-sterile media, sera, or labware.[5]- Strictly adhere to aseptic techniques. Work in a certified biological safety cabinet. - Regularly clean and decontaminate incubators, water baths, and other equipment.[5] - Use certified, sterile reagents and filter-sterilize all prepared solutions.[4] - If contamination occurs, discard the contaminated cultures and thoroughly decontaminate the work area.[5]
Mycoplasma Contamination - Introduction from Contaminated Cell Lines or Reagents: Mycoplasma is a common and difficult-to-detect contaminant.[6]- Routinely test all cell lines for mycoplasma using PCR-based or culture-based methods.[6] - Quarantine and test all new cell lines before introducing them into the main cell culture facility.[6] - Use mycoplasma-free certified reagents and sera.[6]
Inconsistent or Non-Reproducible Results - Variable Drug Concentration: Potential degradation of this compound in media over time. - Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. - Inconsistent Seeding Density: Variations in the initial number of cells can affect growth and drug response.[7]- Consider the stability of this compound in your culture media. For long-term experiments, more frequent media changes with fresh compound may be necessary. - Use cells within a consistent and low passage number range for all experiments. - Optimize and standardize the cell seeding density for your assays.[7]

Experimental Protocols

Protocol: Long-Term Cell Viability Assay with this compound

This protocol outlines a general method for assessing the long-term effects of this compound on cell viability.

1. Cell Seeding and Culture:

  • Culture human bronchial epithelial cells (e.g., from a CF patient with a G551D mutation) in an appropriate growth medium.
  • Seed the cells into a 96-well plate at a predetermined optimal density to avoid confluence before the end of the experiment.[7]
  • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

2. This compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • On the day of treatment, prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations (e.g., from 10 nM to 10 µM) to determine the optimal dose.
  • Include appropriate controls: a vehicle control (medium with the same concentration of solvent used for the drug) and an untreated control (medium only).
  • Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.

3. Long-Term Incubation and Maintenance:

  • Return the plate to the incubator.
  • Every 48-72 hours, carefully aspirate the medium and replace it with fresh medium containing the respective concentrations of this compound or controls. This ensures a consistent drug concentration and replenishes nutrients.

4. Cell Viability Assessment:

  • At designated time points (e.g., day 3, 5, 7, and 10), assess cell viability using a suitable method.
  • Recommended Assay: A luminescence-based assay that measures ATP levels, such as CellTiter-Glo®, is highly sensitive and has a broad linear range.
  • Alternative Assays:
  • Colorimetric assays: such as those using WST-8 (e.g., CCK-8), which measure metabolic activity.[8]
  • Trypan Blue Exclusion Assay: for direct counting of viable and non-viable cells.

5. Data Analysis:

  • For luminescence or colorimetric assays, measure the signal using a plate reader.
  • Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration of this compound at each time point.
  • Plot the cell viability against the log of the this compound concentration to generate dose-response curves for each time point.

Visualizations

GLPG2451_Mechanism_of_Action cluster_cell_membrane Cell Membrane CFTR Defective CFTR Channel (Gated) Open_CFTR Open CFTR Channel CFTR->Open_CFTR Increased Gating (Opening) This compound This compound This compound->CFTR Binds to and potentiates Chloride_out Chloride Ions (Outside Cell) Open_CFTR->Chloride_out Chloride_in Chloride Ions (Inside Cell) Chloride_in->Open_CFTR Flows through open channel

Caption: Mechanism of action of this compound as a CFTR potentiator.

Long_Term_Viability_Workflow cluster_viability_assessment Viability Assessment Time Points start Start: Seed Cells in 96-well Plate adhesion 24h Incubation for Cell Adhesion start->adhesion treatment Treat with this compound (Multiple Concentrations) & Controls adhesion->treatment incubation_loop Incubate (37°C, 5% CO2) Refresh Media & Compound every 48-72h treatment->incubation_loop day3 Day 3 incubation_loop->day3 assay Perform Cell Viability Assay (e.g., CellTiter-Glo®) day3->assay day5 Day 5 day5->assay day7 Day 7 day7->assay day10 Day 10 day10->assay analysis Data Analysis: Normalize to Control, Generate Dose-Response Curves assay->analysis end End: Determine Long-Term Viability Profile analysis->end

Caption: Experimental workflow for a long-term cell viability assay.

References

Validation & Comparative

A Comparative Efficacy Analysis of CFTR Potentiators: GLPG2451 versus Ivacaftor (VX-770)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two cystic fibrosis transmembrane conductance regulator (CFTR) potentiators: GLPG2451 and Ivacaftor (VX-770). The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in understanding the therapeutic potential and mechanistic differences between these two molecules.

Mechanism of Action

Both this compound and Ivacaftor are CFTR potentiators, a class of drugs designed to treat cystic fibrosis (CF) by targeting the underlying cause of the disease—a defective CFTR protein.[1][2] The CFTR protein is an ion channel responsible for transporting chloride ions across the membranes of epithelial cells.[3] In individuals with CF, mutations in the CFTR gene lead to a dysfunctional protein, resulting in the production of thick, sticky mucus.[1] Potentiators work by binding to the defective CFTR protein at the cell surface and increasing the probability that the channel is open, thereby enhancing chloride ion transport.[4][5] This helps to restore the hydration of epithelial surfaces and thin the mucus.[6]

Ivacaftor (VX-770) is an established CFTR potentiator that has been shown to be effective in patients with specific "gating" mutations (e.g., G551D), where the CFTR protein is present on the cell surface but does not open correctly.[7][8] It is thought to stabilize the open state of the CFTR channel, potentially by decoupling the gating cycle from the ATP hydrolysis cycle.[9][10][11]

This compound is a novel investigational CFTR potentiator that also enhances the activity of the CFTR channel at the cell surface.[1] In vitro studies have demonstrated its activity in primary cells from CF patients.[1] It is metabolized to an active component, M31, which exhibits similar efficacy to the parent drug.[1]

Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of this compound and Ivacaftor (VX-770) on different CFTR mutations. The data is derived from electrophysiological assays, such as the Trans-epithelial Clamp Circuit (TECC) and YFP halide assays, performed on human bronchial epithelial (HBE) cells or other relevant cell lines.

CompoundCFTR MutantAssay TypeEC50 (nM)Efficacy (% of VX-770)Reference
This compound F508del (low temp rescued)YFP Halide Assay11.1Not Reported[12][13]
G551D/F508delTECC675147%[12][13]
Ivacaftor (VX-770) G551D/F508delTECCNot Reported100% (Reference)[13]

Note: EC50 represents the concentration of the compound that produces 50% of the maximal response. A lower EC50 value indicates higher potency. Efficacy is reported as a percentage of the maximal response induced by Ivacaftor (VX-770) in the same assay.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are outlines of the key experimental protocols used to assess the efficacy of this compound and Ivacaftor.

Ussing Chamber Assay for CFTR Function

The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues by measuring the short-circuit current (Isc), which reflects the net ion movement.[6][7]

Objective: To measure the effect of a CFTR potentiator on CFTR-mediated chloride secretion in polarized epithelial cells.

Methodology:

  • Cell Culture: Human bronchial epithelial (HBE) cells are cultured on permeable supports at an air-liquid interface for at least 3 weeks to allow for differentiation and polarization.[7]

  • Ussing Chamber Setup: The cell culture inserts are mounted in Ussing chambers, separating the apical and basolateral chambers. Both chambers are filled with a pre-warmed and gassed Krebs-Bicarbonate-Ringer (KBR) solution.[7]

  • ENaC Inhibition: Amiloride (an epithelial sodium channel inhibitor) is added to the apical chamber to block sodium absorption.[8]

  • CFTR Activation: Forskolin (an adenylyl cyclase activator) is added to the basolateral chamber to increase intracellular cAMP levels and activate CFTR, resulting in an increase in Isc.[7]

  • Potentiator Application: Once the forskolin-stimulated Isc has stabilized, the CFTR potentiator (e.g., this compound or Ivacaftor) is added to the apical chamber in a cumulative concentration-response manner.[7]

  • CFTR Inhibition: At the end of the experiment, a specific CFTR inhibitor (e.g., CFTRinh-172) is added to the apical chamber to confirm that the measured current is specific to CFTR activity.[7]

Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion channel activity at the single-channel or whole-cell level.[13]

Objective: To investigate the impact of a potentiator on the channel activity of specific CFTR mutants.

Methodology:

  • Cell Preparation: Cells transiently expressing the CFTR mutant of interest (e.g., WT or F508del CFTR) are used.[13]

  • Patch Excision: An inside-out patch of the cell membrane containing the CFTR channel is excised using a micropipette.[13]

  • Channel Activation: The excised patch is exposed to a solution containing PKA and ATP to pre-activate the CFTR channels.[13]

  • Compound Application: The potentiator compound is then applied to the patch, and the resulting changes in channel activity (e.g., open probability) are recorded.[13] The application is typically reversible upon washout of the compound.[13]

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental processes can aid in understanding the mechanism of action and the methods used for evaluation.

CFTR_Potentiator_Mechanism cluster_membrane Cell Membrane CFTR Defective CFTR Channel (Closed State) CFTR_Open Open CFTR Channel CFTR->CFTR_Open Increased Open Probability Chloride_out Cl- Efflux CFTR_Open->Chloride_out Potentiator This compound or Ivacaftor (VX-770) Potentiator->CFTR Chloride

Caption: Mechanism of action for CFTR potentiators like this compound and Ivacaftor.

Ussing_Chamber_Workflow A 1. Culture HBE cells on permeable supports B 2. Mount inserts in Ussing Chambers A->B G Measure Short-Circuit Current (Isc) A->G C 3. Add Amiloride (block ENaC) B->C B->G D 4. Add Forskolin (activate CFTR) C->D C->G E 5. Add Potentiator (this compound or Ivacaftor) D->E D->G F 6. Add CFTRinh-172 (inhibit CFTR) E->F E->G F->G

Caption: Experimental workflow for the Ussing chamber assay.

Conclusion

Both this compound and Ivacaftor are effective CFTR potentiators that function by increasing the channel's open probability. In vitro data suggests that this compound may have a higher efficacy than Ivacaftor on certain CFTR mutations, such as G551D.[13] However, further head-to-head clinical trials are necessary to fully elucidate their comparative therapeutic profiles. The experimental protocols and diagrams provided in this guide offer a foundational understanding for researchers engaged in the development and evaluation of novel CFTR modulators.

References

A Head-to-Head Comparison of GLPG2451 and Other CFTR Potentiators for Cystic Fibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational CFTR potentiator GLPG2451 with other key potentiators, including the clinically approved drug ivacaftor (VX-770) and the preclinical candidate GLPG1837. The comparison is supported by experimental data from in vitro studies on various cystic fibrosis transmembrane conductance regulator (CFTR) mutations. Detailed methodologies for the key experiments cited are also provided to facilitate reproducibility and further investigation.

Introduction to CFTR Potentiators

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride ion channel critical for maintaining fluid balance across epithelial surfaces.[1] CFTR potentiators are a class of small molecules that enhance the gating function of the CFTR protein at the cell surface, increasing the probability of the channel being open and thereby augmenting chloride ion transport.[2] These drugs are particularly effective for CF patients with gating mutations (Class III), where the CFTR protein is present at the cell surface but functions inefficiently. This guide focuses on the comparative pharmacology of this compound, a novel potentiator, in relation to other significant compounds in this class.

Quantitative Comparison of CFTR Potentiator Activity

The following tables summarize the in vitro potency (EC50) and efficacy of this compound compared to ivacaftor (VX-770) and GLPG1837 across various CFTR mutations. The data is primarily derived from studies using Fischer Rat Thyroid (FRT) cells expressing mutant CFTR, with activity measured by the YFP-halide assay, and from primary human bronchial epithelial (HBE) cells, assessed via Transepithelial Clamp Circuit (TECC) recordings.

Table 1: In Vitro Potency (EC50, nM) of CFTR Potentiators
CFTR MutantThis compoundGLPG1837Ivacaftor (VX-770)Assay SystemReference
F508del (low temp)11.13.5-YFP-Halide Assay (FRT cells)[1]
G551D/F508del675159-TECC (Primary HBE cells)[1]
R334W/F508del40.340.7-TECC (Primary HBE cells)[1]
Wild Type (WT)79.7103.5-YFP-Halide Assay (FRT cells)[1]
Table 2: In Vitro Efficacy (% of Ivacaftor) of CFTR Potentiators on Gating Mutations
CFTR MutantThis compoundGLPG1837Assay SystemReference
G178R106%154%YFP-Halide Assay (FRT cells)[1]
S549N109%137%YFP-Halide Assay (FRT cells)[1]
G551D171%260%YFP-Halide Assay (FRT cells)[1]
R117H105%120%YFP-Halide Assay (FRT cells)[1]
G551D/F508del147%173%TECC (Primary HBE cells)[1]
R334W/F508del161%162%TECC (Primary HBE cells)[1]

Summary of In Vitro Data: The preclinical data indicates that both this compound and GLPG1837 are potent CFTR potentiators. This compound demonstrates higher potency on F508del CFTR compared to ivacaftor, but similar potency on other evaluated gating mutations.[1] In terms of efficacy, GLPG1837 consistently shows a higher maximal activity across all tested gating mutations when compared to ivacaftor.[1] this compound exhibits efficacy that is similar to or higher than ivacaftor, depending on the specific mutation.[1] It is noteworthy that this compound was metabolized to an active component, M31, which showed similar efficacy to the parent drug in laboratory studies.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of CFTR potentiators and a typical experimental workflow for their evaluation.

CFTR_Potentiator_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CFTR_closed CFTR Channel (Closed State) CFTR_open CFTR Channel (Open State) CFTR_closed->CFTR_open Gating CFTR_open->CFTR_closed Closing Anions_out Anions (Cl-) Extracellular CFTR_open->Anions_out Efflux Anions_in Anions (Cl-) Intracellular Anions_in->CFTR_open Efflux PKA PKA PKA->CFTR_closed Phosphorylation (Activation Prerequisite) ATP ATP ATP->CFTR_closed Binding Potentiator CFTR Potentiator (e.g., this compound) Potentiator->CFTR_open Stabilizes Open State

Caption: Mechanism of CFTR Potentiation.

Experimental_Workflow A Primary Screening (High-Throughput YFP-Halide Assay) B Dose-Response Analysis (EC50 Determination) A->B Hit Identification C Secondary Validation (Patch Clamp Electrophysiology) B->C Confirmation of Activity & Mechanism D Physiologically Relevant Model (TECC on Primary HBE Cells) C->D Efficacy in Patient-Derived Cells E Lead Optimization & Preclinical Development D->E Candidate Selection

References

Synergistic Rescue of CFTR Function: A Comparative Analysis of GLPG2451 in Combination with Next-Generation Correctors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Mechelen, Belgium - In the rapidly evolving landscape of cystic fibrosis (CF) therapeutics, the synergistic potential of combining CFTR potentiators with next-generation correctors represents a cornerstone of modern drug development. This guide provides a detailed comparison of the investigational CFTR potentiator GLPG2451, developed by Galapagos and AbbVie, in combination with various next-generation CFTR correctors. We present supporting experimental data from both preclinical and clinical studies, offering researchers, scientists, and drug development professionals a comprehensive overview of the current state of this therapeutic strategy.

The core principle behind combination therapy is to address the multifaceted defects of the most common CF-causing mutation, F508del. This mutation leads to a misfolded CFTR protein that is prematurely degraded and, even if it reaches the cell surface, exhibits defective channel gating. Next-generation correctors aim to improve the processing and trafficking of the F508del-CFTR protein to the cell surface, while potentiators like this compound are designed to enhance the opening probability of the CFTR channels that are present at the cell membrane. The synergistic effect of these two classes of drugs is therefore crucial for achieving a clinically meaningful restoration of CFTR function.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and clinical studies evaluating the efficacy of this compound in combination with next-generation CFTR correctors.

Table 1: In Vitro Efficacy of this compound-Based Combination Therapies

CombinationCell/Tissue ModelAssay TypeKey Finding
This compound + GLPG2222 (C1) + GLPG2737 (C2)F508del/F508del HBE cellsChloride Transport AssayTwo-fold increase in Cl⁻ current compared to VX-770/VX-809 (Ivacaftor/Lumacaftor) treatment.[1]
This compound + GLPG2222 (C1) + GLPG2737 (C2)F508del heterozygous organoidsForskolin-Induced Swelling (FIS)Increased efficacy over VX-770/VX-809.[1][2]
GLPG1837 (Potentiator) + GLPG2222 (C1) + GLPG2665 (C2)Homozygous F508del HBE cellsChloride Transport AssayUp to six-fold greater chloride transport compared to Orkambi® (lumacaftor/ivacaftor).[3]

Table 2: Clinical Efficacy of this compound-Based Combination Therapies (FALCON Trial - Part 1 Interim Results)

CombinationPatient Population (n=10)Efficacy EndpointResult
This compound + GLPG2222 (Dual Therapy)Homozygous for F508del mutationMean change in sweat chloride~25 mmol/L decrease from baseline.[4][5]
Mean change in ppFEV1~3% increase from baseline.[4][5]
This compound + GLPG2222 + GLPG2737 (Triple Therapy)Homozygous for F508del mutationChange in CFTR activityNo additional enhancement observed over dual therapy.[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.

CFTR_Trafficking_and_Potentiation cluster_0 Endoplasmic Reticulum (ER) cluster_1 Cell Membrane ER Misfolded F508del-CFTR Misfolded F508del-CFTR Degradation Degradation Misfolded F508del-CFTR->Degradation Proteasomal Degradation Corrected F508del-CFTR Corrected F508del-CFTR Misfolded F508del-CFTR->Corrected F508del-CFTR Improved Folding & Trafficking Next-Gen Correctors Next-Generation Correctors (e.g., GLPG2222, GLPG2737) Next-Gen Correctors->Misfolded F508del-CFTR CFTR Channel CFTR at Membrane Corrected F508del-CFTR->CFTR Channel Trafficking to Cell Surface Cell Membrane Chloride Efflux Increased Cl- Efflux CFTR Channel->Chloride Efflux Enhanced Gating This compound This compound (Potentiator) This compound->CFTR Channel

Mechanism of synergistic action of correctors and this compound.

Ussing_Chamber_Workflow Start Start HBE Cell Culture Culture Human Bronchial Epithelial (HBE) Cells on permeable supports Start->HBE Cell Culture Corrector Incubation Incubate with Next-Gen Corrector(s) (e.g., 24h) HBE Cell Culture->Corrector Incubation Ussing Chamber Mount cell monolayer in Ussing Chamber Corrector Incubation->Ussing Chamber Measure Baseline Measure baseline short-circuit current (Isc) Ussing Chamber->Measure Baseline Add Potentiator Acutely add this compound and a CFTR agonist (e.g., Forskolin) Measure Baseline->Add Potentiator Measure Response Measure change in Isc to determine Cl- transport Add Potentiator->Measure Response End End Measure Response->End

Experimental workflow for Ussing chamber assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of the protocols used to generate the data presented.

Chloride Transport Assay (Ussing Chamber)

The Ussing chamber assay is a gold-standard method for measuring ion transport across epithelial tissues.

  • Cell Culture: Human bronchial epithelial (HBE) cells from CF patients (homozygous for the F508del mutation) are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.

  • Compound Incubation: The cell monolayers are incubated with the next-generation corrector(s) (e.g., GLPG2222 and/or GLPG2737) for 24 hours to allow for the rescue of F508del-CFTR to the cell surface.

  • Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in Ussing chambers, separating the apical and basolateral chambers. Both chambers are filled with a physiological salt solution and maintained at 37°C.

  • Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects the net ion transport, is continuously recorded.

  • CFTR Activation: To measure CFTR-specific chloride transport, a CFTR agonist, such as forskolin, is added to stimulate the channel. The potentiator, this compound, is added acutely to the apical chamber.

  • Data Analysis: The change in Isc following the addition of the potentiator and agonist is quantified as a measure of CFTR-mediated chloride secretion.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay provides a 3D in vitro model to assess CFTR function.

  • Organoid Culture: Intestinal organoids are derived from rectal biopsies of CF patients and cultured in a Matrigel dome.

  • Compound Incubation: Organoids are pre-incubated with CFTR correctors (e.g., ABBV/GLPG-2222 and GLPG/ABBV-2737) for 24 hours. The potentiator (ABBV/GLPG-2451) is added at the start of the assay.

  • Assay Procedure: Forskolin (5 µM) is added to the culture medium to activate CFTR. The influx of chloride ions into the lumen of the organoids drives fluid secretion, causing the organoids to swell.

  • Data Acquisition and Analysis: The swelling of the organoids is monitored over time using live-cell imaging. The increase in the organoid surface area is quantified, and the area under the curve (AUC) is calculated to represent CFTR function.[1]

Conclusion

The available data indicates that this compound, in combination with next-generation C1 and C2 correctors from the Galapagos/AbbVie portfolio, can synergistically rescue the function of the F508del-CFTR mutation. In vitro studies in patient-derived HBE cells and intestinal organoids demonstrate a significant increase in chloride transport, surpassing the levels achieved with earlier-generation CFTR modulators.[1][3]

The clinical data from the FALCON trial, although showing a modest effect on ppFEV1 with the dual combination and no additional benefit with the triple combination in the interim analysis, confirmed a significant improvement in sweat chloride concentration, a key biomarker of CFTR function.[4][5] It is important to note that the development of the Galapagos CF portfolio was discontinued by AbbVie after these results.

Despite the discontinuation of this specific program, the data generated provides valuable insights for the broader field of CF drug discovery. The synergistic approach of combining mechanistically distinct correctors with a potent potentiator remains a promising strategy. Further research into novel corrector and potentiator combinations is warranted to continue to improve therapeutic outcomes for individuals with cystic fibrosis.

References

Validating GLPG2451's Potentiator Effect on Diverse CFTR Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental data validating the efficacy of GLPG2451, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, across various CFTR mutations. Its performance is compared with the established CFTR potentiator, ivacaftor (VX-770), and other emerging alternatives. This document synthesizes preclinical data from in vitro studies to offer a comprehensive resource for researchers in the field of cystic fibrosis drug discovery.

Executive Summary

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, leading to a dysfunctional CFTR protein, an ion channel critical for fluid and electrolyte balance across epithelial surfaces. CFTR modulators, such as potentiators, are a class of drugs that aim to restore the function of the mutated CFTR protein. This compound is an investigational CFTR potentiator that has demonstrated significant activity in preclinical studies. This guide details the experimental validation of this compound's effect on different CFTR mutations, presenting quantitative data, experimental methodologies, and a depiction of the relevant biological pathways.

Comparative Efficacy of CFTR Potentiators

The following tables summarize the in vitro efficacy of this compound in comparison to other CFTR potentiators on various CFTR mutations. The data is primarily derived from YFP-halide quenching assays and patch-clamp electrophysiology studies.

Table 1: Potency (EC50) of CFTR Potentiators on Different CFTR Mutations

CFTR MutationThis compound (nM)Ivacaftor (VX-770) (nM)GLPG1837 (nM)
F508del (low temp rescued)11.1 ± 3.6-3.5 ± 0.2
G551D/F508del675-159

Table 2: Maximal Efficacy of CFTR Potentiators (% of VX-770 response)

CFTR MutationThis compound (%)GLPG1837 (%)
G178R106154
S549N109137
G551D171260
R117H105120
G551D/F508del147173

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

YFP-Halide Quenching Assay

This cell-based fluorescence assay is a high-throughput method to measure CFTR channel activity.

Principle: The assay utilizes a halide-sensitive Yellow Fluorescent Protein (YFP) co-expressed with the CFTR channel in cells. The fluorescence of this YFP variant is quenched upon binding of iodide ions. When the CFTR channel is opened, iodide flows into the cell, leading to a decrease in YFP fluorescence. The rate of fluorescence quenching is proportional to the CFTR channel activity.

Protocol:

  • Cell Culture: HEK293 or Fischer rat thyroid (FRT) cells are stably transfected to express both the specific CFTR mutant and the halide-sensitive YFP (e.g., YFP-H148Q/I152L). Cells are seeded in 96-well or 384-well plates and grown to confluence.

  • Compound Incubation: Cells are washed with a chloride-containing buffer (e.g., PBS). Test compounds (this compound, ivacaftor, etc.) at various concentrations are then added to the wells and incubated for a specified period (e.g., 15-30 minutes) at 37°C.

  • CFTR Activation: CFTR channels are activated by adding a cAMP-agonist cocktail, typically containing forskolin (to activate adenylyl cyclase and increase cAMP) and often a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Iodide Addition and Fluorescence Reading: The plate is transferred to a fluorescence plate reader. An equal volume of an iodide-containing buffer (where chloride is replaced by iodide) is injected into each well.

  • Data Acquisition and Analysis: YFP fluorescence is measured kinetically over time. The initial rate of fluorescence decay is calculated and used to determine the CFTR channel activity. Dose-response curves are generated to calculate EC50 and maximal efficacy.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through single or multiple CFTR channels in the cell membrane.

Principle: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane. This isolates a "patch" of the membrane, allowing the ionic current passing through the channels within that patch to be measured with high sensitivity. The inside-out configuration is commonly used to study the effects of intracellularly applied compounds and regulatory molecules.

Protocol:

  • Cell Preparation: Cells expressing the CFTR mutant of interest are grown on coverslips.

  • Pipette Preparation: The micropipette is filled with a pipette solution containing ions that will carry the current (e.g., a chloride-based solution).

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ).

  • Inside-Out Configuration: The pipette is pulled away from the cell to excise the patch of membrane, with the intracellular side now facing the bath solution.

  • CFTR Activation: The excised patch is moved to a bath solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels.

  • Compound Application: Once stable channel activity is recorded, the test compound (e.g., this compound) is perfused into the bath solution.

  • Data Recording and Analysis: The current passing through the CFTR channels is recorded. The channel open probability (Po), open time, and closed time are analyzed to determine the effect of the potentiator.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the CFTR signaling pathway and the mechanism of action of this compound.

Caption: CFTR channel activation pathway and the role of this compound.

Experimental_Workflow cluster_assay Experimental Validation Workflow Start Start: Select CFTR Mutation Cell_Culture Cell Culture with Mutant CFTR Expression Start->Cell_Culture Assay_Choice Assay Selection Cell_Culture->Assay_Choice YFP_Assay YFP-Halide Assay Assay_Choice->YFP_Assay High-throughput Patch_Clamp Patch-Clamp Electrophysiology Assay_Choice->Patch_Clamp Detailed Mechanism Data_Analysis Data Analysis YFP_Assay->Data_Analysis Patch_Clamp->Data_Analysis Comparison Compare Efficacy: This compound vs. Alternatives Data_Analysis->Comparison End Conclusion: Validate Effect Comparison->End

Caption: Workflow for validating the effect of this compound.

Conclusion

The experimental data presented in this guide demonstrate that this compound is a potent potentiator of several CFTR gating mutations, with efficacy comparable or superior to ivacaftor in some instances. The detailed experimental protocols provide a framework for the continued investigation and validation of novel CFTR modulators. The provided diagrams offer a visual representation of the underlying biological mechanisms and experimental processes. This comparative guide serves as a valuable resource for researchers and professionals dedicated to the development of new therapies for cystic fibrosis.

A Comparative Guide to the In Vitro and In Vivo Efficacy of GLPG2451

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, GLPG2451, with alternative modulators, supported by available experimental data. The focus is on its performance in both laboratory settings (in vitro) and in living organisms (in vivo), offering a comprehensive overview for researchers in the field of cystic fibrosis drug discovery.

Mechanism of Action: A CFTR Potentiator

This compound is an investigational small molecule developed by Galapagos and AbbVie for the treatment of cystic fibrosis (CF).[1] It functions as a CFTR potentiator, meaning it enhances the channel gating function of the CFTR protein at the cell surface.[1] In individuals with specific CF-causing mutations, the CFTR protein is present on the cell membrane but does not open and close effectively to allow the passage of chloride ions. This compound aims to restore this function, thereby improving the transport of chloride ions and hydration of the airway surface.[1]

The signaling pathway targeted by this compound and other CFTR potentiators is central to the pathophysiology of cystic fibrosis.

cluster_cell Airway Epithelial Cell CFTR_Protein CFTR Protein (Mutated) Chloride_Ion Chloride Ion (Cl-) CFTR_Protein->Chloride_Ion Facilitates transport out of cell Thick_Mucus Thick, Dehydrated Mucus CFTR_Protein->Thick_Mucus Impaired transport leads to Cell_Membrane Cell Membrane Improved_Mucus Hydrated, Thinner Mucus Chloride_Ion->Improved_Mucus Increases hydration of airway surface liquid This compound This compound (Potentiator) This compound->CFTR_Protein Binds to and increases channel open probability Start Start Cell_Culture Culture cells expressing CFTR and YFP-based halide sensor Start->Cell_Culture Plate_Cells Plate cells in 96-well plates Cell_Culture->Plate_Cells Wash_Cells Wash cells with chloride-containing buffer Plate_Cells->Wash_Cells Add_Compound Add this compound or control compound Wash_Cells->Add_Compound Add_Iodide Add iodide-containing buffer and forskolin to activate CFTR Add_Compound->Add_Iodide Measure_Fluorescence Measure YFP fluorescence quenching over time in a plate reader Add_Iodide->Measure_Fluorescence Analyze_Data Calculate rate of quenching to determine CFTR activity Measure_Fluorescence->Analyze_Data End End Analyze_Data->End Start Start Culture_HBE Culture primary Human Bronchial Epithelial (HBE) cells on permeable supports Start->Culture_HBE Form_Monolayer Allow cells to form a polarized monolayer Culture_HBE->Form_Monolayer Mount_Ussing Mount the cell culture insert in an Ussing chamber Form_Monolayer->Mount_Ussing Add_Amiloride Add amiloride to inhibit sodium channels Mount_Ussing->Add_Amiloride Add_Forskolin Add forskolin to stimulate CFTR Add_Amiloride->Add_Forskolin Add_Potentiator Add this compound or control to the apical and basolateral sides Add_Forskolin->Add_Potentiator Measure_Current Measure transepithelial potential and resistance Add_Potentiator->Measure_Current Calculate_Ieq Calculate equivalent short-circuit current (Ieq) using Ohm's law Measure_Current->Calculate_Ieq End End Calculate_Ieq->End

References

GLPG2451: A Comparative Analysis of CFTR Potentiator Activity in HEK293 and CFBE Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the activity of GLPG2451, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, in two commonly used cell line models: Human Embryonic Kidney 293 (HEK293) and Cystic Fibrosis Bronchial Epithelial (CFBE) cells. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.

Executive Summary

This compound is a novel, once-daily potentiator developed for the treatment of cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene.[1] Potentiators are small molecules that enhance the gating function of the CFTR protein channel, thereby increasing chloride ion transport across the cell membrane.[1] This guide presents a cross-validation of this compound's activity in two distinct cell line models: the genetically malleable HEK293 cells and the more physiologically relevant CFBE cell line, which is derived from a CF patient. The data presented herein demonstrates the potent activity of this compound in restoring the function of mutated CFTR in both cell systems.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the half-maximal effective concentration (EC50) values of this compound in potentiating the activity of wild-type (WT) and mutant CFTR expressed in HEK293 and CFBE41o- cells. The data is compiled from in vitro studies utilizing the Yellow Fluorescent Protein (YFP) halide assay.

Table 1: this compound Activity in HEK293 Cells (YFP Halide Assay)

CFTR VariantThis compound EC50 (nM)Reference Compound (VX-770) Comparison
Wild-Type (WT)79.7Data normalized to VX-770 response.[2]
F508del (low temperature corrected)11.1 ± 3.6Not specified in direct comparison.[2]

Table 2: this compound Activity in CFBE41o- Cells

CFTR VariantAssay TypeThis compound EC50 (nM)Efficacy Comparison
F508del (low temperature corrected)YFP Halide Assay11Not Applicable
G551D/F508delNot specified675147% of VX-770 efficacy.[2][3]
R334W/F508delNot specified40.3161% of VX-770 efficacy.[2]

Experimental Protocols

YFP Halide Assay for CFTR Function

This assay is a cell-based fluorescence quenching method used to measure CFTR-mediated halide transport.

Cell Culture and Transfection:

  • HEK293 cells: Seeded in 96-well plates and transfected with plasmids encoding the desired CFTR variant and a halide-sensitive YFP (H148Q/I152L).

  • CFBE41o- cells: Plated in 384-well microplates and transduced with adenoviruses containing the F508del CFTR and YFP constructs.[2]

Assay Procedure:

  • After transfection/transduction and any necessary pre-incubation with corrector compounds or temperature correction (e.g., 24 hours at 27°C for F508del-CFTR), wash the cells with a chloride-containing buffer.

  • Stimulate CFTR channel activity by adding a cocktail containing a cAMP agonist, such as forskolin.

  • Initiate fluorescence quenching by rapidly adding an iodide-containing solution.

  • Monitor the rate of YFP fluorescence quenching over time using a fluorescence plate reader. The rate of quenching is proportional to the CFTR-mediated iodide influx and thus reflects CFTR channel activity.

  • Calculate EC50 values by plotting the initial rate of fluorescence decrease against the concentration of the tested potentiator (e.g., this compound).

Ussing Chamber Assay for Transepithelial Ion Transport

The Ussing chamber is considered a gold-standard technique to measure ion transport across polarized epithelial cell monolayers.

Cell Culture:

  • CFBE cells stably expressing the CFTR variant of interest are seeded on permeable filter supports and cultured until they form a polarized and confluent monolayer with high transepithelial electrical resistance (TEER).

Assay Procedure:

  • Mount the permeable supports with the cell monolayer in an Ussing chamber, separating the apical and basolateral compartments.

  • Bathe both compartments with physiological saline solutions and maintain at 37°C, gassed with 95% O2/5% CO2.

  • Measure the short-circuit current (Isc), which is the current required to nullify the potential difference across the epithelium and is a direct measure of net ion transport.

  • To isolate CFTR-dependent chloride secretion, first inhibit the epithelial sodium channel (ENaC) with amiloride.

  • Stimulate CFTR activity by adding forskolin to the basolateral side.

  • Add the CFTR potentiator (this compound) to the apical side and measure the increase in Isc.

  • Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.

Mandatory Visualization

CFTR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand cAMP Agonist (e.g., Forskolin) AC Adenylate Cyclase Ligand->AC cAMP cAMP AC->cAMP ATP CFTR CFTR Channel Cl_ion Cl- CFTR->Cl_ion This compound This compound (Potentiator) This compound->CFTR potentiates ATP ATP PKA Protein Kinase A cAMP->PKA activates PKA->CFTR phosphorylates

Caption: CFTR signaling pathway and mechanism of action of this compound.

Experimental_Workflow cluster_setup Cell Culture & Transfection cluster_assay Functional Assay cluster_analysis Data Analysis Cell_Seeding Seed HEK293 or CFBE cells Transfection Transfect/Transduce with CFTR and YFP constructs Cell_Seeding->Transfection Stimulation Stimulate with Forskolin Transfection->Stimulation Potentiation Add this compound Stimulation->Potentiation Measurement Measure YFP Quenching or Short-Circuit Current Potentiation->Measurement Data_Processing Process raw data Measurement->Data_Processing EC50_Calculation Calculate EC50 values Data_Processing->EC50_Calculation

Caption: General experimental workflow for assessing this compound activity.

References

Experimental Drug GLPG2451 Falls Short of Standard of Care for Common Cystic Fibrosis Genotypes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of the GLPG2451-containing triple combination therapy with Trikafta for the treatment of cystic fibrosis in patients with at least one F508del mutation.

Quantitative Data Summary

The following tables summarize the key efficacy data from clinical trials of the Galapagos triple combination therapy (this compound, GLPG2222, and GLPG2737) and Vertex's Trikafta. It is critical to note that this is not a head-to-head comparison; the data are from separate clinical trials with different designs and patient populations.

Table 1: Comparison of Clinical Trial Efficacy in F508del Homozygous CF Patients

Treatment Clinical Trial Number of Patients Mean Absolute Improvement in ppFEV1 from Baseline Mean Absolute Change in Sweat Chloride from Baseline (mmol/L)
This compound + GLPG2222 + GLPG2737FALCON (Part 1, interim results)10~5% (cumulative over dual and triple therapy)~-30 mmol/L (cumulative over dual and triple therapy)
Elexacaftor/Tezacaftor/Ivacaftor (Trikafta)Phase 35510.0 percentage points (vs. tezacaftor/ivacaftor)-45.1 mmol/L (vs. tezacaftor/ivacaftor)[1]

Table 2: Clinical Trial Efficacy of Trikafta in F508del Heterozygous CF Patients

Treatment Clinical Trial Number of Patients Mean Absolute Improvement in ppFEV1 from Baseline Mean Absolute Change in Sweat Chloride from Baseline (mmol/L)
Elexacaftor/Tezacaftor/Ivacaftor (Trikafta)Phase 320014.3 percentage points (vs. placebo)-41.8 mmol/L (vs. placebo)[2]

The data clearly illustrate the superior efficacy of Trikafta in improving lung function (ppFEV1) and reducing sweat chloride concentrations, a key biomarker of CFTR function, in both F508del homozygous and heterozygous patient populations. The modest improvements seen with the this compound-containing regimen in a small, early-phase trial did not translate into a competitive profile against the established and highly effective standard of care.

Mechanism of Action and Signaling Pathways

Cystic fibrosis is caused by mutations in the CFTR gene, which lead to a dysfunctional CFTR protein, a chloride channel on the surface of epithelial cells. The F508del mutation, the most common CF-causing mutation, results in a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface in sufficient quantities. CFTR modulators are a class of drugs that target the underlying defect in the CFTR protein.

This compound is a CFTR potentiator . Potentiators work by increasing the opening probability (gating) of the CFTR channel at the cell surface, thereby allowing more chloride ions to flow through.

Trikafta is a combination of two CFTR correctors (elexacaftor and tezacaftor) and one potentiator (ivacaftor). Correctors help the misfolded F508del-CFTR protein to fold correctly and traffic to the cell surface. The potentiator then enhances the function of these corrected CFTR channels. This dual mechanism of action leads to a significant restoration of CFTR function.

CFTR_Modulator_Mechanism cluster_F508del F508del-CFTR Protein Processing cluster_Correctors Action of CFTR Correctors (Elexacaftor & Tezacaftor) cluster_Potentiator Action of CFTR Potentiators (Ivacaftor / this compound) ER Endoplasmic Reticulum (ER) Misfolded_CFTR Misfolded F508del-CFTR ER->Misfolded_CFTR Synthesis Degradation Proteasomal Degradation Misfolded_CFTR->Degradation Quality Control Failure Golgi Golgi Apparatus Misfolded_CFTR->Golgi Incorrect Trafficking Correctors Elexacaftor + Tezacaftor Corrected_CFTR Correctly Folded CFTR Misfolded_CFTR->Corrected_CFTR Improved Folding Cell_Surface Cell Surface Golgi->Cell_Surface Insertion into Membrane Correctors->Misfolded_CFTR Binds and Stabilizes Corrected_CFTR->Golgi Correct Trafficking Potentiator Ivacaftor or this compound CFTR_Channel CFTR Channel at Cell Surface Potentiator->CFTR_Channel Binds to Channel Chloride_Efflux Chloride Ion Efflux CFTR_Channel->Chloride_Efflux Increased Gating (Opening)

Caption: Mechanism of action of CFTR correctors and potentiators on the F508del-CFTR protein.

Experimental Protocols

The following are generalized methodologies for key in vitro experiments used to evaluate the efficacy of CFTR modulators.

YFP-Based Halide Transport Assay

This high-throughput assay is used to measure CFTR-mediated halide transport in cells.

Principle: Cells are co-transfected to express both the CFTR protein and a halide-sensitive yellow fluorescent protein (YFP). The fluorescence of this YFP variant is quenched by iodide ions. The rate of fluorescence quenching upon addition of iodide to the extracellular medium is proportional to the rate of iodide influx through the CFTR channels.

Generalized Protocol:

  • Cell Culture: Fischer Rat Thyroid (FRT) cells, stably expressing the halide-sensitive YFP and the specific CFTR mutant (e.g., F508del-CFTR), are plated in 96-well microplates.

  • Compound Incubation: Cells are incubated with the test compounds (e.g., this compound) for a specified period to allow for correction of CFTR trafficking and/or to be present for potentiation.

  • Assay Execution: The cell plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken.

  • An iodide-containing solution is added to the wells, and the fluorescence is measured over time.

  • A CFTR agonist (e.g., forskolin) is then added to activate the CFTR channels, and the subsequent decrease in fluorescence is monitored.

  • Data Analysis: The rate of fluorescence decay is calculated and used to determine the activity of the CFTR channel.

YFP_Assay_Workflow Start Plate FRT cells expressing YFP and F508del-CFTR Incubate Incubate with test compound (e.g., this compound) Start->Incubate Plate_Reader Place plate in fluorescence reader Incubate->Plate_Reader Baseline Measure baseline fluorescence Plate_Reader->Baseline Add_Iodide Add iodide-containing solution Baseline->Add_Iodide Measure_Quench Measure fluorescence quenching (rate of iodide influx) Add_Iodide->Measure_Quench Add_Agonist Add CFTR agonist (e.g., forskolin) Measure_Quench->Add_Agonist Measure_Activated_Quench Measure activated fluorescence quenching Add_Agonist->Measure_Activated_Quench Analyze Analyze data to determine CFTR channel activity Measure_Activated_Quench->Analyze

Caption: Generalized workflow for a YFP-based halide transport assay.

Transepithelial Clamp Circuit (TECC) on Primary Human Bronchial Epithelial (HBE) Cells

This assay provides a more physiologically relevant measure of CFTR function in primary cells from CF patients.

Principle: Primary HBE cells from CF patients are cultured on permeable supports to form a polarized epithelial monolayer. The transepithelial chloride current, which is a direct measure of CFTR function, is measured using an Ussing chamber or a similar voltage-clamp apparatus.

Generalized Protocol:

  • Cell Culture: Primary HBE cells from CF patients (e.g., with F508del/F508del genotype) are cultured on permeable filter supports at an air-liquid interface to induce differentiation into a mucociliary epithelium.

  • Compound Incubation: The differentiated epithelial cultures are treated with corrector compounds for a specified period (e.g., 24-48 hours) to rescue the trafficking of F508del-CFTR.

  • Ussing Chamber Measurement: The permeable supports with the cell monolayers are mounted in an Ussing chamber. The transepithelial voltage is clamped to 0 mV.

  • Sequential Additions:

    • Amiloride is added to block sodium channels.

    • A CFTR agonist (e.g., forskolin) is added to activate CFTR.

    • A potentiator compound (e.g., this compound or ivacaftor) is added to enhance the activity of the rescued CFTR.

    • A CFTR inhibitor is added at the end to confirm that the measured current is CFTR-specific.

  • Data Analysis: The change in short-circuit current (Isc) in response to the agonist and potentiator is measured and represents the CFTR-mediated chloride secretion.

Conclusion

The available evidence strongly suggests that the triple combination therapy including this compound would not have been competitive with the established standard of care, Trikafta, for the treatment of cystic fibrosis in patients with at least one F508del mutation. The clinical trial data for Trikafta demonstrates substantially greater improvements in lung function and CFTR biomarker activity. While this compound showed some in vitro and early clinical activity, the decision by AbbVie to halt its development in this combination underscores the high bar for new therapies in the current CF treatment landscape. For researchers and drug developers, this comparison highlights the significant advancements made with the advent of highly effective CFTR modulator combinations and the challenges in developing new therapies that can offer a meaningful improvement over the current standard of care.

References

Additive vs. Synergistic Effects of GLPG2451 in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the available data regarding the effects of GLPG2451, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, when used in combination therapies for cystic fibrosis (CF). The focus is on discerning between additive and synergistic interactions with other CFTR modulators. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and CFTR Modulation

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which leads to the production of a dysfunctional CFTR protein.[1] This protein functions as a chloride ion channel, and its impairment results in the accumulation of thick mucus in various organs, particularly the lungs.[1] CFTR modulators are a class of drugs that aim to correct the function of the faulty protein. They are broadly categorized into:

  • Correctors: These molecules, such as GLPG2222, aim to fix the conformational defects of the CFTR protein, enabling its proper trafficking to the cell surface.[1]

  • Potentiators: These molecules, including this compound, work on the CFTR channels that are already at the cell surface, increasing their opening probability and thus enhancing chloride ion transport.[1][2]

The combination of correctors and potentiators is a key therapeutic strategy to maximize the functional restoration of the CFTR protein for a wider range of CF-causing mutations.[3] An ideal combination therapy would exhibit synergy, where the combined effect is greater than the sum of the individual effects of each drug. An additive effect, where the combined effect is equal to the sum of the individual effects, is also clinically beneficial.

This compound: Mechanism of Action

This compound is an investigational potentiator of the CFTR channel.[1] Its primary mechanism of action is to enhance the activity of the CFTR protein at the cell surface, thereby improving the transport of chloride ions.[1] Preclinical studies have shown that this compound is metabolized to an active component, M31, which demonstrates similar efficacy to the parent drug.[1]

cluster_CellMembrane Cell Membrane cluster_Key Legend CFTR_misfolded Misfolded CFTR (in Endoplasmic Reticulum) CFTR_surface CFTR at Cell Surface (Incorrect Gating) CFTR_misfolded->CFTR_surface Corrector (e.g., GLPG2222) CFTR_functional Functional CFTR (Correct Gating) CFTR_surface->CFTR_functional Potentiator (e.g., this compound) Cl_in Chloride Ion (Inside Cell) CFTR_functional->Cl_in Increased Cl- Transport Cl_out Chloride Ion (Outside Cell) Key_Defective Defective State Key_Partially_Corrected Partially Corrected State Key_Functional Functional State Key_Molecule Molecule/Ion

Figure 1: Mechanism of Action of CFTR Correctors and Potentiators.

Quantitative Data on this compound and Combination Effects

Available preclinical data provides insights into the potency and efficacy of this compound, both alone and in comparison to other potentiators.

Compound(s)Cell TypeAssayParameterValueReference
This compoundF508del CFTR (low temp rescued)YFP Halide AssayEC5011.1 nM[4]
This compoundG551D/F508del HBETECCEC50675 nM[2]
This compoundG551D/F508del HBETECCEfficacy vs. VX770147%[2]
This compound + GLPG1837--EffectNo additive effect observed[2]
This compound + VX770--EffectNo additive effect observed[2]

HBE: Human Bronchial Epithelial; TECC: Transepithelial Clamp Circuit; YFP: Yellow Fluorescent Protein; VX770: Ivacaftor

A key finding from in vitro studies is that this compound did not exhibit an additive effect when combined with another potentiator, GLPG1837, or with Ivacaftor (VX770).[2] This suggests that these potentiators may have overlapping binding sites or mechanisms of action, and therefore their combined use does not result in a greater effect than when used individually at a saturating concentration.[2]

While specific data on the synergistic or additive effects of this compound with the corrector GLPG2222 is not detailed in the available literature, the rationale for such a combination is based on their complementary mechanisms of action. The corrector increases the amount of CFTR protein at the cell surface, providing more targets for the potentiator to act upon.

Experimental Protocols

The following are descriptions of key experimental methods used to evaluate the function of CFTR modulators like this compound.

Yellow Fluorescent Protein (YFP) Halide Assay

This cell-based assay is a high-throughput method to measure CFTR channel activity.

  • Principle: Cells are engineered to express a halide-sensitive variant of YFP and the CFTR protein. The fluorescence of YFP is quenched by the influx of halide ions (like iodide) through active CFTR channels. A more active channel leads to faster quenching of the YFP signal.

  • Methodology:

    • Cells expressing YFP and CFTR are plated in microtiter plates.

    • The cells are incubated with the test compounds (e.g., this compound).

    • A baseline fluorescence reading is taken.

    • A solution containing a halide (e.g., sodium iodide) is added to initiate ion influx through the CFTR channels.

    • The decrease in YFP fluorescence over time is measured.

    • The rate of fluorescence quenching is proportional to the CFTR channel activity.

Start Start: Cells expressing YFP and CFTR Incubate Incubate with Test Compound (e.g., this compound) Start->Incubate Measure_Baseline Measure Baseline YFP Fluorescence Incubate->Measure_Baseline Add_Halide Add Halide Solution (e.g., NaI) Measure_Baseline->Add_Halide Measure_Quench Measure Decrease in YFP Fluorescence Over Time Add_Halide->Measure_Quench Analyze Analyze Data: Rate of quenching indicates CFTR activity Measure_Quench->Analyze

Figure 2: Workflow of the YFP Halide Assay.
Transepithelial Clamp Circuit (TECC)

This technique is used to measure ion transport across a layer of epithelial cells, providing a more physiologically relevant assessment of CFTR function.

  • Principle: Primary human bronchial epithelial (HBE) cells from CF patients are grown on permeable supports to form a polarized monolayer. The TECC apparatus measures the equivalent short-circuit current (Ieq), which is a direct measure of net ion transport across the epithelial layer.

  • Methodology:

    • HBE cells are cultured on permeable filter supports until a confluent and differentiated monolayer is formed.

    • The cell-lined filters are mounted in an Ussing chamber or a similar device.

    • The transepithelial potential difference and resistance are measured.

    • CFTR-mediated chloride secretion is stimulated (e.g., with forskolin).

    • Test compounds are added to the apical and/or basolateral side of the cells.

    • The change in Ieq is recorded, which reflects the activity of the CFTR channels.

Additive vs. Synergistic Effects: A Conceptual View

The distinction between additive and synergistic effects is crucial for the development of combination therapies.

  • Additive Effect: The combined effect of two drugs is equal to the sum of their individual effects.

  • Synergistic Effect: The combined effect of two drugs is greater than the sum of their individual effects.

cluster_Additive Additive Effect cluster_Synergistic Synergistic Effect DrugA_add Drug A Effect (e.g., 20% improvement) Combined_add Combined Effect (50% improvement) DrugA_add->Combined_add + DrugB_add Drug B Effect (e.g., 30% improvement) DrugB_add->Combined_add + DrugA_syn Drug A Effect (e.g., 20% improvement) Combined_syn Combined Effect (>50% improvement) DrugA_syn->Combined_syn + DrugB_syn Drug B Effect (e.g., 30% improvement) DrugB_syn->Combined_syn +

Figure 3: Conceptual Diagram of Additive vs. Synergistic Effects.

Conclusion

This compound is a potent CFTR potentiator that has been evaluated in the context of combination therapies for cystic fibrosis. The available preclinical data indicates that while this compound is effective at enhancing CFTR channel activity, it does not produce an additive effect when combined with other potentiators like GLPG1837 or Ivacaftor, suggesting a shared mechanism of action or binding site.

The primary strategy for the clinical development of this compound has been in combination with CFTR correctors, such as GLPG2222.[1] Although specific quantitative data on the synergistic or additive nature of this particular combination is not publicly available, the therapeutic rationale is strong, as correctors and potentiators address different molecular defects of the CFTR protein. Future clinical trial results will be crucial to fully elucidate the combined efficacy and to determine whether the interaction between this compound and CFTR correctors is additive or synergistic in a clinical setting.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of GLPG2451

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for GLPG2451 was not found in the public domain. The following procedures are based on general best practices for the disposal of non-acutely hazardous small molecule research compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and obtain the SDS from the supplier before handling or disposing of this compound.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear the following:

  • Gloves: Nitrile or other chemically resistant gloves. Double-gloving is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to ensure safe disposal and regulatory compliance.

  • Do Not Mix: Do not mix this compound waste with other waste streams such as solvents, acids, bases, or biohazardous waste unless explicitly permitted by your institution's EHS guidelines.[1]

  • Solid Waste:

    • Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, wipes, etc.), and contaminated lab supplies (e.g., weigh boats, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.[2]

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally a safe choice.

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste.

    • Collect liquid waste in a sealed, leak-proof container, ensuring it is compatible with the solvent used.

    • Never dispose of organic solvents down the drain.[3]

    • Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.

Waste Container Labeling and Storage

Accurate labeling and proper storage are essential for safety and compliance.

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label should include:

    • The full chemical name: "this compound"

    • The concentration and solvent (for liquid waste)

    • The date the waste was first added

    • The name of the principal investigator or lab group

  • Storage:

    • Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[1][2]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[4]

    • Ensure waste containers are kept closed at all times, except when adding waste.[2]

    • Store in a well-ventilated area, away from heat sources and incompatible materials.[1]

Quantitative Data Summary

ParameterGuidelineSource
Personal Protective Equipment Nitrile gloves, safety glasses, lab coatGeneral Lab Safety
Waste Container Type Chemically compatible, leak-proof (e.g., HDPE)[2]
Liquid Waste Headspace Minimum 10% of container volumeGeneral Lab Safety
Satellite Accumulation Area (SAA) Limit Max. 55 gallons of hazardous waste or 1 quart of acutely toxic waste[2]
Waste Storage Time Limit in SAA Up to 12 months (or until container is full)[2]

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_type Waste Identification cluster_collection Waste Collection cluster_storage Storage & Disposal start Start: Need to Dispose of this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is waste solid or liquid? ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid collect_solid Place in a labeled, sealed, compatible solid waste container. solid_waste->collect_solid collect_liquid Pour into a labeled, sealed, compatible liquid waste container (leave 10% headspace). liquid_waste->collect_liquid store_waste Store container in designated Satellite Accumulation Area (SAA). collect_solid->store_waste collect_liquid->store_waste full Is container full or no longer in use? store_waste->full full->store_waste No request_pickup Request hazardous waste pickup from Institutional EHS. full->request_pickup Yes end End: Waste Transferred to EHS request_pickup->end

References

Safeguarding Researchers: Personal Protective Equipment and Handling Guidelines for GLPG2451

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety and proper handling of investigational compounds like GLPG2451 is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent cystic fibrosis transmembrane conductance regulator (CFTR) potentiator necessitates rigorous safety protocols.[1][2][3] This guidance provides essential safety and logistical information based on best practices for handling potent pharmaceutical compounds in a laboratory setting.

Personal Protective Equipment (PPE)

Given the potent nature of this compound, a comprehensive approach to personal protective equipment is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications & Use
Hand Protection Nitrile or Neoprene GlovesDouble-gloving is recommended. Change gloves immediately if contaminated.
Body Protection Disposable GownShould be made of a low-permeability fabric. Must be changed at the end of each work session or if contaminated.
Eye Protection Safety Goggles or Face ShieldProtects against splashes and aerosols.
Respiratory Protection N95 Respirator or higherRecommended when handling the solid compound or when there is a risk of aerosol generation.

Operational Plan: Safe Handling Workflow

A systematic workflow is essential to ensure safety at every stage of handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_weigh Weigh Compound in Ventilated Enclosure prep_ppe->prep_weigh Ensure full protection prep_dissolve Dissolve in Designated Solvent prep_weigh->prep_dissolve Minimize exposure handle_exp Conduct Experiment in Designated Area prep_dissolve->handle_exp Proceed to experiment handle_clean Decontaminate Work Surfaces handle_exp->handle_clean After experiment completion disp_ppe Remove and Dispose of PPE handle_clean->disp_ppe Post-decontamination disp_waste Dispose of Chemical Waste per Institutional Guidelines disp_ppe->disp_waste Final step

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Chemical Waste: All solutions and solid waste containing this compound should be collected in clearly labeled, sealed containers.[4] These containers should be designated for hazardous chemical waste.

  • Contaminated Materials: All disposable PPE (gloves, gowns, etc.), pipette tips, and other materials that have come into contact with this compound should be collected in a designated hazardous waste container.

  • Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste.[5][6][7] Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols: General Guidance

While specific experimental protocols for this compound are not publicly available, the following general principles for handling potent compounds in a laboratory setting should be applied:

  • Designated Areas: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the risk of inhalation and contamination of the general laboratory space.

  • Risk Assessment: Before beginning any new procedure, a thorough risk assessment should be conducted to identify potential hazards and establish appropriate safety measures.

  • Emergency Procedures: Ensure that all personnel are aware of emergency procedures in case of a spill or accidental exposure. An eyewash station and safety shower should be readily accessible. In case of skin contact, wash the affected area immediately with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes. Seek medical attention for any significant exposure.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GLPG2451
Reactant of Route 2
Reactant of Route 2
GLPG2451

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。